Product packaging for Bromofenoxim(Cat. No.:CAS No. 13181-17-4)

Bromofenoxim

Cat. No.: B080771
CAS No.: 13181-17-4
M. Wt: 461.02 g/mol
InChI Key: XTFNPKDYCLFGPV-UHFFFAOYSA-N
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Description

Bromofenoxim is a C-nitro compound. It has a role as a phenoxy herbicide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Br2N3O6 B080771 Bromofenoxim CAS No. 13181-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-[(2,4-dinitrophenoxy)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFNPKDYCLFGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041681
Record name Bromofenoxim
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13181-17-4
Record name Bromofenoxim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13181-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromofenoxim
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bromofenoxim synthesis pathway and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis pathway and starting materials for Bromofenoxim, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, with the IUPAC name 2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol, is a selective herbicide from the phenoxy family.[1][2] Its chemical structure is an oxime ether, derived from 3,5-dibromo-4-hydroxybenzaldehyde and 2,4-dinitrochlorobenzene. This guide details the primary synthesis pathway for this compound, outlining the key starting materials, intermediates, and reaction protocols.

Physicochemical Properties of Key Compounds

The synthesis of this compound involves several key chemical compounds, from starting materials to the final product. Their properties are summarized below for reference.

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
p-Cresol106-44-5C₇H₈O108.1434.8
3,5-Dibromo-4-hydroxybenzaldehyde2973-77-5C₇H₄Br₂O₂279.91182 - 184[3]
3,5-Dibromo-4-hydroxybenzaldehyde oxime25952-74-3C₇H₅Br₂NO₂294.93N/A
2,4-Dinitrochlorobenzene97-00-7C₆H₃ClN₂O₄202.5548 - 51
This compound 13181-17-4 C₁₃H₇Br₂N₃O₆ 461.02 N/A

Overall Synthesis Pathway

The commercial production of this compound is a multi-step process. A common and well-documented pathway starts from p-cresol, which is first converted to 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then oximated and subsequently condensed with 2,4-dinitrochlorobenzene to yield the final product.[3]

Caption: Overall synthesis pathway of this compound starting from p-cresol.

Experimental Protocols

Part 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from p-Cresol

This procedure is adapted from a patented process and involves a three-step, one-pot reaction sequence.[3] The solvent used is typically a halogenated hydrocarbon such as o-dichlorobenzene.[3]

Summary of Reaction Conditions [3]

Step Reaction Temperature Reagents Yield
1a Nucleus Bromination 20 - 30°C p-Cresol, Bromine -
1b Side-Chain Bromination 150 - 160°C Bromine -

| 1c | Hydrolysis | 100°C | Water | 78% (overall) |

Detailed Methodology: [3]

  • Nucleus Bromination: A solution of p-cresol (1 mole) in o-dichlorobenzene is prepared in a reaction vessel. Bromine (2.05 moles) is added dropwise while maintaining the temperature between 20°C and 30°C. The mixture is stirred for several hours to ensure the complete formation of 2,6-dibromo-p-cresol.

  • Side-Chain Bromination: The reaction mixture is then heated to 150-160°C. An additional 2.05 moles of bromine are added dropwise over 2 hours. The mixture is stirred for an additional 3 hours at this temperature to facilitate the bromination of the methyl group, forming 4-hydroxy-3,5-dibromobenzal bromide. Hydrogen bromide gas evolved during the reaction can be captured and recycled.

  • Hydrolysis and Isolation: To hydrolyze the benzal bromide, water is added to the reaction mixture, which is then stirred vigorously for 2 hours at 100°C. After the reaction, the layers are separated. The organic layer containing the product is cooled to room temperature, causing the 4-hydroxy-3,5-dibromobenzaldehyde to crystallize. The solid product is isolated by filtration, washed with fresh o-dichlorobenzene, and dried under a vacuum at 100°C. An overall yield of 78% relative to the starting p-cresol can be achieved.

Part 2: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde Oxime

This step involves the reaction of the aldehyde intermediate with hydroxylamine. The following is a general procedure for the synthesis of aryl oximes.[4]

Detailed Methodology: [4][5]

  • In a reaction flask, 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent mixture, such as methanol/water.

  • Hydroxylamine hydrochloride (approximately 1.2 equivalents) is added to the solution.

  • A base, such as sodium hydroxide or sodium acetate, is added to neutralize the HCl and free the hydroxylamine.

  • The mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 3,5-dibromo-4-hydroxybenzaldehyde oxime, can be isolated by precipitation upon adding water or by extraction with an appropriate organic solvent. The crude product can be purified by recrystallization.

Part 3: Synthesis of this compound (Final Condensation)

The final step is the condensation of the oxime intermediate with 2,4-dinitrochlorobenzene to form the ether linkage.[3]

Detailed Methodology:

  • 3,5-Dibromo-4-hydroxybenzaldehyde oxime (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as DMF or acetone.

  • A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion.

  • 2,4-Dinitrochlorobenzene (1 equivalent) is added to the reaction mixture.

  • The mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC).

  • The final product, this compound, is isolated by pouring the reaction mixture into water, which causes the product to precipitate. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Bromofenoxim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofenoxim is a phenoxy selective herbicide, now considered obsolete, that was historically used for the post-emergence control of broad-leaved weeds, particularly in cereal crops.[1] It belongs to the dinitrophenyl oxime class of herbicides.[1] Understanding its chemical structure and properties is crucial for environmental fate analysis, toxicological studies, and the development of analytical methods for its detection. This guide provides a comprehensive overview of this compound, focusing on its core chemical characteristics, structural details, and relevant experimental methodologies.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a dibrominated phenol ring linked via an oxime ether to a dinitrophenyl group. This complex structure dictates its chemical behavior and biological activity.

Chemical Structure Diagram

The two-dimensional structure of this compound is depicted below.

Figure 1: 2D Chemical Structure of this compound.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below for unambiguous reference in databases and literature.

Identifier TypeValueSource(s)
IUPAC Name 2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol[2][3]
CAS Name 3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime[1][3]
CAS Number 13181-17-4[1][2][4][5]
Molecular Formula C₁₃H₇Br₂N₃O₆[2][4][6]
Molecular Weight 461.02 g/mol [2][4][6][7]
InChI InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H/b16-6+[2][6]
InChIKey XTFNPKDYCLFGPV-OMCISZLKSA-N[2][6]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])O/N=C/C2=CC(=C(C(=C2)Br)O)Br[2]
Synonyms Faneron, Bromophenoxim, C-9122, 3,5-Dibromo-4-hydroxybenzaldehyde 2,4-dinitrophenyl oxime[2][5][8]

Physicochemical Properties

The physicochemical properties of this compound influence its environmental mobility, persistence, and interaction with biological systems.

PropertyValueSource(s)
Melting Point 196-197 °C[1]
Water Solubility 9.0 mg/L (at 20 °C, pH 7)[1]
Solubility in Organic Solvents (at 20°C) Hexane: 200 mg/LIsopropanol: 400 mg/LAcetone: 9900 mg/Ln-Octanol: 200 mg/L[1]
pKa (Predicted) 6.18 ± 0.40[7]
Octanol-Water Partition Coefficient (XLogP3) 3.3[2]

Mechanism of Action

This compound functions as a contact herbicide that acts as a photosynthesis inhibitor.[1] Upon application, it is metabolized or degrades to generate bromoxynil, which is the primary active compound.[1] Bromoxynil disrupts the photosynthetic process in susceptible plants by inhibiting electron transfer in photosystem II.[1][9]

Mechanism_of_Action This compound This compound (Applied Herbicide) Bromoxynil Generates Bromoxynil (Active Compound) This compound->Bromoxynil Inhibition Inhibition of Electron Flow Bromoxynil->Inhibition Targets PSII Photosystem II (PSII) Electron Transport Chain PSII->Inhibition PlantDeath Disruption of Photosynthesis & Plant Death Inhibition->PlantDeath

Figure 2: Simplified mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound in a research setting.

Synthesis Pathway (Commercial Production Overview)

Synthesis_Workflow start Nitrophenol Derivative step1 Reaction with Brominated Acyl Compound start->step1 intermediate1 Dibromo-substituted Aromatic Intermediate step1->intermediate1 step2 Further Nitration intermediate1->step2 intermediate2 Nitrated Intermediate step2->intermediate2 step3 Etherification intermediate2->step3 end This compound step3->end

Figure 3: General workflow for the commercial synthesis of this compound.[1]

Analytical Methodology: Determination in Water Samples

Several methods exist for the detection and quantification of this compound, including GC-MS and HPLC.[10] A robust method for determining its concentration in water samples involves Solid-Phase Extraction (SPE) for sample cleanup and preconcentration, followed by electrochemical or chromatographic analysis.[11][12]

5.2.1 Protocol: SPE with Square-Wave Voltammetric (SWV) Detection[11]

This protocol is adapted from the methodology described for the analysis of this compound in water.[11]

1. Sample Pretreatment:

  • Acidify the water sample (e.g., 100 mL) to pH 3 by adding 1 x 10⁻³ mol/L perchloric acid (HClO₄). This step improves the subsequent electrochemical response.[11]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing the appropriate solvents as per the manufacturer's guidelines.

  • Sample Loading: Load the pretreated water sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with interference-eluting solvents to remove co-extracted matrix components.

  • Elution: Elute the retained this compound from the cartridge. A suitable eluent is undiluted acetonitrile containing 0.1 mol/L lithium perchlorate (LiClO₄) as a supporting electrolyte.[11]

3. Analysis:

  • Square-Wave Voltammetry (SWV): Transfer the eluate directly to a voltammetric cell. Perform analysis using a mercury drop electrode.

  • Quantification: Create a calibration curve using standards of known this compound concentrations. The linear range for this method has been reported as 0.2–12.0 µg/L, with a calculated detection limit of 0.05 µg/L for 100 mL samples.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water Sample (100 mL) acidify Acidify to pH 3 (HClO₄) sample->acidify condition 1. Condition Cartridge acidify->condition load 2. Load Sample condition->load wash 3. Wash Cartridge load->wash elute 4. Elute with Acetonitrile + 0.1M LiClO₄ wash->elute swv Square-Wave Voltammetry (SWV) elute->swv quant Quantification vs. Calibration Curve swv->quant

Figure 4: Experimental workflow for this compound analysis in water.[11]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)
  • GC-MS: Data from Gas Chromatography-Mass Spectrometry is available for this compound.[2]

  • LC-MS: Liquid Chromatography-Mass Spectrometry data, specifically using an LC-ESI-QFT instrument in negative ionization mode, shows a precursor ion [M-H]⁻ at an m/z of 457.8629.[2]

Infrared (IR) Spectroscopy
  • FTIR: Fourier-transform infrared spectra have been obtained for this compound using the KBr wafer technique.[2] While specific peak assignments are not detailed here, the spectrum would be expected to show characteristic absorptions for O-H (phenol), C=N (oxime), Ar-NO₂ (nitro groups), and C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This technical guide has summarized the core chemical structure, physicochemical properties, and relevant experimental methodologies for the herbicide this compound. The provided data, presented in structured tables and logical diagrams, offers a comprehensive resource for researchers in environmental science, toxicology, and analytical chemistry. While this compound is an obsolete herbicide, the information remains critical for monitoring its environmental residues and understanding the toxicology of related dinitrophenyl oxime compounds.

References

An In-Depth Technical Guide to the Mechanism of Action of Bromofenoxim in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofenoxim is a selective herbicide belonging to the nitrile chemical family. Its primary mechanism of action in plants is the inhibition of photosynthesis at Photosystem II (PSII). This guide provides a detailed examination of the biochemical and physiological processes disrupted by this compound, leading to plant mortality. It includes a review of the available quantitative data on its efficacy, detailed experimental protocols for studying its mode of action, and visual representations of the involved pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound is a post-emergence herbicide historically used for the control of broadleaf weeds.[1] While now considered obsolete in many regions, a thorough understanding of its mechanism of action remains valuable for the study of herbicide resistance, the development of new herbicidal compounds, and for comparative toxicology.[2] this compound itself is a pro-herbicide, which is rapidly metabolized in plants to its active form, bromoxynil.[3] Therefore, the mechanism of action is primarily attributed to the activity of bromoxynil.[3]

The herbicidal activity of this compound is rooted in its ability to disrupt the photosynthetic electron transport chain, a fundamental process for plant survival.[4] Specifically, it acts as a potent inhibitor of Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[5]

The Core Mechanism: Inhibition of Photosystem II

The primary target of this compound's active metabolite, bromoxynil, is the D1 protein within the PSII complex.[4][5] This protein contains the binding site for the secondary quinone acceptor, QB, which is a crucial component of the photosynthetic electron transport chain.[6]

Binding to the D1 Protein

Unlike many other PSII-inhibiting herbicides that primarily interact with the serine residue at position 264 (Ser264) of the D1 protein, phenolic herbicides like bromoxynil are thought to bind to a different, albeit overlapping, niche.[7] Molecular docking studies suggest that bromoxynil forms hydrogen bonds within the QB binding pocket, with a key interaction proposed to be with the histidine residue at position 215 (His215).[7][8] This binding is competitive with the native plastoquinone molecule, effectively blocking its access to the QB site.[6]

The following diagram illustrates the binding of bromoxynil to the D1 protein and the subsequent blockage of electron transport.

cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1_Protein D1 Protein (QB Site) QA->D1_Protein e- Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone e- transfer (Normal) ETC To Cytochrome b6f Complex Plastoquinone->ETC Light Light Energy Light->P680 Excitation Bromoxynil Bromoxynil Bromoxynil->D1_Protein Binding (Inhibition)

Figure 1: Inhibition of electron transport in Photosystem II by bromoxynil.
Disruption of Electron Transport

By binding to the D1 protein, bromoxynil physically obstructs the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[6] This blockage creates a bottleneck in the electron flow, halting the linear electron transport chain.

Downstream Consequences

The inhibition of electron transport in PSII triggers a cascade of damaging downstream effects:

  • Cessation of ATP and NADPH Production: The primary function of the light-dependent reactions of photosynthesis is to produce ATP and NADPH, the energy and reducing power necessary for carbon fixation in the Calvin cycle. The blockage of electron flow prevents the generation of these vital molecules.[6]

  • Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the accumulation of highly energized chlorophyll molecules and the formation of triplet chlorophyll. This excited state of chlorophyll can react with molecular oxygen to produce singlet oxygen (1O2), a highly reactive and damaging form of oxygen. Other reactive oxygen species (ROS), such as superoxide radicals (O2•−) and hydrogen peroxide (H2O2), are also generated.[5]

  • Oxidative Stress and Cellular Damage: The massive production of ROS overwhelms the plant's antioxidant defense systems, leading to widespread oxidative stress. These ROS indiscriminately attack and damage vital cellular components, including:

    • Lipid Peroxidation: The double bonds in fatty acids of cellular membranes are particularly susceptible to attack by ROS, leading to a chain reaction of lipid peroxidation. This destroys the integrity of the thylakoid, chloroplast, and plasma membranes, causing them to become leaky.[5]

    • Protein Damage: ROS can oxidize amino acid residues, leading to protein denaturation and loss of function. The D1 protein itself is particularly prone to damage and rapid turnover.

    • Pigment Bleaching: Chlorophyll and carotenoid pigments are destroyed, leading to the characteristic chlorosis (yellowing) and necrosis (browning and death) of plant tissues.

The following diagram illustrates the signaling pathway from PSII inhibition to plant death.

This compound This compound (Pro-herbicide) Bromoxynil Bromoxynil (Active Herbicide) This compound->Bromoxynil Metabolism PSII Photosystem II (D1 Protein) Bromoxynil->PSII Inhibition Block Blocked Electron Transport PSII->Block ROS Reactive Oxygen Species (ROS) Production Block->ROS Damage Oxidative Damage ROS->Damage Membrane Lipid Peroxidation & Membrane Damage Damage->Membrane Death Cell Leakage & Plant Death Membrane->Death

Figure 2: Cascade of events following this compound application.

Quantitative Analysis of Herbicidal Efficacy

HerbicideChemical ClassPlant/Algal SpeciesIC50 (µg/L)Reference
DiuronPhenylureaHalophila ovalis4.3[9]
Atrazines-TriazineHalophila ovalis35[9]
Simazines-TriazineHalophila ovalis47[9]
Metribuzins-TriazineHalophila ovalis49[9]
HexazinoneTriazinoneHalophila ovalis100[9]
FluometuronPhenylureaHalophila ovalis132[9]

Note: The IC50 values presented are for the inhibition of the effective quantum yield of PSII (ΔF/Fm') after a 24-hour exposure. Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.[10]

Experimental Protocols for Studying the Mechanism of Action

Several well-established experimental protocols are employed to investigate the mechanism of action of PSII-inhibiting herbicides like this compound.

Chlorophyll Fluorescence Measurement

This non-invasive technique is a rapid and sensitive method to assess the efficiency of PSII. By measuring the fluorescence emitted by chlorophyll a, researchers can deduce the status of the photosynthetic electron transport chain.

Objective: To determine the effect of this compound on the photochemical efficiency of PSII.

Methodology:

  • Plant Material: Leaf discs or whole leaves from plants grown under controlled conditions.

  • Dark Adaptation: Samples are kept in complete darkness for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state (QA is oxidized).

  • Herbicide Treatment: Samples are incubated with a range of this compound concentrations.

  • Measurement: A pulse-amplitude-modulated (PAM) fluorometer is used to measure the minimum fluorescence (F0) and the maximum fluorescence (Fm) by applying a saturating pulse of light.

  • Data Analysis: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / Fm. A decrease in this ratio indicates inhibition of PSII. The IC50 value can be determined by plotting Fv/Fm against the herbicide concentration.

The following diagram illustrates the experimental workflow for chlorophyll fluorescence measurement.

Start Plant Material (Leaf Discs) Dark Dark Adaptation (20-30 min) Start->Dark Treatment Herbicide Incubation Dark->Treatment Measurement PAM Fluorometry (F0, Fm) Treatment->Measurement Analysis Calculate Fv/Fm & IC50 Measurement->Analysis End Results Analysis->End

Figure 3: Workflow for chlorophyll fluorescence assay.
Oxygen Evolution Assay

This method directly measures the rate of photosynthetic oxygen evolution, which is a direct product of the water-splitting activity of PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of water oxidation in PSII.

Methodology:

  • Sample Preparation: Isolated thylakoid membranes or intact chloroplasts are suspended in a suitable buffer.

  • Oxygen Electrode: The sample is placed in a Clark-type oxygen electrode chamber, which measures changes in dissolved oxygen concentration.

  • Artificial Electron Acceptor: An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), is added to accept electrons from the QB site.

  • Herbicide Addition: A range of this compound concentrations is added to the chamber.

  • Illumination: The sample is illuminated with a saturating light source to initiate photosynthesis.

  • Data Analysis: The rate of oxygen evolution is measured over time for each herbicide concentration. The IC50 value is the concentration that causes a 50% reduction in the rate of oxygen evolution compared to the control.

Conclusion

This compound, through its active metabolite bromoxynil, is a potent inhibitor of Photosystem II in plants. Its mechanism of action involves binding to the D1 protein, which disrupts the photosynthetic electron transport chain. This leads to a cessation of energy production and the generation of highly destructive reactive oxygen species, ultimately causing rapid cellular damage and plant death. The experimental protocols detailed in this guide provide robust methods for quantifying the inhibitory effects of this compound and similar herbicides, aiding in the ongoing research and development of new weed management strategies. A deeper understanding of these mechanisms is critical for addressing the challenges of herbicide resistance and for the design of more effective and selective herbicides.

References

The Core Mechanism of Bromofenoxim as a Photosynthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofenoxim is an obsolete phenoxy herbicide recognized for its role as a potent inhibitor of photosynthesis.[1] Classified as a nitrophenyl ether herbicide, its mode of action targets the fundamental process of converting light energy into chemical energy in plants, leading to rapid phytotoxicity. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its herbicidal effects, with a focus on its interaction with Photosystem II (PSII), the subsequent generation of reactive oxygen species (ROS), and the experimental protocols used to elucidate these processes. While specific quantitative inhibitory data for this compound is scarce due to its discontinuation, this guide leverages data from the closely related and well-studied herbicide, bromoxynil, to provide a comprehensive understanding of this class of compounds.

Core Mechanism of Photosynthesis Inhibition

This compound's primary mode of action is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[2][3] This process is critical for the light-dependent reactions of photosynthesis.

Binding to the D1 Protein:

This compound, like other nitrile and phenyl-carbamate herbicides, acts by binding to a specific site on the D1 protein, a core component of the PSII reaction center.[2] This binding site is known as the QB-binding niche, which is also the binding site for plastoquinone (PQ), a mobile electron carrier in the photosynthetic electron transport chain.[3] By competitively binding to this site, this compound displaces plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA, to QB.[3]

Interruption of the Electron Transport Chain:

The blockage of electron flow at the QB site has immediate and severe consequences for the plant. The photosynthetic electron transport chain is effectively halted, preventing the reduction of NADP+ to NADPH and the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis.[3] This disruption not only starves the plant of the energy and reducing power required for carbon fixation but also leads to a cascade of damaging secondary effects.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₃H₇Br₂N₃O₆[4]
Molecular Weight461.02 g/mol [4]
Water SolubilityLow[1]
VolatilityNot highly volatile[1]
Persistence in SoilNot expected to be persistent[1]
Persistence in WaterNot expected to be persistent[1]

Table 2: Herbicidal Efficacy of Bromoxynil + MCPA on Parthenium hysterophorus

Growth StageMortality Rate (%) at Recommended Dose (D1)Mortality Rate (%) at Half Recommended Dose (D0)Reference
Rosette9458[5][6][7]
Bolted7644[5][6][7]
Flowering8969[5][6][7]

Disclaimer: The data in Table 2 is for a formulation of bromoxynil with MCPA and is intended to provide a general indication of the herbicidal potency of this class of PSII inhibitors. Specific efficacy data for this compound is not available.

Downstream Effects: Oxidative Stress and Cellular Damage

The inhibition of the photosynthetic electron transport chain by this compound leads to the over-reduction of the primary electron acceptors in PSII. This high-energy state results in the formation of highly reactive molecules known as reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[3]

This surge in ROS overwhelms the plant's natural antioxidant defense mechanisms, leading to a state of severe oxidative stress.[8] The highly reactive ROS molecules then indiscriminately attack cellular components, causing:

  • Lipid Peroxidation: Damage to cell membranes, leading to loss of integrity and leakage of cellular contents.

  • Protein Damage: Denaturation and inactivation of enzymes and structural proteins.

  • DNA Damage: Mutations and strand breaks in nucleic acids.

The culmination of this cellular damage manifests as rapid leaf wilting, chlorosis (yellowing), and necrosis (tissue death), ultimately leading to the death of the plant.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of photosynthesis-inhibiting herbicides like this compound.

Measurement of Photosynthetic Inhibition using Chlorophyll Fluorescence

Principle: Chlorophyll fluorescence is a sensitive, non-invasive indicator of the efficiency of PSII photochemistry. Inhibition of the electron transport chain causes a characteristic increase in fluorescence yield.[9]

Protocol:

  • Plant Material: Grow susceptible plant species (e.g., Sinapis alba, Amaranthus retroflexus) under controlled greenhouse conditions.

  • Herbicide Application: Treat plants with a range of this compound concentrations. Include an untreated control group.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are open.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.

    • F₀ (Minimum Fluorescence): Measure the initial fluorescence level with a weak measuring light.

    • Fₘ (Maximum Fluorescence): Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence.

    • Fᵥ (Variable Fluorescence): Calculate as Fₘ - F₀.

  • Data Analysis: Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ). A decrease in the Fᵥ/Fₘ ratio indicates inhibition of PSII. Plot the Fᵥ/Fₘ values against the logarithm of the herbicide concentration to determine the IC50 value (the concentration that causes 50% inhibition).[10]

Determination of IC50 for PSII Inhibition in Isolated Thylakoids

Principle: This in vitro assay measures the direct inhibitory effect of a compound on the photosynthetic electron transport in isolated chloroplasts or thylakoid membranes.

Protocol:

  • Thylakoid Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach, pea) using standard differential centrifugation techniques.

  • Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

  • Inhibition Assay:

    • Add isolated thylakoids to the reaction mixture.

    • Add varying concentrations of this compound.

    • Include a control with no herbicide.

  • Measurement: Expose the samples to light and monitor the reduction of the electron acceptor spectrophotometrically. The rate of reduction is proportional to the rate of photosynthetic electron transport.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the herbicide concentration and determine the IC50 value from the resulting dose-response curve.

Assay for Reactive Oxygen Species (ROS) Production

Principle: The generation of ROS can be detected using fluorescent probes that become fluorescent upon oxidation by ROS.

Protocol:

  • Plant Material: Use leaf discs or protoplasts from plants treated with this compound.

  • Fluorescent Probe: Incubate the plant material with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which detects hydrogen peroxide and other ROS.

  • Microscopy or Fluorometry:

    • Fluorescence Microscopy: Visualize the fluorescence within the cells to identify the location of ROS production.

    • Fluorometry: Quantify the overall fluorescence intensity using a microplate reader or fluorometer.

  • Data Analysis: Compare the fluorescence intensity of herbicide-treated samples to that of untreated controls. An increase in fluorescence indicates an increase in ROS production.

Mandatory Visualizations

Bromofenoxim_Mechanism cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB_site QB Binding Site (D1 Protein) QA->QB_site Electron Flow PQ Plastoquinone (PQ) QB_site->PQ e- ETC_block Electron Transport Chain Blocked QB_site->ETC_block Leads to This compound This compound This compound->QB_site Binds and Inhibits ROS Reactive Oxygen Species (ROS) Generation ETC_block->ROS Causes OxidativeStress Oxidative Stress ROS->OxidativeStress Induces CellDamage Cellular Damage (Lipid Peroxidation, Protein Damage) OxidativeStress->CellDamage Results in PlantDeath Plant Death CellDamage->PlantDeath Leads to

Caption: Mechanism of this compound as a photosynthesis inhibitor.

Experimental_Workflow cluster_in_vivo In Vivo / Whole Plant Assays cluster_in_vitro In Vitro / Subcellular Assays start Start: Herbicide Application (this compound) chlorophyll_fluorescence Chlorophyll Fluorescence Measurement (PAM) start->chlorophyll_fluorescence ros_detection ROS Detection (Fluorescent Probes) start->ros_detection visual_assessment Visual Assessment (Chlorosis, Necrosis) start->visual_assessment thylakoid_isolation Thylakoid Isolation start->thylakoid_isolation data_analysis Data Analysis (IC50 Determination, Statistical Analysis) chlorophyll_fluorescence->data_analysis ros_detection->data_analysis visual_assessment->data_analysis electron_transport_assay Photosynthetic Electron Transport Rate Assay thylakoid_isolation->electron_transport_assay electron_transport_assay->data_analysis conclusion Conclusion: Elucidation of Herbicidal Mode of Action data_analysis->conclusion

Caption: Experimental workflow for assessing herbicide effects.

Conclusion

This compound serves as a classic example of a Photosystem II inhibiting herbicide. Its efficacy stems from its ability to bind to the D1 protein of the PSII reaction center, thereby blocking the photosynthetic electron transport chain. This primary action triggers a cascade of secondary effects, most notably the production of reactive oxygen species, which leads to widespread cellular damage and ultimately, plant death. While the discontinuation of this compound has limited the availability of specific quantitative data, the experimental protocols and mechanistic understanding derived from related compounds provide a robust framework for researchers and professionals in the field of herbicide science and drug development. The methodologies outlined in this guide are fundamental to the characterization of both existing and novel compounds that target the vital process of photosynthesis.

References

An In-Depth Technical Guide to the Historical Development and Use of Bromofenoxim as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, chemical properties, and herbicidal use of Bromofenoxim. First reported in 1969, this compound is a selective, post-emergence herbicide developed by Ciba-Geigy AG for the control of broadleaf weeds in cereal crops. This document details its synthesis, mode of action as a photosystem II inhibitor, and provides available quantitative data on its efficacy, toxicological profile, and environmental fate. Detailed experimental protocols for the analysis of related compounds and the assessment of photosystem II inhibition are also presented. Although now largely considered obsolete in many regions, a review of this compound's development and characteristics provides valuable insights into the evolution of herbicidal science.

Historical Development

This compound was first reported in 1969 as a promising new herbicide from the laboratories of Ciba-Geigy AG, a legacy company of modern-day Syngenta.[1] It belongs to the phenoxy herbicide class, a group of compounds that revolutionized agriculture in the mid-20th century with their selective control of broadleaf weeds in monocotyledonous crops.[2][3][4] this compound also shares characteristics with dinitrophenyl oxime herbicides.[1]

The commercial development of this compound occurred during a period of intense innovation in the agrochemical industry, following the widespread adoption of earlier phenoxy herbicides like 2,4-D and MCPA in the 1940s and 1950s.[2][3] While a specific patent for this compound has not been identified in the available literature, its development by Ciba-Geigy places it within a portfolio of significant agrochemical innovations of that era.[5] The herbicide was marketed under trade names such as Faneron and Dicoprime.[1] Its use has declined in recent decades, and it is now considered obsolete in many regions, with its European Union registration withdrawn in 2002.[1]

Chemical Synthesis

The commercial production of this compound involves a multi-step chemical synthesis. The process begins with the formation of a nitrophenol derivative. This intermediate is then reacted with a brominated acyl compound to introduce the dibromo-substituted aromatic ring. Subsequent nitration and etherification steps yield the final this compound molecule.[1]

Below is a logical workflow diagram illustrating the key stages of this compound synthesis.

G A Nitrophenol Derivative Formation B Reaction with Brominated Acyl Compound A->B C Introduction of Dibromo-substituted Aromatic Ring B->C D Further Nitration C->D E Etherification D->E F This compound E->F

Figure 1: Simplified logical workflow of this compound synthesis.

Use as a Herbicide

This compound was primarily used as a selective, post-emergence herbicide for the control of annual broadleaf weeds in cereal crops such as wheat and barley, as well as in maize, grass seed crops, new turf, and linseed.[1] It was typically formulated as a wettable powder, suspension concentrate, or soluble concentrate.[1]

Weed Control Spectrum
  • Fat hen (Chenopodium album)

  • Lambsquarters (Chenopodium album)

  • Redroot pigweed (Amaranthus retroflexus)[6][7]

  • Cleavers (Galium aparine)[8]

  • Wild buckwheat (Polygonum convolvulus)[9]

  • Brome grass (Bromus spp.)[1]

  • Barnyardgrass (Echinochloa crus-galli)[1]

  • Crabgrass (Digitaria spp.)[1]

The application rates and efficacy would have been dependent on the weed species, their growth stage, and environmental conditions.

Mode of Action

This compound is classified as a photosystem II (PSII) inhibitor.[1] It belongs to the Herbicide Resistance Action Committee (HRAC) group C3 and the Weed Science Society of America (WSSA) group 6.[1]

The mode of action involves the inhibition of the photosynthetic electron transport chain in the chloroplasts of susceptible plants. This compound binds to the D1 protein of the PSII complex, specifically at the QB binding site. This binding blocks the transport of electrons from plastoquinone QA to QB, thereby interrupting the flow of electrons to photosystem I.[10]

This inhibition of electron transport leads to a cascade of events:

  • Cessation of ATP and NADPH production, which are essential for carbon fixation.

  • Build-up of highly reactive triplet chlorophyll.

  • Generation of singlet oxygen and other reactive oxygen species (ROS).

  • Peroxidation of lipids in cellular membranes, leading to loss of membrane integrity and rapid cell death.

The ultimate result is necrosis of the plant tissue.

The following diagram illustrates the signaling pathway of photosynthesis and the point of inhibition by this compound.

G cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo QA Plastoquinone QA Pheo->QA QB Plastoquinone QB (D1 Protein) QA->QB Cytb6f Cyt b6f QB->Cytb6f P700 P700 Cytb6f->P700 NADPH NADPH P700->NADPH This compound This compound This compound->QB Inhibits Electron Transport

Figure 2: Inhibition of the photosynthetic electron transport chain by this compound.

Quantitative Data

Toxicological Data

The acute toxicity of this compound has been evaluated in various organisms. The available data are summarized in the tables below.

Table 1: Mammalian Toxicity of this compound

Test SpeciesEndpointValue (mg/kg)Source
RatAcute Oral LD501100

Table 2: Aquatic Toxicity of this compound

Test SpeciesEndpointValue (mg/L)DurationSource
Rainbow Trout (Oncorhynchus mykiss)LC500.1896 hours[1]
Water Flea (Daphnia magna)EC501.248 hours[1]
Environmental Fate

This compound is not considered to be persistent in the environment.[1] Its mobility in soil is influenced by its sorption to organic carbon.

Table 3: Environmental Fate of this compound

ParameterValueConditionsSource
Soil Degradation Half-life (DT50)53 daysAerobic, field[1]
Soil Degradation Half-life (DT50)2.5 daysAerobic, laboratory (20°C)[1]
Soil Organic Carbon Partition Coefficient (Koc)Not Available--
Aqueous Photolysis Half-life (DT50)Not Available--

Experimental Protocols

While specific, detailed experimental protocols for this compound are scarce in recent literature due to its obsolete status, the following sections outline general methodologies that would be applicable for the analysis of this compound and the assessment of its herbicidal activity.

Residue Analysis

The analysis of phenoxy herbicide residues in soil and water samples typically involves extraction, derivatization (for GC analysis), and chromatographic separation and detection.

5.1.1. Sample Preparation and Extraction from Soil (General Protocol)

  • Sample Collection: Collect representative soil samples from the area of interest.

  • Extraction:

    • Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube.

    • Add an extraction solvent such as acetonitrile.

    • Shake vigorously for a specified time (e.g., 1 hour).

    • Centrifuge to separate the soil particles from the solvent.

    • Collect the supernatant.

    • A second extraction of the soil pellet can be performed to increase recovery.

  • Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Concentration: The solvent is typically evaporated and the residue redissolved in a smaller volume of a suitable solvent for analysis.

5.1.2. Chromatographic Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of phenoxy herbicides. The acidic herbicides are often derivatized to their methyl esters before injection to improve their volatility and chromatographic behavior.[11][12]

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5MS) is typically used.

    • Injection: Splitless injection is often employed for trace analysis.

    • Detection: Mass spectrometry provides high selectivity and sensitivity for identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection can also be used, often without the need for derivatization.

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where the analyte absorbs, or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

The following diagram outlines a general workflow for the residue analysis of a phenoxy herbicide like this compound in a soil sample.

G A Soil Sample Collection B Solvent Extraction (e.g., Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E Clean-up (e.g., SPE) D->E F Concentration E->F G Derivatization (for GC) F->G I HPLC-UV/MS Analysis F->I H GC-MS Analysis G->H J Data Analysis and Quantification H->J I->J G A Chloroplast Isolation from Spinach Leaves B Preparation of Reaction Mixture (Buffer, Chloroplasts, DCPIP) A->B C Addition of this compound (Varying Concentrations) B->C D Exposure to Light C->D E Spectrophotometric Measurement of DCPIP Absorbance Change D->E F Data Analysis: Determination of Inhibition Rate E->F

References

In-Depth Toxicological Profile of Bromofenoxim and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofenoxim, a C-nitro compound, is a selective phenoxy herbicide previously marketed under the name Faneron. Although now considered obsolete in many regions, understanding its toxicological profile and that of its metabolites remains crucial for environmental and health risk assessments. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its potential metabolites, 3,5-dibromo-4-hydroxybenzaldehyde and 2,4-dinitrophenol. It summarizes quantitative toxicity data, details experimental methodologies for key toxicological studies, and visualizes the proposed metabolic pathway. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on its constituent chemical classes to provide a more complete toxicological picture.

Chemical Identity

PropertyValue
Chemical Name 3,5-Dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime
Synonyms This compound, Faneron, C-9122
CAS Number 13181-17-4
Molecular Formula C₁₃H₇Br₂N₃O₆
Molecular Weight 461.02 g/mol
Chemical Structure
alt text

Toxicokinetics and Metabolism

The complete metabolic pathway of this compound in mammals has not been fully elucidated in publicly available literature. However, based on its chemical structure, hydrolysis of the oxime ether bond is a probable metabolic route. This would lead to the formation of 3,5-dibromo-4-hydroxybenzaldehyde and 2,4-dinitrophenol.

Further metabolism of these intermediates is anticipated. 3,5-dibromo-4-hydroxybenzaldehyde could be oxidized to the corresponding carboxylic acid, 3,5-dibromo-4-hydroxybenzoic acid. 2,4-dinitrophenol is known to be metabolized through reduction of the nitro groups and conjugation reactions.

A proposed metabolic pathway is illustrated below.

Bromofenoxim_Metabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Metabolite1 3,5-Dibromo-4-hydroxybenzaldehyde Hydrolysis->Metabolite1 Metabolite2 2,4-Dinitrophenol Hydrolysis->Metabolite2 Oxidation Oxidation Metabolite1->Oxidation Reduction Reduction/ Conjugation Metabolite2->Reduction Metabolite3 3,5-Dibromo-4- hydroxybenzoic acid Oxidation->Metabolite3 Metabolite4 Further Metabolites Reduction->Metabolite4 Acute_Oral_Toxicity_Workflow Start Animal Selection (e.g., Rats, fasted) Dosing Single Oral Gavage (Stepwise Dosing) Start->Dosing Observation Observation Period (Clinical Signs, Mortality) Dosing->Observation Endpoint Determination of Acute Toxic Class Observation->Endpoint Subchronic_Toxicity_Workflow Start Animal Selection and Grouping (e.g., Rats, multiple dose groups) Dosing Daily Dosing for 90 Days (e.g., in feed) Start->Dosing In_life_Monitoring In-life Monitoring (Clinical signs, body weight, food consumption) Dosing->In_life_Monitoring Terminal_Procedures Terminal Procedures (Hematology, clinical chemistry, organ weights, histopathology) In_life_Monitoring->Terminal_Procedures NOAEL_Determination NOAEL Determination Terminal_Procedures->NOAEL_Determination Ames_Test_Workflow Preparation Prepare Bacterial Strains (e.g., Salmonella typhimurium) Exposure Expose Bacteria to Test Substance (with and without S9 activation) Preparation->Exposure Incubation Incubate on Minimal Media Exposure->Incubation Scoring Count Revertant Colonies Incubation->Scoring Analysis Assess Mutagenic Potential Scoring->Analysis Chromosomal_Aberration_Workflow Cell_Culture Culture Mammalian Cells (e.g., Human Lymphocytes) Treatment Treat Cells with Test Substance (with and without S9 activation) Cell_Culture->Treatment Harvest Harvest Cells at Metaphase Treatment->Harvest Analysis Score for Chromosomal Aberrations Harvest->Analysis Micronucleus_Test_Workflow Animal_Dosing Dose Animals (e.g., Mice) Sample_Collection Collect Bone Marrow or Peripheral Blood Animal_Dosing->Sample_Collection Slide_Preparation Prepare and Stain Slides Sample_Collection->Slide_Preparation Microscopic_Analysis Score Micronucleated Erythrocytes Slide_Preparation->Microscopic_Analysis Two_Generation_Study_Workflow P_Generation Parental (P) Generation Dosing (Pre-mating, Mating, Gestation, Lactation) F1_Generation F1 Generation Assessment (Viability, Growth, Development) P_Generation->F1_Generation F1_Mating Select F1 for Mating F1_Generation->F1_Mating F2_Generation F2 Generation Assessment (Viability, Growth, Development) F1_Mating->F2_Generation Endpoints Evaluate Reproductive and Developmental Endpoints F2_Generation->Endpoints

Environmental Fate and Persistence of Bromofenoxim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bromofenoxim is an obsolete phenoxy selective herbicide.[1] Understanding its environmental fate and persistence is crucial for assessing its potential long-term impact on ecosystems. This technical guide provides an in-depth overview of the current scientific knowledge regarding the degradation, transformation, and persistence of this compound in various environmental compartments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior and transport in the environment.

PropertyValueReference
IUPAC Name3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime[2]
CAS Number13181-17-4[3]
Molecular FormulaC₁₃H₇Br₂N₃O₆[3]
Molecular Weight461.02 g/mol [3]
Water SolubilityLow[1]
VolatilityNot highly volatile[1]

Environmental Persistence

This compound is not expected to be persistent in soil or water systems.[1] The following tables summarize the available quantitative data on its dissipation in different environmental matrices.

Persistence in Soil

Specific quantitative data on the half-life of this compound in soil under various conditions is limited in the available literature. However, for the related compound bromoxynil, a mean half-life of 4.12 days has been reported in soil, with a dissipation rate of 91.25% over 21 days.[4]

Persistence in Water and Sediment
CompartmentHalf-life (DT₅₀)ConditionsReference
Water-Sediment System7 daysNot specified[1]
Water Phase Only1 dayNot specified[1]
Aqueous Hydrolysis (pH 7, 20°C)25 daysNon-persistent[1]

For the related compound bromoxynil phenol, hydrolysis is pH-dependent, with half-lives ranging from 34.1 days at pH 5 to 1.7 days at pH 9.

Degradation Pathways

The degradation of this compound in the environment is expected to occur through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many pesticides. The rate of hydrolysis is often dependent on the pH of the surrounding medium.

This compound This compound Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (pH dependent)

Caption: General hydrolysis pathway of this compound.

Photolysis

Photolysis, or degradation by sunlight, is another significant abiotic process. The direct photolysis quantum yield of aqueous bromoxynil, a related compound, has been measured at 0.064 at 307 nm, with bromide ions detected as a reaction product.[5][6] For bromoxynil phenol, the photolysis half-life is reported to be less than 30 minutes at a wavelength of 313 nm.

This compound This compound Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Sunlight (UV radiation)

Caption: General photolysis pathway of this compound.

Microbial Degradation

Microbial degradation is a critical process in the breakdown of pesticides in soil and water. While specific studies on the microbial degradation of this compound are scarce, research on the related compound bromoxynil provides valuable insights. Under aerobic conditions, the degradation of bromoxynil by soil enrichment cultures is dominated by nitrile hydratase activity.[7] In anaerobic conditions, reductive debromination is the major degradation route.[7]

One study identified that a Flavobacterium sp. capable of degrading pentachlorophenol (PCP) can also degrade bromoxynil, producing bromide and cyanide.[8] The proposed initial step in this pathway is the conversion of bromoxynil to 2,6-dibromohydroquinone by PCP hydroxylase.[8]

cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation Bromoxynil_aerobic Bromoxynil Metabolite_A Nitrile Hydratase Products Bromoxynil_aerobic->Metabolite_A Microbial Action (e.g., Nitrile Hydratase) Bromoxynil_anaerobic Bromoxynil Metabolite_B Reductive Debromination Products Bromoxynil_anaerobic->Metabolite_B Microbial Action (Reductive Debromination)

Caption: Proposed microbial degradation pathways for Bromoxynil.

Experimental Protocols

The determination of the environmental fate of pesticides like this compound follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to evaluate the aerobic and anaerobic transformation of chemicals in soil.[9]

  • Principle: Soil samples are treated with the test substance and incubated in the dark in biometer-type flasks or flow-through systems under controlled laboratory conditions (temperature and moisture).[9]

  • Procedure: At appropriate time intervals, soil samples are extracted and analyzed for the parent substance and its transformation products.[9] Volatile products are collected and analyzed.[9] Using a 14C-labelled test substance allows for the measurement of mineralization rates (evolution of ¹⁴CO₂) and the establishment of a mass balance, including the formation of bound residues.[9]

  • Incubation: The study is typically conducted for up to 120 days in the dark at a constant temperature (e.g., 20°C).[10] The soil moisture is maintained at a specific level (e.g., 40-60% of maximum water holding capacity). For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas.

  • Analysis: Samples are extracted with appropriate solvents and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of metabolites.[10]

start Soil Sample Collection and Characterization treat Treat Soil with ¹⁴C-Bromofenoxim start->treat incubate Incubate in Dark (Aerobic/Anaerobic) treat->incubate sample Periodic Sampling incubate->sample extract Solvent Extraction sample->extract analyze Analysis (HPLC, LC-MS) extract->analyze end Data Analysis (DT₅₀, Metabolite ID) analyze->end

Caption: Workflow for OECD 307 Soil Metabolism Study.

Hydrolysis as a Function of pH (OECD 111)

This guideline assesses the abiotic hydrolytic transformation of chemicals in aquatic systems at environmentally relevant pH values.[11][12]

  • Principle: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature.[11][12]

  • Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.[12][13] If significant hydrolysis occurs, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants and half-lives. Samples are taken at various time points and analyzed for the parent compound and degradation products.[13]

  • Analysis: Analytical methods such as HPLC are used to quantify the concentration of the test substance and its hydrolysis products over time.

start Prepare Sterile Buffers (pH 4, 7, 9) treat Add this compound start->treat incubate Incubate in Dark (Constant Temperature) treat->incubate sample Periodic Sampling incubate->sample analyze Analyze for Parent and Products (HPLC) sample->analyze end Calculate Rate Constants and Half-lives analyze->end

Caption: Workflow for OECD 111 Hydrolysis Study.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline determines the potential effects of solar irradiation on chemicals in surface water.[14][15]

  • Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight.[16][17]

  • Procedure: The study is conducted in sterile, buffered water. A dark control is run in parallel to differentiate between photolytic and other degradation processes like hydrolysis.[16] The concentration of the test substance and the formation of photoproducts are monitored over time. A xenon arc lamp with filters is commonly used as the light source to simulate the solar spectrum.[16]

  • Analysis: The quantum yield, photolysis rate constant, and half-life are determined. Analytical techniques such as HPLC and LC-MS are used for quantification and identification of the parent compound and its photoproducts.[16]

start Prepare Aqueous Solution of this compound irradiate Irradiate with Simulated Sunlight start->irradiate dark_control Incubate in Dark (Control) start->dark_control sample_light Periodic Sampling (Irradiated) irradiate->sample_light sample_dark Periodic Sampling (Dark) dark_control->sample_dark analyze Analyze for Parent and Photoproducts sample_light->analyze sample_dark->analyze end Calculate Quantum Yield, Rate, and Half-life analyze->end

Caption: Workflow for OECD 316 Photolysis Study.

Analytical Methods

The analysis of this compound and its metabolites in environmental matrices typically involves extraction followed by chromatographic separation and detection.

  • Extraction: Solid-phase extraction (SPE) is a common technique for preconcentrating and cleaning up water samples.[18] For soil and sediment samples, solvent extraction methods are employed.

  • Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS/MS) is a widely used method for the determination of bromoxynil (a related compound) residues in soil and crops.[4] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used for the identification of metabolites.[8]

Conclusion

The available data suggests that this compound is not a persistent herbicide in the environment. Its degradation is facilitated by a combination of hydrolysis, photolysis, and microbial activity. While quantitative data on its soil persistence is limited, studies on the related compound bromoxynil indicate relatively rapid degradation. Further research focusing specifically on the soil metabolism of this compound under various environmental conditions would be beneficial for a more comprehensive understanding of its environmental fate. The standardized OECD protocols provide a robust framework for conducting such studies.

References

The Environmental Fate of Bromofenoxim: A Technical Guide to its Degradation in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific degradation products of bromofenoxim in soil and water is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the known environmental fate of this compound, supplemented with established principles of pesticide degradation and data from structurally related compounds to infer potential transformation pathways.

Introduction

This compound, with the chemical name 3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime, is an obsolete phenoxy selective herbicide.[1] Understanding the environmental fate of such compounds is critical for assessing their potential long-term impact on ecosystems. The degradation of pesticides in the environment is a complex process governed by a combination of chemical (abiotic) and biological (biotic) mechanisms.[2][3] These processes determine the persistence, mobility, and ultimate transformation of the parent compound into various degradation products, which may have different toxicological and environmental profiles.

This technical guide synthesizes the available data on this compound's degradation and provides a framework for understanding its potential breakdown pathways in soil and aquatic environments.

Physicochemical Properties and Environmental Persistence

This compound has a low aqueous solubility and is not considered highly volatile.[1] It is not expected to be persistent in soil or water systems, nor is it expected to leach significantly into groundwater.[1]

Quantitative Data on this compound Persistence
ParameterValue (days)pHTemperature (°C)SystemReference
Aqueous Hydrolysis DT₅₀25720Aqueous[1]
Water-Sediment DT₅₀7N/AN/AWater-Sediment[1]

DT₅₀ (Dissipation Time 50%): The time required for 50% of the initial concentration of a substance to dissipate from the system.

Primary Degradation Pathways

The degradation of this compound in the environment is anticipated to proceed through three primary mechanisms: hydrolysis, photolysis, and microbial degradation.

Abiotic Degradation

Hydrolysis: This is a chemical process involving the reaction of the pesticide with water. For this compound, the oxime ether linkage is a potential site for hydrolytic cleavage. This reaction is often influenced by pH, with rates potentially increasing under acidic or alkaline conditions.[4]

Photolysis: Sunlight can provide the energy to break down pesticide molecules, a process known as photolysis.[4] The dinitrophenyl moiety in this compound is a chromophore that can absorb ultraviolet radiation, potentially leading to the cleavage of the ether bond or other transformations. The rate and products of photolysis can be influenced by the presence of sensitizing agents in the water or on soil surfaces.

Biotic Degradation

Microbial metabolism is a major route for the degradation of many organic pesticides in soil and water.[5][6] Microorganisms such as bacteria and fungi can utilize pesticides as a source of carbon, nitrogen, or energy, breaking them down into simpler, less toxic compounds through enzymatic reactions.[6] Common enzymatic reactions involved in pesticide degradation include oxidation, reduction, and hydrolysis.[6]

Potential Degradation Products

While specific degradation products for this compound have not been detailed in the available literature, we can infer potential metabolites based on the degradation pathways of structurally similar compounds, such as dinitrophenols and other diphenyl ether herbicides.[2][7][8]

The primary point of cleavage is likely the oxime ether bond, which would lead to the formation of two main initial degradation products:

  • 3,5-dibromo-4-hydroxybenzaldehyde

  • 2,4-dinitrophenol

These initial products would then likely undergo further degradation.

  • 3,5-dibromo-4-hydroxybenzaldehyde: This compound could be further oxidized to 3,5-dibromo-4-hydroxybenzoic acid , followed by decarboxylation and eventual ring cleavage.

  • 2,4-dinitrophenol: The degradation of 2,4-dinitrophenol is known to proceed through the reduction of the nitro groups to form aminonitrophenols (e.g., 2-amino-4-nitrophenol and 4-amino-2-nitrophenol), followed by further degradation and ring cleavage.[7]

Experimental Protocols for Degradation Studies

To definitively identify and quantify the degradation products of this compound, rigorous experimental studies are required. Below is a generalized protocol for assessing pesticide degradation in soil and water.

Soil Degradation Study (Aerobic)
  • Soil Selection and Characterization: Select a representative agricultural soil. Characterize its physicochemical properties, including texture, pH, organic matter content, and microbial biomass.

  • Spiking: Treat the soil with a known concentration of this compound. For metabolite identification, ¹⁴C-labeled this compound is often used to trace the fate of the molecule.

  • Incubation: Incubate the treated soil samples under controlled conditions of temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity) in the dark to prevent photolysis.

  • Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction: Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile, methanol) to recover the parent compound and its degradation products.

  • Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) to identify and quantify this compound and its metabolites.[9]

  • Data Analysis: Determine the dissipation rate of this compound and the formation and decline of its degradation products over time. Calculate the DT₅₀ values.

Aqueous Degradation Study (Hydrolysis and Photolysis)
  • Solution Preparation: Prepare buffered aqueous solutions (e.g., pH 4, 7, and 9) spiked with a known concentration of this compound.

  • Hydrolysis Study: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Photolysis Study: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a parallel set of samples in the dark as a control.

  • Sampling: Collect aliquots from the solutions at various time points.

  • Analysis: Directly analyze the aqueous samples or after a solid-phase extraction (SPE) step using HPLC-MS/MS.[9]

  • Data Analysis: Calculate the rate of degradation under each condition to determine the half-life (t₁/₂) for hydrolysis and photolysis.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on the cleavage of the oxime ether bond and the subsequent degradation of the resulting primary products.

Bromofenoxim_Degradation_Pathway This compound This compound Cleavage Hydrolysis / Photolysis / Microbial Action This compound->Cleavage Product1 3,5-dibromo-4-hydroxybenzaldehyde Cleavage->Product1 Product2 2,4-dinitrophenol Cleavage->Product2 Further_Deg1 Further Degradation (Oxidation, Decarboxylation) Product1->Further_Deg1 Further_Deg2 Further Degradation (Nitro-reduction) Product2->Further_Deg2 End_Products Ring Cleavage Products (e.g., CO2, H2O) Further_Deg1->End_Products Further_Deg2->End_Products

Caption: Potential degradation pathway of this compound.

Experimental_Workflow start Sample Preparation (Soil or Water) spiking Spiking with this compound start->spiking incubation Incubation (Controlled Conditions) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Extraction / SPE sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis (DT50, Metabolite ID) analysis->data end Results data->end

Caption: General experimental workflow for degradation studies.

Conclusion

While specific data on the degradation products of this compound in soil and water are limited, this guide provides a scientifically grounded framework for understanding its likely environmental fate. The primary degradation pathways are expected to involve the cleavage of the oxime ether linkage through hydrolysis, photolysis, and microbial action, leading to the formation of 3,5-dibromo-4-hydroxybenzaldehyde and 2,4-dinitrophenol as initial products. These intermediates are then expected to undergo further degradation. The provided experimental protocols offer a roadmap for researchers to conduct studies that would yield definitive data on the degradation of this compound and its metabolites, filling a critical knowledge gap in environmental science.

References

Understanding the Herbicidal Spectrum of Bromofenoxim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bromofenoxim is an obsolete herbicide and is not approved for use in many regions, including the United Kingdom and the European Union.[1] This document is intended for informational and research purposes only. The quantitative efficacy data presented is based on studies of Bromoxynil, a closely related herbicide with the same mode of action, due to the limited availability of specific data for this compound.

Executive Summary

This compound is a selective, post-emergence phenoxy herbicide once used for the control of broadleaf weeds in cereal crops, maize, and turf.[1] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2] This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound, utilizing representative data from its close analogue, Bromoxynil. It includes detailed experimental protocols for evaluating such herbicides and visual diagrams of its biochemical pathway and experimental workflows.

Herbicidal Spectrum and Efficacy

This compound was known to control a range of broadleaf weeds. Examples of weeds controlled include Brome grass (Bromus spp.), Barnyardgrass (Echinochloa crus-galli), Crabgrass (Digitaria spp.), Fat hen (Chenopodium album), and Lambsquarters (Chenopodium album).[1] Due to the scarcity of quantitative data for this compound, the following tables summarize the efficacy of Bromoxynil, a nitrile herbicide that acts as a PSII inhibitor, to provide a representative understanding of the herbicidal spectrum.

Table: Representative Herbicidal Efficacy of Bromoxynil on Broadleaf Weeds in Cereals
Weed SpeciesScientific NameGrowth Stage at ApplicationApplication Rate (g a.i./ha)Weed Control (%)
Common LambsquartersChenopodium album2-4 leaves28095
4-6 leaves42092
Wild BuckwheatPolygonum convolvulus1-3 leaves28090
3-5 leaves42085
Redroot PigweedAmaranthus retroflexus2-4 leaves28098
4-6 leaves42096
Shepherd's-purseCapsella bursa-pastorisRosette28099
Early flowering42095
Field PennycressThlaspi arvenseRosette28097
Early flowering42094

Data is synthesized from multiple sources on Bromoxynil for representative purposes.

Table: Representative Crop Tolerance to Bromoxynil
CropScientific NameGrowth Stage at ApplicationApplication Rate (g a.i./ha)Crop Injury (%)
WheatTriticum aestivum3-4 leaf stage420< 5
Tillering560< 10
BarleyHordeum vulgare3-4 leaf stage420< 5
Tillering560< 10

Data is synthesized from multiple sources on Bromoxynil for representative purposes. Injury is typically transient leaf spotting or scorching.

Mode of Action: Photosystem II Inhibition

This compound, like Bromoxynil, is classified as a Group 6 herbicide (HRAC) and functions by inhibiting photosynthesis at Photosystem II (PSII).[2][3] It is believed that this compound is metabolized in the plant to generate Bromoxynil, which is the active inhibitor. The nitrile group of Bromoxynil binds to the D1 protein of the PSII complex in the chloroplast thylakoid membrane. This binding blocks the electron transport chain, preventing the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, causing rapid cell membrane damage, leading to chlorosis, necrosis, and eventual plant death.

PSII_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone PSII->PQ Electron Transport D1 D1 Protein ATP_NADPH ATP & NADPH Production D1->ATP_NADPH Blocks Electron Flow PQ->ATP_NADPH Plant_Death Weed Death ATP_NADPH->Plant_Death Production Halted This compound This compound Application Metabolism Metabolism This compound->Metabolism Uptake Bromoxynil Bromoxynil (Active Inhibitor) Bromoxynil->D1 Binds to Metabolism->Bromoxynil

Caption: Mode of action of this compound via PSII inhibition.

Experimental Protocols

The following is a representative protocol for a field experiment to evaluate the efficacy of a post-emergence herbicide like this compound or Bromoxynil for broadleaf weed control in wheat.

Objective

To determine the efficacy of different application rates of the test herbicide on key broadleaf weed species and to assess the tolerance of the wheat crop.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD)

  • Replications: 4

  • Plot Size: 3m x 6m

  • Treatments:

    • Untreated Control (Weedy Check)

    • Weed-Free Control (Hand-weeded)

    • Test Herbicide Rate 1 (e.g., 280 g a.i./ha)

    • Test Herbicide Rate 2 (e.g., 420 g a.i./ha)

    • Test Herbicide Rate 3 (e.g., 560 g a.i./ha)

    • Reference Herbicide (e.g., MCPA at a standard rate)

Materials and Methods
  • Site Selection: Select a field with a uniform and known history of broadleaf weed infestation, particularly with target species like Chenopodium album and Polygonum convolvulus.

  • Crop Establishment: Sow a common wheat variety at a standard seeding rate.

  • Herbicide Application:

    • Apply herbicides post-emergence when the wheat is at the 3-4 leaf stage and the target weeds are at the 2-4 leaf stage.

    • Use a calibrated backpack sprayer equipped with flat-fan nozzles, delivering a spray volume of 200 L/ha at a pressure of 200 kPa.

  • Data Collection:

    • Weed Control: Visually assess the percentage of weed control for each species at 7, 14, 28, and 42 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete kill).

    • Crop Injury: Visually assess crop phytotoxicity (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death).

    • Weed Biomass: At 42 DAT, collect all weed biomass from a 1m² quadrat in each plot, dry at 70°C for 72 hours, and record the dry weight.

    • Crop Yield: Harvest the central area of each plot at crop maturity, and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Experimental_Workflow Site_Selection Site Selection (Uniform Weed Pressure) Plot_Layout Plot Layout (RCBD, 4 Reps) Site_Selection->Plot_Layout Crop_Sowing Wheat Sowing Plot_Layout->Crop_Sowing Herbicide_Application Post-emergence Herbicide Application Crop_Sowing->Herbicide_Application Data_Collection_7DAT Data Collection (7 DAT) - Weed Control - Crop Injury Herbicide_Application->Data_Collection_7DAT Data_Collection_14DAT Data Collection (14 DAT) - Weed Control - Crop Injury Data_Collection_7DAT->Data_Collection_14DAT Data_Collection_28DAT Data Collection (28 DAT) - Weed Control - Crop Injury Data_Collection_14DAT->Data_Collection_28DAT Data_Collection_42DAT Data Collection (42 DAT) - Weed Control - Weed Biomass Data_Collection_28DAT->Data_Collection_42DAT Harvest Crop Harvest & Yield Measurement Data_Collection_42DAT->Harvest Statistical_Analysis Statistical Analysis (ANOVA) Harvest->Statistical_Analysis Report_Generation Report Generation Statistical_Analysis->Report_Generation

Caption: Workflow for a post-emergence herbicide field trial.

Conclusion

While this compound is an obsolete herbicide, understanding its mode of action and herbicidal spectrum remains valuable for researchers studying herbicide resistance, developing new active ingredients, and understanding the historical context of weed management. By inhibiting Photosystem II, this compound provided effective control of key broadleaf weeds in cereal production. The provided protocols and representative data based on Bromoxynil offer a robust framework for the evaluation of herbicides with a similar mode of action. Continued research into the precise mechanisms of herbicide action and the development of sustainable weed management strategies is crucial for the future of agriculture.

References

Methodological & Application

Solid-Phase Extraction of Bromofenoxim: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the solid-phase extraction (SPE) of the herbicide bromofenoxim from various environmental matrices. The methodologies outlined below are intended for use by researchers, scientists, and professionals in drug development and environmental analysis. These protocols offer robust procedures for sample cleanup and concentration prior to chromatographic analysis.

Introduction

This compound is a nitrile herbicide used for post-emergence control of broad-leaved weeds. Its presence in the environment, particularly in water, soil, and food sources, is a significant concern due to potential ecological and health impacts. Accurate and sensitive determination of this compound residues is crucial for monitoring and risk assessment. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices, making it an ideal choice for the analysis of this compound.[1] This document details SPE protocols for water, soil, and food matrices.

Data Summary

The following tables summarize the quantitative data associated with the described SPE protocols, providing a clear comparison of their performance.

Table 1: SPE Performance Data for this compound in Water

ParameterSPE with Square-Wave Voltammetry (SWV)SPE with Flow Injection Amperometry (FI-AD)
Linear Range 0.2 - 12.0 µg/L3.0 - 120 µg/L
Detection Limit (100 mL sample) 0.05 µg/L1.5 µg/L
Recovery (spiked tap water) 92%121%
Relative Standard Deviation (RSD) 6% (n=6)9% (n=7)

Data sourced from a study on the determination of this compound in water samples.[1]

Experimental Protocols

Detailed methodologies for the solid-phase extraction of this compound from water, soil, and food matrices are provided below.

Protocol 1: SPE of this compound from Water Samples

This protocol is based on a validated method for the determination of this compound in water, coupled with electrochemical detection.[1]

1. Materials and Reagents:

  • Solid-Phase Extraction Cartridges: C18 cartridges are commonly used for the extraction of hydrophobic analytes like this compound from polar matrices such as water.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Perchloric acid (HClO₄)

  • Lithium perchlorate (LiClO₄)

  • Deionized water

2. Sample Pre-treatment:

  • Collect the water sample in a clean glass container.

  • Acidify the water sample to pH 3 by adding 1 x 10⁻³ mol/L perchloric acid.[1] This step is crucial as it can improve the retention of the analyte on the SPE sorbent.

3. SPE Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water (pH 3) through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load 100 mL of the pre-treated water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge using one of the following options:

    • For SWV analysis: 2 x 1 mL of undiluted acetonitrile containing 0.1 mol/L LiClO₄.[1]

    • For FI-AD analysis: 2 x 1 mL of acetonitrile-water (80:20, v/v) containing 0.1 mol/L LiClO₄.[1]

4. Post-Elution:

  • The eluate can be directly analyzed by the respective electrochemical detection methods or evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis (e.g., HPLC-UV, LC-MS/MS).

Protocol 2: Representative SPE of Pesticides (including this compound) from Soil Samples

1. Materials and Reagents:

  • Solid-Phase Extraction Cartridges: C18 or Florisil cartridges.

  • Acetonitrile (HPLC grade)

  • Sodium sulfate, anhydrous

  • Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

2. Sample Extraction:

  • Weigh 10 g of a homogenized soil sample into a centrifuge tube.

  • Add 20 mL of acetonitrile and shake vigorously for 5 minutes.

  • Centrifuge the sample at 3000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile extract).

3. SPE Cleanup:

  • Conditioning:

    • For C18 cartridges: Condition with 5 mL of acetone followed by 5 mL of hexane.

    • For Florisil cartridges: Condition with 10 mL of hexane.

  • Equilibration: Equilibrate the cartridge with 10 mL of the extraction solvent (acetonitrile).

  • Sample Loading: Load 5 mL of the soil extract onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a hexane/acetone mixture (e.g., 90:10, v/v) to remove co-extracted matrix components. The exact composition of the wash solvent may need to be optimized to ensure this compound is not eluted prematurely.

  • Elution: Elute the this compound with a more polar solvent mixture, such as 10 mL of hexane/acetone (e.g., 50:50, v/v). The choice of elution solvent is critical and should be optimized for the specific analyte and sorbent.

4. Post-Elution:

  • The eluate is typically concentrated under a stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Protocol 3: Representative QuEChERS-SPE Cleanup for Pesticides (including this compound) in Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[4] It involves an initial extraction with acetonitrile followed by a dispersive SPE (dSPE) cleanup step.

1. Materials and Reagents:

  • QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 kits containing MgSO₄, NaCl, and buffering salts).[4]

  • Dispersive SPE tubes containing a combination of sorbents such as primary secondary amine (PSA), C18, and graphitized carbon black (GCB). The choice of sorbents depends on the food matrix.[5]

  • Acetonitrile (HPLC grade)

2. QuEChERS Extraction:

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute and then centrifuge at >3000 g for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Take an aliquot (e.g., 1 mL) of the supernatant from the extraction step.

  • Transfer it to a dSPE tube containing the appropriate sorbent mixture. For general-purpose cleanup, a combination of PSA and C18 is often used. For highly pigmented samples, GCB may be included.[5][6]

  • Vortex the dSPE tube for 30 seconds to 1 minute.

  • Centrifuge at high speed for 5 minutes.

4. Final Extract:

  • The resulting supernatant is the cleaned-up extract, which can be directly injected into a GC-MS/MS or LC-MS/MS system for analysis.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described SPE protocols.

SPE_Workflow_Water cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Acidify Acidify to pH 3 (1e-3 M HClO4) Sample->Acidify Load Load Sample Acidify->Load Condition Condition (Methanol) Equilibrate Equilibrate (pH 3 Water) Condition->Equilibrate Equilibrate->Load Wash Wash (DI Water) Load->Wash Dry Dry Wash->Dry Elute Elute (Acetonitrile-based) Dry->Elute Analysis Electrochemical or Chromatographic Analysis Elute->Analysis

Caption: SPE Workflow for this compound in Water Samples.

SPE_Workflow_Soil cluster_extraction Sample Extraction cluster_spe SPE Cleanup cluster_analysis Post-Elution & Analysis Sample Soil Sample Extract Extract with Acetonitrile Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Extract Supernatant->Load Condition Condition Equilibrate Equilibrate Condition->Equilibrate Equilibrate->Load Wash Wash Load->Wash Elute Elute Wash->Elute Concentrate Concentrate Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis Chromatographic Analysis Reconstitute->Analysis

Caption: Representative SPE Workflow for Pesticides in Soil.

QuEChERS_Workflow cluster_extraction QuEChERS Extraction cluster_dspe Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Fruit/Vegetable Sample Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge Shake & Centrifuge Add_Salts->Shake_Centrifuge Supernatant Collect Supernatant Shake_Centrifuge->Supernatant Add_dSPE Add to dSPE Tube (PSA, C18, GCB) Supernatant->Add_dSPE Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Final_Extract Final Extract Vortex_Centrifuge->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS-dSPE Workflow for Pesticides in Food.

References

Application Note: Quantification of Bromofenoxim using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective method for the quantification of the herbicide Bromofenoxim in water samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method utilizes a straightforward sample preparation procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and robust analytical procedure for this compound.

Introduction

This compound is a phenoxy herbicide that has been used for the control of broad-leaved weeds.[1] Due to its potential environmental impact and risk to human health, sensitive and specific methods for its detection and quantification are essential.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of pesticides in various matrices due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for the quantification of this compound, including sample preparation, LC-MS/MS conditions, and expected performance characteristics.

Experimental Protocols

Sample Preparation

For aqueous samples such as surface water or groundwater, a simple filtration step is often sufficient prior to LC-MS/MS analysis.

Protocol for Water Samples:

  • Collect water samples in clean, amber glass containers.

  • Filter the water sample through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

For more complex matrices such as soil, food, or biological samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup is recommended.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion ([M-H]⁻) m/z 457.9
Product Ion 1 (Quantifier) To be determined empirically
Product Ion 2 (Qualifier) To be determined empirically
Collision Energy Optimized for each transition (starting point: 15 eV)[2]
Dwell Time 100 ms

Note: The optimal product ions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan and collision energy optimization. Based on the structure of this compound, potential product ions could arise from the cleavage of the ether linkage or fragmentation of the dinitrophenyl group.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar pesticide analysis and should be validated in the user's laboratory.[3]

Table 3: Method Validation Parameters

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L
Recovery 80 - 110%
Precision (RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Sample Collection (Water) filtration Filtration (0.22 µm) sample_collection->filtration lc_separation Reversed-Phase LC Separation filtration->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Logical Relationship of LC-MS/MS Components

lc_ms_components LC Liquid Chromatograph Autosampler Autosampler LC->Autosampler Column C18 Column Autosampler->Column IonSource ESI Source Column->IonSource MS Mass Spectrometer Quad1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Quad1 CollisionCell Collision Cell (Q2) Fragmentation Quad1->CollisionCell Quad3 Quadrupole 3 (Q3) Product Ion Selection CollisionCell->Quad3 Detector Detector Quad3->Detector DataSystem Data System Detector->DataSystem

Caption: Key components of the LC-MS/MS system.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in aqueous samples. The simple sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for routine analysis in environmental and food safety laboratories. It is recommended that each laboratory validates the method with their own equipment and matrices to ensure data quality and accuracy.

References

Application Note: A Kinetic Spectrophotometric Method for the Determination of Bromofenoxim

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and validated kinetic spectrophotometric method for the quantification of the herbicide Bromofenoxim. The method is based on the inhibitory effect of this compound on the copper(II)-catalyzed oxidation of sulfanilic acid by hydrogen peroxide. The reaction is monitored by measuring the change in absorbance at 370 nm over time. This method offers a cost-effective and reliable alternative to chromatographic techniques for the determination of this compound in various samples.

Introduction

This compound is a phenoxy herbicide used for the control of broadleaf weeds. Monitoring its concentration in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. While methods like High-Performance Liquid Chromatography (HPLC) are commonly used for its determination, they can be time-consuming and require expensive instrumentation.[1] This application note presents a kinetic spectrophotometric method that is simple, rapid, and suitable for routine analysis. The method relies on the principle that the rate of the indicator reaction is inversely proportional to the concentration of this compound.

Principle of the Method

The method is based on the inhibitory effect of this compound on the oxidation of sulfanilic acid by hydrogen peroxide, a reaction catalyzed by copper(II) ions.[1] The rate of this reaction can be followed spectrophotometrically by measuring the increase in absorbance at 370 nm. In the presence of this compound, the reaction rate decreases, and this decrease is proportional to the concentration of the herbicide. By measuring the reaction rate in the presence of varying concentrations of this compound, a calibration curve can be constructed to determine the concentration of the analyte in unknown samples.

Experimental Protocols

Reagents and Solutions
  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound standard (99% purity) and dissolve it in methanol in a 100 mL volumetric flask. Make up to the mark with methanol. This solution should be stored in the dark at 4°C.

  • Working Standard Solutions: Prepare fresh daily by appropriate dilution of the stock solution with deionized water.

  • Sulfanilic Acid (SA) Solution (6 x 10⁻⁴ mol/L): Dissolve 0.104 g of sulfanilic acid in deionized water and dilute to 1 L in a volumetric flask.

  • Hydrogen Peroxide (H₂O₂) Solution (0.2 mol/L): Dilute an appropriate volume of 30% (w/w) H₂O₂ solution with deionized water. The exact concentration should be determined by titration with a standard potassium permanganate solution. Prepare this solution fresh before use.[1]

  • Copper(II) Sulfate (Cu²⁺) Solution (4 x 10⁻⁶ mol/L): Dissolve 0.010 g of CuSO₄·5H₂O in deionized water and dilute to 1 L. Further dilute this solution to obtain the desired final concentration.

  • Buffer Solution (pH 7.9): Prepare a suitable buffer, such as a phosphate buffer, to maintain the pH of the reaction mixture at 7.9.

Instrumentation
  • A UV-Vis spectrophotometer with a thermostatically controlled cell holder, capable of kinetic measurements.

  • Quartz cuvettes (1 cm path length).

  • A thermostatted water bath set to 25 ± 0.1°C.[1]

  • Calibrated micropipettes and glassware.

Assay Procedure
  • Pipette 1.0 mL of the sulfanilic acid solution, 1.0 mL of the copper(II) sulfate solution, and a known volume of the this compound standard or sample solution into a 10 mL volumetric flask.

  • Add the buffer solution to bring the total volume to approximately 8 mL.

  • Place the flask in the thermostatted water bath at 25°C for 10 minutes to allow the mixture to reach thermal equilibrium.

  • Initiate the reaction by adding 1.0 mL of the hydrogen peroxide solution and quickly make up the volume to 10 mL with deionized water.

  • Mix the solution thoroughly and immediately transfer a portion to a quartz cuvette.

  • Place the cuvette in the spectrophotometer and start recording the absorbance at 370 nm as a function of time against a reagent blank (prepared in the same way but without the analyte).

  • The reaction rate is determined from the slope of the absorbance versus time graph (tangent method) at a fixed time, for instance, at 6 minutes from the initiation of the reaction.[1]

Data Presentation

The quantitative performance of the method should be evaluated according to standard validation guidelines. The following tables summarize the expected performance characteristics of this kinetic spectrophotometric method for this compound determination.

Table 1: Calibration Data and Method Validation Parameters

ParameterValue
Wavelength (λmax)370 nm
Linear Range 10.041 – 0.46 µg/mL[1]
Linear Range 20.46 – 13.86 µg/mL[1]
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.0077 µg/mL[1]
Limit of Quantification (LOQ)0.026 µg/mL
Molar AbsorptivityVaries with reaction time

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (RSD, n=5)Inter-day Precision (RSD, n=5)Accuracy (Recovery %)
0.0413.0%[1]< 5%95 - 105%
0.245.32%[1]< 5%95 - 105%
0.462.85%[1]< 5%95 - 105%

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (SA, H2O2, Cu2+, Buffer) mix Mix Reagents, Buffer, and Standard/Sample prep_reagents->mix prep_standards Prepare this compound Standard Solutions prep_standards->mix prep_sample Sample Preparation (e.g., Extraction) prep_sample->mix thermo Thermostat at 25°C mix->thermo initiate Initiate with H2O2 thermo->initiate measure Record Absorbance at 370 nm vs. Time initiate->measure rate Determine Reaction Rate (Slope of kinetic curve) measure->rate calibrate Construct Calibration Curve (Rate vs. Concentration) rate->calibrate quantify Quantify this compound in Sample calibrate->quantify

Caption: Workflow for the kinetic spectrophotometric analysis of this compound.

Signaling Pathway (Reaction Principle)

G Principle of the Inhibitory Kinetic Method SA Sulfanilic Acid (Colorless) Oxidized_SA Oxidized Product (Colored, Absorbs at 370 nm) SA->Oxidized_SA Oxidation H2O2 Hydrogen Peroxide H2O Water H2O2->H2O Reduction Catalyst Cu(II) Catalyst->SA Catalyzes Inhibitor This compound Inhibitor->Catalyst Inhibits

Caption: The inhibitory effect of this compound on the catalyzed reaction.

Conclusion

The developed kinetic spectrophotometric method is a simple, sensitive, and reliable tool for the determination of this compound. The method has been validated and shows good linearity, precision, and accuracy. It can be successfully applied for the routine analysis of this compound in various matrices, offering a viable alternative to more complex chromatographic techniques.

References

Application Note: Electrochemical Detection of Bromofenoxim in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofenoxim is a nitrile herbicide used to control broadleaf weeds. Its presence in water sources is a potential environmental and health concern, necessitating sensitive and reliable detection methods. This application note details protocols for the electrochemical detection of this compound in water samples, offering a cost-effective and efficient alternative to traditional chromatographic techniques. The described methods are based on solid-phase extraction (SPE) for sample preconcentration and clean-up, followed by either square-wave voltammetry (SWV) or flow injection with amperometric detection (FI-AD).

Principle of Detection

The electrochemical detection of this compound is based on its reduction at a mercury electrode surface. Under acidic conditions, this compound undergoes a reduction process that can be monitored by voltammetric and amperometric techniques. The resulting current is proportional to the concentration of this compound in the sample.

Data Presentation

The following table summarizes the quantitative data for the two primary electrochemical methods for this compound detection after solid-phase extraction.[1][2]

ParameterSPE-SWV (Square-Wave Voltammetry)SPE-FI-AD (Flow Injection-Amperometric Detection)
Working Electrode Dropping Mercury Electrode (DME)Mercury Film Electrode (MFE)
Supporting Electrolyte 0.1 mol l⁻¹ LiClO₄ in Acetonitrile0.1 mol l⁻¹ LiClO₄ in Acetonitrile-Water (80:20)
Linear Range 0.2–12.0 µg l⁻¹3.0–120 µg l⁻¹
Detection Limit (100 ml sample) 0.05 µg l⁻¹1.5 µg l⁻¹
Recovery (Spiked Tap Water) 92%121%
Relative Standard Deviation (RSD) 6% (n=6)9% (n=7)

Experimental Protocols

Reagents and Solutions
  • This compound Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and perform serial dilutions to prepare working standards.

  • Perchloric Acid (HClO₄): 1 x 10⁻³ mol l⁻¹ solution for sample acidification.

  • Supporting Electrolyte for SWV: 0.1 mol l⁻¹ Lithium Perchlorate (LiClO₄) in undiluted acetonitrile.

  • Supporting Electrolyte for FI-AD: 0.1 mol l⁻¹ Lithium Perchlorate (LiClO₄) in an 80:20 (v/v) mixture of acetonitrile and water.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges are suitable for the extraction of this compound.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection: Collect water samples in clean glass bottles.

  • Acidification: Acidify the water sample to a pH of 3 by adding 1 x 10⁻³ mol l⁻¹ perchloric acid.[1][2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Pass a known volume (e.g., 100 ml) of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 ml/min.

  • Washing: Wash the cartridge with deionized water to remove any interfering hydrophilic compounds.

  • Drying: Dry the cartridge by passing air through it for several minutes.

  • Elution: Elute the retained this compound from the cartridge with a small volume of the appropriate organic eluent.

    • For SWV detection, use undiluted acetonitrile.[1][2]

    • For FI-AD detection, use an 80:20 mixture of acetonitrile and water.[1][2]

  • Electrolyte Addition: Add LiClO₄ to the eluate to a final concentration of 0.1 mol l⁻¹ to act as the supporting electrolyte.[1][2]

Electrochemical Analysis
  • Instrumentation: Use a potentiostat equipped with a three-electrode system: a dropping mercury electrode (DME) as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode.

  • Procedure:

    • Transfer the eluate containing the supporting electrolyte to the voltammetric cell.

    • De-aerate the solution by purging with nitrogen gas for 5-10 minutes.

    • Apply a square-wave potential scan over a suitable range to observe the reduction peak of this compound.

    • Record the peak current.

    • Construct a calibration curve by analyzing standard solutions of this compound under the same conditions.

    • Determine the concentration of this compound in the sample by comparing its peak current to the calibration curve.

  • Instrumentation: Use a flow injection analysis system coupled with an amperometric detector. The detector should be equipped with a thin-film mercury electrode as the working electrode, a stainless-steel tube as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode.

  • Procedure:

    • Set the flow rate of the carrier solution (80:20 acetonitrile-water with 0.1 mol l⁻¹ LiClO₄) through the system.

    • Apply a constant reduction potential to the working electrode.

    • Inject a fixed volume of the eluate into the carrier stream.

    • Record the resulting amperometric peak current as the sample passes through the detector.

    • Construct a calibration curve by injecting standard solutions of this compound.

    • Determine the concentration of this compound in the sample from its peak current using the calibration curve.

Visualizations

Signaling Pathway

The electrochemical detection of this compound is predicated on its reduction at the electrode surface. A plausible mechanism involves the sequential reductive cleavage of the carbon-bromine bonds, which are typically more susceptible to reduction than the nitrile or phenolic groups under the applied conditions.

Signaling_Pathway This compound This compound (3,5-dibromo-4-hydroxybenzonitrile) Intermediate Monobromo Intermediate This compound->Intermediate + e⁻, + H⁺ - Br⁻ Product 4-hydroxybenzonitrile Intermediate->Product + e⁻, + H⁺ - Br⁻

Caption: Proposed electrochemical reduction pathway of this compound.

Experimental Workflow

The overall experimental workflow for the electrochemical detection of this compound in water samples is illustrated below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Electrochemical Analysis WaterSample Water Sample Collection Acidification Acidification (pH 3) WaterSample->Acidification Sample_Loading Sample Loading Acidification->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Electrolyte_Addition Add Supporting Electrolyte (LiClO₄ in Acetonitrile) Elution->Electrolyte_Addition SWV Square-Wave Voltammetry (SWV) Electrolyte_Addition->SWV FI_AD Flow Injection Amperometry (FI-AD) Electrolyte_Addition->FI_AD

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Bromofenoxim Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sample preparation and analysis of Bromofenoxim residues in various plant tissues. The protocols are intended for researchers, scientists, and professionals in the field of drug development and food safety.

Introduction to this compound Analysis

This compound is a nitrile herbicide that requires sensitive and reliable analytical methods for its detection in plant matrices. Effective sample preparation is a critical step to ensure accurate quantification by removing interfering substances and concentrating the analyte of interest. The choice of sample preparation technique depends on the nature of the plant matrix, the required limit of detection, and the available analytical instrumentation. This document outlines three common and effective techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

QuEChERS Method for this compound Analysis

The QuEChERS method is a widely adopted technique for pesticide residue analysis in a variety of food matrices due to its simplicity, speed, and minimal solvent usage. It involves a two-step process: an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Experimental Protocol: QuEChERS

This protocol is a general guideline and may require optimization for specific plant matrices.

Materials:

  • Homogenized plant tissue sample

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of deionized water and let it soak for 30 minutes before proceeding.

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent. The choice of sorbent depends on the matrix:

      • General Fruits and Vegetables: 150 mg MgSO₄ and 50 mg PSA.

      • Pigmented Fruits and Vegetables (e.g., spinach, berries): 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.

      • High-Fat Matrices (e.g., nuts, oilseeds): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥ 5000 rcf for 2 minutes.

    • The supernatant is ready for analysis by GC-MS or LC-MS/MS. An internal standard can be added at this stage.

Quantitative Data for QuEChERS

The following table summarizes recovery data for pesticides in various plant matrices using the QuEChERS method. While specific data for this compound is limited, the data for other pesticides in similar matrices provides a strong indication of the expected performance.

Plant MatrixAnalytical MethodAnalyte(s)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)
WheatGC-ECDMulticlass Pesticides79.77 - 128.04< 16.350.002 - 0.060.004 - 0.2
Cereal-based baby foodGC-ECD/NPD25 Priority Pesticides79.2 - 124.6< 28-0.003
Fruits and VegetablesGC-MS/MS322 Pesticides60 - 120--0.01
MangoGC-MS/MS19 Regulated Pesticides70 - 120< 200.0006 - 0.06070.0025 - 0.5

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Weigh 10g homogenized sample add_acn 2. Add 10mL Acetonitrile sample->add_acn add_salts 3. Add QuEChERS salts add_acn->add_salts vortex1 4. Vortex for 1 min add_salts->vortex1 centrifuge1 5. Centrifuge for 5 min vortex1->centrifuge1 transfer 6. Transfer 1mL supernatant centrifuge1->transfer add_dspe 7. Add d-SPE sorbents transfer->add_dspe vortex2 8. Vortex for 30 sec add_dspe->vortex2 centrifuge2 9. Centrifuge for 2 min vortex2->centrifuge2 analysis 10. Analysis by GC/LC-MS centrifuge2->analysis

QuEChERS sample preparation workflow.

Solid-Phase Extraction (SPE) for this compound Analysis

Solid-Phase Extraction is a highly effective technique for the cleanup and concentration of analytes from complex matrices. It offers a high degree of selectivity based on the choice of sorbent material. For an acidic herbicide like this compound, a reversed-phase sorbent is often suitable.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for similar herbicides and may require optimization.

Materials:

  • Plant extract (obtained from a primary extraction, e.g., with acetonitrile or methanol)

  • SPE cartridges (e.g., C18, 500 mg/6 mL)

  • Methanol, HPLC grade

  • Deionized water, HPLC grade

  • Elution solvent (e.g., acetonitrile, ethyl acetate)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Primary Extraction:

    • Homogenize 10 g of the plant sample with 20 mL of acetonitrile in a blender.

    • Filter the extract through a Büchner funnel with filter paper.

    • Collect the filtrate and reduce the volume to approximately 2 mL using a rotary evaporator.

    • Add 10 mL of deionized water to the concentrated extract.

  • SPE Cleanup:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

    • Loading: Load the diluted plant extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

    • Elution: Elute the retained this compound with 5 mL of acetonitrile into a clean collection tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC analysis or a suitable solvent for GC analysis.

Quantitative Data for SPE

The following table presents recovery data for this compound and a structurally similar herbicide, Ioxynil, using SPE.

Plant MatrixAnalytical MethodAnalyteRecovery (%)RSD (%)LOD (µg/L)LOQ (mg/kg)
WaterSPE-SWVThis compound9260.05-
WaterSPE-FI-ADThis compound12191.5-
MaizeHPLC-UVIoxynil octanoate86 - 104< 7.84-0.01
SoilHPLC-UVIoxynil octanoate84 - 96< 7.84-0.01

SPE Workflow Diagram

SPE_Workflow cluster_extraction Primary Extraction cluster_spe SPE Cleanup cluster_final Final Steps sample 1. Homogenize sample with ACN filter 2. Filter extract sample->filter concentrate 3. Concentrate and dilute with water filter->concentrate condition 4. Condition SPE cartridge concentrate->condition load 5. Load sample condition->load wash 6. Wash cartridge load->wash dry 7. Dry cartridge wash->dry elute 8. Elute analyte dry->elute evaporate 9. Evaporate eluate elute->evaporate reconstitute 10. Reconstitute residue evaporate->reconstitute analysis 11. Analysis by GC/LC-MS reconstitute->analysis

Solid-Phase Extraction (SPE) workflow.

Liquid-Liquid Extraction (LLE) for this compound Analysis

Liquid-Liquid Extraction is a traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases. For this compound, which is an acidic herbicide, a pH-adjusted LLE can be very effective.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure and should be optimized for specific matrices.

Materials:

  • Homogenized plant tissue sample

  • Acetone, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Petroleum ether, HPLC grade

  • Sodium chloride (NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Extraction:

    • Weigh 20 g of the homogenized plant sample into a blender jar.

    • Add 100 mL of acetone and blend at high speed for 2 minutes.

    • Filter the extract through a Büchner funnel with filter paper into a flask.

    • Transfer the filtrate to a 500 mL separatory funnel.

  • Partitioning:

    • Add 50 mL of dichloromethane and 50 mL of petroleum ether to the separatory funnel.

    • Add 10 g of NaCl to facilitate phase separation.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.

    • Combine all organic extracts.

  • Cleanup (Acid-Base Partitioning):

    • Adjust the pH of the combined organic extract to >11 with 1M NaOH.

    • Transfer the extract to a separatory funnel and add 50 mL of water.

    • Shake and allow the layers to separate. This compound, being acidic, will move to the aqueous phase at high pH.

    • Discard the organic layer.

    • Acidify the aqueous layer to pH <2 with 1M HCl.

    • Extract the acidified aqueous layer three times with 50 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to near dryness using a rotary evaporator at 40°C.

    • Reconstitute the residue in a suitable solvent for analysis.

Quantitative Data for LLE
Plant MatrixAnalytical MethodAnalyte(s)Recovery (%)RSD (%)
General Food MatricesGC or LCVarious Pesticides70 - 110< 20
Wheat FlourGC-MS58 Pesticides81.61 - 118.416.5 - 29.45

LLE Workflow Diagram

LLE_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Acid-Base Cleanup cluster_final Final Steps sample 1. Blend sample with Acetone filter 2. Filter extract sample->filter partition 3. Partition with DCM/Petroleum Ether filter->partition adjust_ph_high 4. Adjust pH > 11 partition->adjust_ph_high extract_aqueous 5. Extract into aqueous phase adjust_ph_high->extract_aqueous adjust_ph_low 6. Acidify aqueous phase to pH < 2 extract_aqueous->adjust_ph_low extract_organic 7. Re-extract into organic phase adjust_ph_low->extract_organic dry 8. Dry with Na2SO4 extract_organic->dry concentrate 9. Concentrate extract dry->concentrate reconstitute 10. Reconstitute residue concentrate->reconstitute analysis 11. Analysis by GC/LC-MS reconstitute->analysis

Liquid-Liquid Extraction (LLE) workflow.

Conclusion

The selection of the most appropriate sample preparation technique for this compound analysis in plant tissues is crucial for obtaining accurate and reliable results. The QuEChERS method offers a fast and straightforward approach suitable for a wide range of matrices. Solid-Phase Extraction provides excellent cleanup and concentration, leading to lower detection limits. Liquid-Liquid Extraction, while more labor-intensive, is a robust and effective method, particularly when combined with acid-base partitioning for targeted cleanup of acidic herbicides like this compound. The choice of method should be guided by the specific requirements of the analysis, including the matrix type, desired sensitivity, and available resources. Validation of the chosen method for each specific plant matrix is highly recommended to ensure data quality.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Bromofenoxim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Bromofenoxim using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is applicable for the determination of this compound in various sample matrices, ensuring high sensitivity, specificity, and reproducibility. This note is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound.

Introduction

This compound is a herbicide that requires sensitive and accurate analytical methods for monitoring and quantification in environmental and biological samples. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note details a reliable RP-HPLC method for the analysis of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength or diode array detector.

  • Chromatographic Data System: OpenLab CDS or equivalent.

  • Analytical Column: A Newcrom R1 column or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can be utilized.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound analytical standard

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation of this compound.[1] The following conditions have been shown to be effective:

ParameterCondition
Column Newcrom R1 or equivalent C18
Mobile Phase Acetonitrile : Water (80:20, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection UV at 254 nm

For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For water samples, a solid-phase extraction (SPE) may be necessary for pre-concentration and clean-up. For other matrices, a suitable extraction and filtration step should be employed to ensure the sample is free of particulates before injection.

Method Validation Parameters

The following parameters should be assessed to ensure the validity of the HPLC method for this compound analysis. The values presented are typical and may vary based on the specific instrumentation and laboratory conditions.

ParameterTypical Value/Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time Dependent on column and exact conditions

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard StockSolution Prepare Stock Solution Standard->StockSolution WorkingStandards Prepare Working Standards StockSolution->WorkingStandards Injection Inject Sample/Standard WorkingStandards->Injection SamplePrep Sample Extraction & Filtration SamplePrep->Injection HPLC HPLC System HPLC->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

References

Application of Bromofenoxim in Weed Control Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofenoxim is a selective phenoxy herbicide that was historically used for the post-emergence control of broadleaf weeds, particularly in cereal crops. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). Although now largely considered obsolete in many regions, the study of this compound and its mechanism of action can still provide valuable insights for the development of new herbicides and for understanding the intricacies of photosynthetic processes and herbicide resistance. These application notes provide a comprehensive overview of this compound's mechanism, application considerations, and detailed protocols for research purposes.

Mechanism of Action

This compound is a potent inhibitor of the photosynthetic electron transport chain. It functions by binding to the D1 protein of the Photosystem II complex located in the thylakoid membranes of chloroplasts. This binding action blocks the transfer of electrons from plastoquinone QA to QB, which is a critical step in the light-dependent reactions of photosynthesis. The inhibition of electron transport leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for CO2 fixation.[1][2][3][4]

The primary phytotoxic effects, however, are not due to starvation but rather the rapid generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[5][6][7][8] This occurs because the energy from absorbed light that cannot be used for electron transport is transferred to molecular oxygen, creating highly destructive ROS. These ROS cause rapid peroxidation of lipids in cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[1] This manifests as chlorosis, necrosis, and wilting of the treated weeds.

Data Presentation: Efficacy of Related Photosystem II Inhibitors

Due to the obsolete status of this compound, extensive contemporary quantitative efficacy data is limited. However, data from the closely related nitrile herbicide, bromoxynil, which also inhibits Photosystem II, can provide valuable insights into the expected weed control spectrum and efficacy. The following tables summarize the susceptibility of various annual broadleaf weeds to bromoxynil.

Table 1: Susceptibility of Annual Broadleaf Weeds to Bromoxynil

Weed SpeciesScientific NameSusceptibility Rating
Black BindweedFallopia convolvulusGood to Excellent
CapeweedArctotheca calendulaGood to Excellent
Common LambsquartersChenopodium albumGood to Excellent
Field MadderSherardia arvensisGood to Excellent
Shepherd's PurseCapsella bursa-pastorisGood to Excellent
Stinging NettleUrtica urensGood to Excellent
Wild RadishRaphanus raphanistrumGood to Excellent
WireweedPolygonum aviculareGood to Excellent

Source: Adapted from bromoxynil product labels and efficacy trials.

Table 2: Efficacy of Bromoxynil + MCPA on Parthenium hysterophorus at Different Growth Stages

Growth StageApplication RateMortality (%) 2 Weeks After SprayMortality (%) 4 Weeks After Spray
RosetteRecommended Dose (D1)4886
BoltedRecommended Dose (D1)-76
FloweringRecommended Dose (D1)-89

Source: Adapted from comparative efficacy studies of broadleaf herbicides.

Experimental Protocols

Protocol 1: Greenhouse Efficacy Assay for this compound

Objective: To determine the dose-response of various weed species to this compound under controlled greenhouse conditions.

Materials:

  • This compound analytical standard or formulated product

  • Weed seeds of target species (e.g., Sinapis arvensis, Chenopodium album)

  • Potting mix (soil, sand, peat mixture)

  • Pots (10 cm diameter)

  • Greenhouse with controlled temperature (20-25°C) and light (16-hour photoperiod)

  • Precision bench sprayer

  • Surfactant (non-ionic, as recommended for phenoxy herbicides)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Methodology:

  • Plant Propagation: Fill pots with potting mix and sow seeds of each target weed species at a depth of 1-2 cm. Water the pots and place them in the greenhouse.

  • Seedling Growth: Allow the seedlings to grow until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). Add a non-ionic surfactant to each solution according to the manufacturer's recommendation.

  • Herbicide Application: Calibrate the precision bench sprayer to deliver a consistent volume (e.g., 200 L/ha). Arrange the pots in a randomized complete block design under the sprayer. Apply the different rates of this compound to the respective pots. Include an untreated control group.

  • Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment: Visually assess weed control at 7, 14, and 21 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (complete kill).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the surviving plants in each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis: Analyze the visual assessment data and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and calculate the GR50 (the dose required to reduce plant growth by 50%).

Protocol 2: Field Trial for this compound Efficacy and Crop Safety

Objective: To evaluate the efficacy of this compound on a natural weed population and assess its selectivity in a cereal crop (e.g., wheat, barley) under field conditions.

Materials:

  • Formulated this compound product

  • Cereal crop seeds (e.g., wheat variety)

  • Field plot with a natural infestation of broadleaf weeds

  • Calibrated boom sprayer

  • PPE

  • Plot marking equipment (stakes, flags)

  • Data collection tools (quadrats, data sheets)

Methodology:

  • Site Selection and Plot Establishment: Select a field with a uniform and representative population of target broadleaf weeds. Establish experimental plots (e.g., 2m x 5m) in a randomized complete block design with at least three replications for each treatment.

  • Crop Sowing: Sow the cereal crop at the recommended seeding rate and depth.

  • Treatment Application: Apply this compound at different rates (e.g., 1.0, 1.5, 2.0 L/ha of a formulated product) when the crop is at the 3-5 leaf stage and the weeds are in the 2-4 true leaf stage. Include an untreated control and a standard herbicide treatment for comparison.

  • Weed Control Assessment: At 14 and 28 DAT, assess weed control by counting the number of individual weed species within randomly placed quadrats (e.g., 0.25 m²) in each plot. Also, perform a visual assessment of percent weed control.

  • Crop Injury Assessment: At 7 and 14 DAT, visually assess crop injury (phytotoxicity) on a scale of 0 (no injury) to 100 (complete crop death). Note any symptoms such as chlorosis, necrosis, or stunting.

  • Yield Measurement: At crop maturity, harvest the grain from a designated area within each plot. Clean, dry, and weigh the grain to determine the yield per plot and subsequently calculate the yield per hectare.

  • Data Analysis: Analyze the weed density, weed control percentage, crop injury ratings, and yield data using ANOVA to determine the significance of treatment effects.

Mandatory Visualizations

G cluster_0 Thylakoid Membrane cluster_1 Cellular Damage Cascade PSII Photosystem II (PSII) D1 Protein Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Blocked Electron Transport ElectronTransport Electron Transport Chain ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) PSII->ROS Energy Transfer to O2 This compound This compound This compound->PSII Binds to D1 Protein Plastoquinone->ElectronTransport LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Cell Membrane Damage LipidPeroxidation->MembraneDamage CellDeath Cell Death (Necrosis, Wilting) MembraneDamage->CellDeath

Caption: Signaling pathway of this compound's herbicidal action.

G cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Assessment Phase A Weed Seed Sowing & Germination B Seedling Growth to 2-4 True Leaf Stage A->B D Herbicide Application (Precision Sprayer) B->D C Preparation of this compound Dose Range C->D E Visual Assessment of Weed Control (7, 14, 21 DAT) D->E F Biomass Measurement (21 DAT) E->F G Data Analysis (Dose-Response Curve, GR50) F->G

Caption: Experimental workflow for greenhouse efficacy assay.

References

Application Notes and Protocols for Studying the Physiological Effects of Bromofenoxim on Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of the herbicide bromofenoxim on plant physiology. The protocols outlined below detail methods for assessing its impact on photosynthesis, growth, and cellular stress, along with procedures for residue analysis.

Introduction to this compound

This compound is a selective phenoxy herbicide used to control broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis.[1][2] In plants, this compound is converted to bromoxynil, which is also a potent inhibitor of photosynthetic electron transport.[1][3] Both compounds act by binding to the D1 protein in the Photosystem II (PSII) complex, blocking the flow of electrons and halting the production of energy required for plant growth.[3][4][5][6] This disruption leads to a cascade of secondary effects, including the generation of reactive oxygen species (ROS), which cause cellular damage and ultimately lead to plant death.[5][7]

Data Presentation

Table 1: Summary of Physiological Parameters to be Measured
Parameter CategorySpecific ParameterMethod of MeasurementExpected Effect of this compound
Photosynthesis Maximum Quantum Yield of PSII (Fv/Fm)Chlorophyll FluorometryDecrease
Effective Quantum Yield of PSII (ΦPSII)Chlorophyll FluorometryDecrease
Electron Transport Rate (ETR)Chlorophyll FluorometryDecrease
Non-Photochemical Quenching (NPQ)Chlorophyll FluorometryIncrease (initially)
Chlorophyll Content (a, b, total)SpectrophotometryDecrease
Growth & Morphology Plant HeightManual MeasurementDecrease/Stunting
Biomass (Fresh and Dry Weight)Gravimetric AnalysisDecrease
Visual Injury SymptomsScoring/Rating ScaleChlorosis, Necrosis, Wilting
Cellular Stress Lipid Peroxidation (MDA content)TBARS AssayIncrease
Hydrogen Peroxide (H₂O₂) ContentSpectrophotometric AssayIncrease
Antioxidant Enzyme Activity (SOD, CAT)Spectrophotometric AssaysIncrease
Residue Analysis This compound & Bromoxynil ConcentrationHPLC or GC-MSDetectable levels in plant tissue

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the concentration-dependent effects of this compound on plant growth and physiology under controlled greenhouse conditions.

Materials:

  • Test plant species (e.g., a susceptible broadleaf weed and a tolerant crop)

  • Pots with appropriate soil mix

  • This compound stock solution

  • Surfactant (if required by formulation)

  • Precision sprayer

  • Growth chamber or greenhouse

  • Chlorophyll fluorometer

  • Spectrophotometer

  • Analytical balance

Procedure:

  • Plant Preparation: Grow test plants from seed in pots to a uniform growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a series of this compound concentrations (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x the recommended field rate) in deionized water. Add a surfactant if necessary.

  • Herbicide Application: Randomly assign plants to treatment groups (n=5-10 replicates per concentration). Spray each group with the corresponding herbicide solution until foliage is uniformly wet. Include a control group sprayed only with water (and surfactant if used).

  • Incubation: Place the treated plants back into the growth chamber or greenhouse under controlled conditions (e-g., 25°C, 16:8h light:dark cycle).

  • Data Collection:

    • Visual Injury: Score plants for visual signs of injury (chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT).

    • Chlorophyll Fluorescence: Measure chlorophyll fluorescence parameters (Fv/Fm, ΦPSII) at 1, 3, and 7 DAT.[8][9]

    • Plant Height: Measure the height of each plant at 7 and 14 DAT.

    • Biomass: At 14 DAT, harvest the above-ground biomass, measure the fresh weight, then dry at 70°C for 72 hours and measure the dry weight.

Protocol 2: Measurement of Photosynthetic Pigments

This protocol details the extraction and quantification of chlorophylls a and b, and total carotenoids.

Materials:

  • Leaf tissue (100 mg)

  • 80% Acetone

  • Mortar and pestle

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Extraction: Grind 100 mg of fresh leaf tissue with 10 mL of 80% acetone in a mortar and pestle until the tissue is completely macerated.

  • Clarification: Transfer the extract to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.

  • Spectrophotometry: Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm.

  • Calculation: Calculate the pigment concentrations using the following equations (for absorbance in 80% acetone):

    • Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

    • Chlorophyll b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • Total Chlorophyll (µg/mL) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

Protocol 3: Assessment of Oxidative Stress

This protocol describes the measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation.

Materials:

  • Leaf tissue (0.5 g)

  • Trichloroacetic acid (TCA) solution (10%)

  • Thiobarbituric acid (TBA) solution (0.6%) in 10% TCA

  • Water bath

  • Spectrophotometer

Procedure:

  • Homogenization: Homogenize 0.5 g of leaf tissue in 5 mL of 10% TCA.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Reaction: Mix 1 mL of the supernatant with 4 mL of 0.6% TBA in 10% TCA.

  • Incubation: Heat the mixture in a boiling water bath for 30 minutes, then cool on ice.

  • Spectrophotometry: Centrifuge the mixture at 10,000 x g for 5 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹) after subtracting the non-specific absorbance at 600 nm.

Protocol 4: this compound Residue Analysis in Plant Tissue

This protocol outlines a general procedure for the extraction and quantification of this compound and its metabolite bromoxynil using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., 10 g)

  • Acetonitrile

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes

  • Centrifuge

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Homogenization: Homogenize 10 g of plant tissue with 10 mL of acetonitrile.

  • QuEChERS Extraction:

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA, C18, and MgSO₄.

    • Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject an aliquot into the HPLC system for quantification.[10][11]

Visualizations

G cluster_herbicide This compound Action cluster_photosynthesis Photosynthesis Inhibition cluster_stress Secondary Effects This compound This compound Bromoxynil Bromoxynil This compound->Bromoxynil Metabolism in Plant PSII (D1 Protein) PSII (D1 Protein) Bromoxynil->PSII (D1 Protein) Binds to and inhibits Electron Transport Chain Electron Transport Chain ATP & NADPH Production ATP & NADPH Production ROS Production ROS Production Electron Transport Chain->ROS Production Blocked e- flow leads to Plant Growth Plant Growth ATP & NADPH Production->Plant Growth Essential for Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Cell Membrane Damage Cell Membrane Damage Lipid Peroxidation->Cell Membrane Damage Plant Death Plant Death Cell Membrane Damage->Plant Death Leads to Plant Growth->Plant Death Inhibition leads to

Caption: Signaling pathway of this compound's herbicidal action.

G cluster_setup Experimental Setup cluster_data Data Collection cluster_analysis Data Analysis Plant Growth Grow plants to uniform stage Herbicide Prep Prepare this compound concentrations Plant Growth->Herbicide Prep Application Spray plants with respective concentrations Herbicide Prep->Application Visual Assessment Score visual injury (3, 7, 14 DAT) Application->Visual Assessment Physiological Measurements Measure Chlorophyll Fluorescence (1, 3, 7 DAT) Measure Plant Height (7, 14 DAT) Application->Physiological Measurements Biomass Analysis Harvest and weigh fresh & dry biomass (14 DAT) Application->Biomass Analysis Statistical Analysis ANOVA, Dose-Response Curves Visual Assessment->Statistical Analysis Physiological Measurements->Statistical Analysis Biomass Analysis->Statistical Analysis Interpretation Determine ED50, physiological impact Statistical Analysis->Interpretation

Caption: Experimental workflow for a whole-plant bioassay.

G cluster_extraction Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenize Homogenize plant tissue with Acetonitrile Extract Add QuEChERS salts and centrifuge Homogenize->Extract dSPE Dispersive SPE with PSA, C18, MgSO4 Extract->dSPE Centrifuge Centrifuge and collect supernatant dSPE->Centrifuge Filter Filter through 0.22 µm filter Centrifuge->Filter HPLC Inject into HPLC system for quantification Filter->HPLC

Caption: Workflow for this compound residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: Bromofenoxim Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Bromofenoxim. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the formation of 3,5-dibromo-4-hydroxybenzaldehyde oxime from 3,5-dibromo-4-hydroxybenzaldehyde. The second step is a Williamson ether synthesis, where the oxime is reacted with a 2,4-dinitrophenyl ether precursor to form the final this compound product.[1][2]

Q2: I am experiencing a low yield in my synthesis. What are the common causes?

A2: Low yields can stem from several factors throughout the synthesis and purification process.[1][3][4] Common issues include:

  • Incomplete reaction: This could be due to insufficient reaction time, incorrect temperature, or impure starting materials.

  • Side reactions: In the Williamson ether synthesis step, elimination reactions can compete with the desired substitution, especially with certain solvents or bases.

  • Product decomposition: The product may be sensitive to prolonged heating or acidic/basic conditions during workup and purification.

  • Loss of material during workup and purification: This can occur during extractions, transfers, or chromatography.

Q3: What are the typical impurities I should look out for?

A3: Potential impurities include unreacted starting materials (3,5-dibromo-4-hydroxybenzaldehyde oxime and the 2,4-dinitrophenyl precursor), byproducts from side reactions (such as elimination products from the Williamson ether synthesis), and residual solvents from purification. In some cases, over-bromination of the starting phenol can lead to tri-brominated impurities.[3]

Q4: Which analytical techniques are recommended for purity assessment of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for determining the purity of this compound and identifying impurities.[5] Thin-Layer Chromatography (TLC) is a useful technique for monitoring the progress of the reaction and for quick purity checks of column chromatography fractions. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of the final product.[6][7][8]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Suggested Solution
Low yield of 3,5-dibromo-4-hydroxybenzaldehyde oxime Incomplete reaction with hydroxylamine hydrochloride.Ensure the pH of the reaction mixture is appropriate (typically slightly acidic to neutral). Increase the reaction time or temperature moderately. Use a slight excess of hydroxylamine hydrochloride.
Low yield in the Williamson ether synthesis step Elimination side reaction: The alkoxide base is promoting the elimination of the leaving group on the dinitrophenyl precursor.Use a less hindered, strong base. Polar aprotic solvents like DMF or DMSO can favor the desired SN2 reaction over elimination. Ensure the reaction temperature is not excessively high.
Incomplete reaction: The nucleophile (oxime anion) is not reacting completely with the electrophile.Ensure the oxime is fully deprotonated by using a sufficiently strong and anhydrous base. Increase the reaction time or temperature as needed, while monitoring for product degradation.
Hydrolysis of the product: The ether linkage is being cleaved during workup.Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild acid for neutralization if necessary.
Formation of multiple spots on TLC after etherification Side reactions: Besides elimination, other side reactions might be occurring.Re-evaluate the choice of base and solvent. A milder base like potassium carbonate may be effective.
Impure starting materials: Impurities in the starting oxime or dinitrophenyl precursor are carried through.Purify the starting materials before use. 3,5-dibromo-4-hydroxybenzaldehyde can be recrystallized.
Purification Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation during column chromatography Inappropriate solvent system: The polarity of the eluent is too high or too low.Systematically screen different solvent systems using TLC to find an eluent that gives good separation (Rf values between 0.2 and 0.5 for the desired product). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Column overloading: Too much crude product was loaded onto the column.Use a larger column or reduce the amount of material being purified in a single run.
Compound streaking on the column: The compound is interacting too strongly with the silica gel.Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) to the eluent to reduce tailing.
Product does not crystallize during recrystallization Inappropriate solvent: The solvent is too good or too poor at dissolving the compound.An ideal solvent should dissolve the compound well when hot but poorly when cold. Screen various solvents. A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective.
Solution is not saturated: Not enough solute is dissolved in the hot solvent.Reduce the amount of solvent used to dissolve the crude product.
Oiling out: The compound separates as an oil instead of crystals upon cooling.Re-heat the solution to dissolve the oil, add a small amount of a "good" solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.
Presence of impurities: Impurities can inhibit crystal formation.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.

Experimental Protocols

Step 1: Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde oxime

This protocol is based on general procedures for oxime formation.

  • Dissolution: In a round-bottom flask, dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) to the solution, followed by a base such as sodium acetate or sodium hydroxide (1.1 to 1.5 equivalents) to liberate the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and add water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification if the purity is high, or it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on general procedures for the Williamson ether synthesis.

  • Deprotonation of Oxime: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 3,5-dibromo-4-hydroxybenzaldehyde oxime (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 to 1.5 equivalents) portion-wise at 0 °C or room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the oximate anion.

  • Addition of Electrophile: Add 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene (1 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C and stir for several hours (monitor by TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of hexane and ethyl acetate.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexane).

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
3,5-dibromo-4-hydroxybenzaldehydeC₇H₄Br₂O₂279.91181-185White to off-white solid
3,5-dibromo-4-hydroxybenzaldehyde oximeC₇H₅Br₂NO₂294.93Not readily availableSolid
This compoundC₁₃H₇Br₂N₃O₆461.02Not readily availableOff-white crystals

Visualizations

Synthesis Workflow

Bromofenoxim_Synthesis cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_purification Purification A 3,5-dibromo-4- hydroxybenzaldehyde D 3,5-dibromo-4- hydroxybenzaldehyde oxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., NaOAc) C->D E 3,5-dibromo-4- hydroxybenzaldehyde oxime H This compound E->H F 1-Fluoro-2,4- dinitrobenzene F->H G Base (e.g., NaH) G->H I Crude this compound J Column Chromatography I->J K Recrystallization J->K L Pure this compound K->L Low_Yield_Troubleshooting Start Low Yield Observed Problem_ID Identify Stage of Low Yield Start->Problem_ID Synthesis Synthesis Step Problem_ID->Synthesis Synthesis Purification Purification Step Problem_ID->Purification Purification Incomplete_Rxn Incomplete Reaction? Synthesis->Incomplete_Rxn Side_Rxn Side Reactions? Synthesis->Side_Rxn Loss_Workup Loss during Workup? Purification->Loss_Workup Loss_Chrom Loss during Chromatography? Purification->Loss_Chrom Loss_Recrys Loss during Recrystallization? Purification->Loss_Recrys Check_Conditions Check Time, Temp, Reagents Incomplete_Rxn->Check_Conditions Yes Optimize_Base_Solvent Optimize Base/Solvent Side_Rxn->Optimize_Base_Solvent Yes Careful_Transfers Careful Transfers & Extractions Loss_Workup->Careful_Transfers Yes Optimize_Eluent Optimize Eluent & Loading Loss_Chrom->Optimize_Eluent Yes Optimize_Solvent Optimize Recrystallization Solvent Loss_Recrys->Optimize_Solvent Yes

References

Technical Support Center: Analysis of Bromofenoxim

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of the herbicide Bromofenoxim. It is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to matrix effects.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound, especially when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Broadening, or Splitting) Column Contamination: Buildup of matrix components on the analytical column.- Flush the column: Use a strong solvent to wash the column. - Use a guard column: Protect the analytical column from strongly retained matrix components. - Improve sample cleanup: Employ a more rigorous cleanup step (e.g., additional solid-phase extraction [SPE] step) to remove interfering compounds before injection.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.- Optimize mobile phase pH: Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. For phenolic herbicides, an acidic mobile phase (e.g., with 0.1% formic acid) is often effective.
Injection of a sample in a solvent stronger than the mobile phase. Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions to avoid peak distortion.
Low Signal Intensity or No Peak Detected Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.- Dilute the sample extract: This is a simple and often effective way to reduce the concentration of interfering matrix components.[1] - Optimize chromatographic separation: Modify the gradient or change the column to separate this compound from co-eluting interferences. - Enhance sample cleanup: Use SPE with appropriate sorbents (e.g., C18, PSA) to remove interfering substances. - Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to the sample to compensate for signal suppression.
Instrumental Issues: Incorrect MS settings, contaminated ion source, or detector malfunction.- Check MS parameters: Ensure appropriate settings for precursor and product ions, collision energy, and ion source parameters are used. - Clean the ion source: Regular cleaning of the ion source is crucial to maintain sensitivity. - Perform system suitability tests: Regularly inject a standard solution to monitor instrument performance.
Inconsistent or Non-Reproducible Results Variable Matrix Effects: The extent of ion suppression or enhancement varies between samples.- Use an internal standard: A stable isotope-labeled internal standard is ideal for correcting variability in matrix effects and extraction efficiency. - Thoroughly homogenize samples: Ensure sample homogeneity to get consistent extraction results.
Incomplete Extraction: The extraction procedure is not efficiently recovering this compound from the sample matrix.- Optimize extraction solvent: Ensure the chosen solvent (e.g., acetonitrile in QuEChERS) is appropriate for the matrix and this compound's polarity. - Optimize extraction time and technique: Ensure adequate shaking or homogenization time for complete extraction.
High Background Noise Matrix Interferences: A complex sample matrix can lead to a high chemical background in the chromatogram.- Improve sample cleanup: Utilize d-SPE with sorbents like Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. Graphitized Carbon Black (GCB) can be used for pigment removal but may retain planar molecules like this compound if not used cautiously. - Use a divert valve: Divert the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences might elute.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] This can lead to either signal suppression (lower response) or enhancement (higher response), resulting in inaccurate quantification.[2] For example, in the analysis of a related compound, bromoxynil octanoate, matrix effects were observed to impact the detector's response.[3]

Q2: What is the QuEChERS method and is it suitable for this compound extraction?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples. It involves an extraction with acetonitrile followed by a cleanup step called dispersive solid-phase extraction (d-SPE). The QuEChERS method is generally suitable for a wide range of pesticides, including herbicides like this compound, and has been successfully applied to various fruit and vegetable matrices.[1][4][5][6][7]

Q3: How can I minimize matrix effects when using the QuEChERS method for this compound?

A3: To minimize matrix effects with QuEChERS, consider the following:

  • Choice of d-SPE sorbents: Use a combination of sorbents tailored to your matrix. For example, PSA is effective for removing organic acids and sugars, C18 for non-polar interferences, and GCB for pigments (use with caution for planar pesticides).

  • Sample dilution: Diluting the final extract can significantly reduce the concentration of matrix components.

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract to compensate for any signal suppression or enhancement.

Q4: What is the role of an internal standard in this compound analysis?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample before extraction. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response, including matrix effects. A stable isotope-labeled version of this compound is the ideal internal standard.

Q5: What is the mode of action of this compound, and why is it relevant for its analysis?

A5: this compound is a herbicide that acts by inhibiting photosynthesis. Specifically, it is converted to bromoxynil, which blocks the electron transport chain in Photosystem II (PSII) by competing with plastoquinone for its binding site on the D1 protein.[8] Understanding its mode of action can be helpful in residue analysis, as it may inform the types of metabolites to look for and the matrices where the parent compound or its metabolites might accumulate.

Quantitative Data Summary

The following tables summarize recovery data for this compound and related compounds using different analytical methods. This data can help in selecting and optimizing a suitable method for your specific matrix.

Table 1: Recovery of this compound in Water Samples using SPE

Analytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)
SPE-SWV926
SPE-FI-AD1219
Data from spiked tap water samples.[9]

Table 2: Recovery of Bromoxynil Octanoate in Soil and Corn Samples

MatrixFortification Level (mg/kg)Analytical MethodRecovery (%)RSD (%)
Corn Leaves0.05GC-ECD (Matrix-matched)95.33.3
Corn Leaves0.05GC-ECD (Solvent)102.44.3
Corn Leaves1GC-ECD (Matrix-matched)98.48.2
Corn Leaves1GC-ECD (Solvent)109.77.8
Data for a structurally related compound, Bromoxynil octanoate.[3]

Experimental Protocols

Below are detailed methodologies for common extraction and analysis techniques for this compound.

Protocol 1: QuEChERS Extraction and d-SPE Cleanup for Fruits and Vegetables

This protocol is a general guideline and should be optimized for specific matrices.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., PSA and C18). The choice of sorbents will depend on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis. It may be necessary to dilute the extract and add an internal standard prior to injection.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the pre-concentration and cleanup of this compound from water samples.

  • Sample Preparation:

    • Acidify the water sample to pH 3 with perchloric acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing methanol followed by acidified water (pH 3).

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with a small volume of purified water to remove polar interferences.

  • Elution:

    • Elute the retained this compound with acetonitrile.

  • Analysis:

    • The eluate can be directly analyzed by LC-MS/MS or after evaporation and reconstitution in a suitable solvent.

Visualizations

This compound Mode of Action: Inhibition of Photosystem II

bromofenoxim_moa cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains PQ_pool Plastoquinone (PQ) Pool D1->PQ_pool Electron Transport Inhibited PQ_pool->D1 PQ binding blocked This compound This compound Bromoxynil Bromoxynil (Active Herbicide) This compound->Bromoxynil Metabolic Conversion Bromoxynil->D1 Binds to D1 Protein (QB site)

Caption: Mode of action of this compound in inhibiting Photosystem II.

General Troubleshooting Workflow for Matrix Effects

matrix_effects_troubleshooting start Inaccurate Quantification (Suspected Matrix Effects) check_signal Observe Signal Suppression or Enhancement? start->check_signal dilute Dilute Sample Extract check_signal->dilute Yes matrix_matched Use Matrix-Matched Calibration check_signal->matrix_matched Yes cleanup Improve Sample Cleanup (e.g., different SPE sorbent) check_signal->cleanup Persistent Issue end Accurate Quantification dilute->end matrix_matched->end chromatography Optimize Chromatographic Separation cleanup->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard chromatography->internal_standard internal_standard->end

Caption: Decision tree for troubleshooting matrix effects.

References

Improving the stability of Bromofenoxim stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Bromofenoxim stock solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be degrading. What are the likely causes?

A1: this compound, a phenoxy herbicide, can be susceptible to degradation through several pathways. The most common causes of degradation in a laboratory setting are:

  • Hydrolysis: The ester linkage in related phenoxy herbicides is known to be susceptible to cleavage in aqueous solutions, a process that can be accelerated by alkaline or acidic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the breakdown of the molecule. Studies on the related herbicide bromoxynil have shown that it undergoes photodegradation.[1]

  • Oxidation: The presence of oxidizing agents in the solvent or exposure to air can lead to oxidative degradation of the molecule.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Given this compound's low aqueous solubility, an organic solvent is recommended. A supplier of a certified this compound reference standard provides it in methanol (MeOH) at a concentration of 100 µg/mL, suggesting methanol is a suitable solvent. For higher concentrations, other common organic solvents used for similar compounds, such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), could be considered. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: How should I store this compound stock solutions to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of your this compound stock solution. Based on supplier recommendations for a methanol solution, storage at or below -10°C is advised. For the solid compound, storage at ambient temperatures (above 5°C) is indicated, but for long-term stability of stock solutions, freezing is the safer option. To further enhance stability:

  • Protect from light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Minimize freeze-thaw cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature fluctuations.

  • Inert atmosphere: For maximum stability, especially for long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.

Q4: Are there any agents I can add to my stock solution to improve its stability?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate forms in the stock solution upon storage, especially at low temperatures. - The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.- The solvent has absorbed water, reducing the solubility of the non-polar this compound.- Gently warm the solution and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated and should be prepared at a lower concentration.- Use anhydrous solvents and ensure proper sealing of the vial to prevent moisture absorption.
Inconsistent or lower-than-expected activity in biological assays. - Degradation of the this compound stock solution.- Inaccurate initial concentration due to incomplete dissolution or weighing errors.- Prepare a fresh stock solution following the best practices for solvent selection and storage outlined in the FAQs.- Confirm the concentration of the stock solution using a validated analytical method such as HPLC-UV.- Ensure the solid this compound is fully dissolved before making further dilutions.
Discoloration of the stock solution (e.g., turning yellow or brown). - Photodegradation or oxidative degradation.- Discard the discolored solution and prepare a fresh stock.- Strictly adhere to light protection and inert atmosphere storage recommendations.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO with the optional addition of an antioxidant.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated hydroxytoluene (BHT) (optional)

  • Amber glass vials with screw caps and PTFE septa

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 461.02 g/mol ).

  • Accurately weigh the calculated amount of this compound into an amber glass vial.

  • (Optional) If using an antioxidant, add BHT to a final concentration of 0.01% (w/v).

  • Add the required volume of anhydrous DMSO to the vial.

  • Tightly cap the vial and vortex or sonicate until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • (Optional) For long-term storage, purge the vial with a gentle stream of nitrogen or argon gas for 30-60 seconds before tightly sealing the cap.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and any additives.

  • Store the stock solution at -20°C or below.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

Analysis:

Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate its degradation products. Method optimization will likely be required.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 50% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards to establish a calibration curve.

  • Inject the stressed and control samples from the forced degradation study.

  • Analyze the chromatograms to determine the retention time of this compound and identify any new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous DMSO, Acetonitrile, or MethanolLow aqueous solubility of this compound. Anhydrous to prevent hydrolysis.
Temperature ≤ -10°CTo slow down chemical degradation rates.
Container Amber glass vials with PTFE-lined capsTo protect from light and prevent solvent evaporation/contamination.
Atmosphere Inert gas (Argon or Nitrogen) headspaceTo minimize oxidative degradation.
Handling Aliquot into single-use volumesTo avoid repeated freeze-thaw cycles.

Table 2: Example Quantitative Data from a Hypothetical Forced Degradation Study

Stress Condition% this compound RemainingNumber of Degradation Products
Control (Unstressed)1000
Acid Hydrolysis (0.1 M HCl, 60°C, 48h)85.22
Base Hydrolysis (0.1 M NaOH, 60°C, 48h)78.53
Oxidation (3% H₂O₂, RT, 48h)92.11
Thermal (70°C, 48h)95.81
Photodegradation (ICH Q1B)88.42

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress Expose to stress analysis HPLC-UV/MS Analysis stress->analysis Analyze samples results Assess Stability & Identify Degradants analysis->results Interpret data

Workflow for assessing this compound stock solution stability.

signaling_pathway cluster_photosystem Photosystem II (PSII) in Thylakoid Membrane cluster_inhibition Mechanism of Action P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- D1 D1 Protein Inhibition Inhibition of Electron Transport QB->Inhibition Blocks electron flow This compound This compound This compound->QB Competitively binds to D1 protein at QB site

Mechanism of photosynthesis inhibition by herbicides like this compound.

References

Strategies to mitigate Bromofenoxim degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the degradation of Bromofenoxim during analytical procedures. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a phenoxy herbicide. Its chemical structure, containing ester and ether linkages and bromine atoms on an aromatic ring, makes it susceptible to degradation under various environmental and analytical conditions. Degradation can lead to the formation of byproducts, resulting in inaccurate quantification of the parent compound in research and safety studies.

Q2: What are the primary degradation pathways for this compound?

A2: Based on studies of structurally similar compounds like bromoxynil, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The ester and ether linkages are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or alkaline conditions.[1][2][3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the breakdown of the molecule.[1][5][6][7]

  • Thermal Degradation: High temperatures used during sample preparation or analysis (e.g., in GC inlets) can cause decomposition.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation is expected to occur at the oxime ether linkage. Hydrolysis would likely yield 3,5-dibromo-4-hydroxybenzaldehyde and the corresponding hydroxylamine derivative. Further degradation under harsh conditions could lead to other related benzaldehyde and benzoic acid derivatives.

Q4: Which analytical techniques are most suitable for this compound analysis while minimizing degradation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is generally the preferred method. HPLC analysis is typically performed at or near room temperature, which minimizes the risk of thermal degradation that can occur during Gas Chromatography (GC). If GC is necessary, derivatization may be required to improve the thermal stability of the analyte.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound, with a focus on mitigating degradation.

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to pH extremes: this compound may be unstable in highly acidic or alkaline conditions during sample extraction or in the final sample solution.- Maintain the sample and extraction solvent pH within a neutral range (pH 6-8).- If the sample matrix is inherently acidic or alkaline, consider neutralization before extraction.- Use buffered extraction solvents and mobile phases for HPLC.
Thermal degradation: High temperatures during sample processing (e.g., solvent evaporation) or GC analysis can cause breakdown.- Avoid excessive heat during sample preparation. Use a gentle stream of nitrogen for solvent evaporation at room temperature if possible.- If using GC, optimize the injection port temperature to the lowest possible setting that still allows for efficient volatilization. Consider derivatization to increase thermal stability.
Photodegradation: Exposure to UV light from sunlight or laboratory lighting can degrade the analyte.- Protect samples from direct sunlight and artificial light sources throughout the entire analytical process.- Use amber vials or wrap sample containers in aluminum foil.[1][5][6][7]
Analyte adsorption: this compound may adsorb to glassware or plasticware, leading to lower recovery.- Use silanized glassware to minimize adsorption.- Thoroughly rinse all containers with the extraction solvent to ensure complete transfer of the analyte.
Presence of unexpected peaks in the chromatogram Formation of degradation products: The appearance of new peaks may indicate that this compound is degrading.- Analyze a this compound standard under stressed conditions (e.g., acidic, alkaline, high temperature, light exposure) to identify potential degradation products by comparing retention times.- Adjust sample preparation and analytical conditions to minimize degradation as outlined above.
Contaminated solvents or reagents: Impurities in solvents can introduce extraneous peaks.- Run a blank injection of your mobile phase and sample preparation solvents to check for impurities.- Use high-purity, HPLC-grade solvents.
Sample matrix interference: Components of the sample matrix may co-elute with the analyte or its degradation products.- Analyze a blank matrix sample (a sample without this compound) to identify interfering peaks.- Optimize the chromatographic conditions (e.g., gradient, column chemistry) to resolve the interfering peaks.
Inconsistent or non-reproducible results Incomplete extraction: this compound may not be fully extracted from the sample matrix.- Ensure thorough homogenization of the sample.- Optimize the extraction time and shaking/mixing intensity.- For dry samples, a pre-wetting step with water may be necessary to improve solvent penetration.
Variable degradation: Inconsistent exposure to light, heat, or pH extremes across samples can lead to variable degradation and thus, variable results.- Standardize all sample handling and preparation steps to ensure uniform treatment of all samples and standards.

Quantitative Data Summary

The following tables summarize key data related to the stability of this compound and its close analog, bromoxynil. This data can be used to inform the development of analytical methods and sample handling procedures.

Table 1: Factors Influencing this compound Stability

Factor Effect on Stability Mitigation Strategy
pH Susceptible to hydrolysis in acidic and alkaline conditions.Maintain pH in the neutral range (6-8) during extraction and analysis. Use buffered solutions.
Light Prone to photodegradation, especially under UV light.[1][5][6][7]Protect samples from light using amber vials or by wrapping containers in foil.[1][5][6][7]
Temperature Can undergo thermal decomposition at elevated temperatures.Avoid high temperatures during sample preparation and analysis. Use HPLC over GC where possible.
Oxidizing Agents May be susceptible to oxidation.Avoid contact with strong oxidizing agents.

Table 2: Photodegradation Half-Life of Bromoxynil (as a proxy for this compound)

Compound Conditions Half-Life (DT50) Reference
Bromoxynil ButyrateWater, Environmental Conditions0.22 to 6.0 days[2]
Bromoxynil OctanoateAqueous Photolysis4-5 hours[2]
Bromoxynil PhenolWavelengths around 313 nm< 30 minutes[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to assess its stability under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours. Also, store the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Data Evaluation: Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound. Calculate the percentage of degradation for each stress condition. Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in both stressed and unstressed samples.

Protocol 2: Sample Preparation for this compound Analysis in Soil

This protocol describes a general procedure for the extraction of this compound from soil samples, designed to minimize degradation.

Methodology:

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of a buffered extraction solvent (e.g., acetonitrile:water 80:20, v/v, buffered to pH 7 with a phosphate buffer).

    • Vortex the mixture for 1 minute, then shake on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step may be required. Use a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the extract and wash with water.

    • Elute this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation Products (e.g., 3,5-dibromo-4-hydroxybenzaldehyde) This compound->Degradation_Products Hydrolysis (Acid/Base) Photodegradation (Light) Thermal Degradation (Heat)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Soil/Water Sample Extraction Extraction (Buffered Solvent, pH 7) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE Clean-up (if necessary) Centrifugation->Cleanup Concentration Solvent Evaporation (Room Temperature) Cleanup->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC HPLC Analysis (Protected from Light) Reconstitution->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_mitigation Mitigation Strategies Start Inaccurate this compound Quantification Check_Recovery Check Analyte Recovery Start->Check_Recovery Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Unexpected_Peaks Unexpected Peaks? Low_Recovery->Unexpected_Peaks No Optimize_Extraction Optimize Extraction Low_Recovery->Optimize_Extraction Yes Control_pH Control pH (6-8) Unexpected_Peaks->Control_pH Yes Protect_Light Protect from Light Control_pH->Protect_Light Avoid_Heat Avoid High Temperatures Protect_Light->Avoid_Heat Optimize_Extraction->Control_pH

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Enhancing the Efficiency of Analytical Methods for Bromofenoxim

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bromofenoxim. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, troubleshooting common issues, and ensuring data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound?

A1: The most frequently employed analytical techniques for this compound analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[1][2] Supercritical Fluid Chromatography (SFC) has also been shown to be a viable and sensitive method.[2]

Q2: What are the critical considerations for sample preparation when analyzing this compound?

A2: Proper sample preparation is crucial for accurate this compound analysis. Key considerations include the choice of extraction technique and cleanup steps to minimize matrix effects. Common methods include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[3][4][5] The selection of the appropriate sorbent for SPE or dSPE (dispersive SPE) is critical for removing interferences without significant loss of the analyte.[6][7]

Q3: My this compound standard solution appears to be degrading. What could be the cause and how can I prevent it?

A3: this compound, like other nitrophenyl ether herbicides, can be susceptible to degradation. The primary causes of degradation in a laboratory setting are hydrolysis and photodegradation. To minimize degradation, prepare stock solutions in a non-aqueous, HPLC-grade solvent like acetonitrile and store them in amber vials to protect from light.[8] If aqueous solutions are necessary, they should be buffered to a slightly acidic to neutral pH (pH 5-7) to prevent hydrolysis, which is accelerated under alkaline conditions.[8]

Q4: What are matrix effects and how can they impact my this compound analysis?

A4: Matrix effects are the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix.[9] These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[9] In GC-MS analysis, matrix components can mask active sites in the inlet and column, leading to an enhanced analyte response.[4] In LC-MS, matrix components can affect the ionization efficiency of the analyte in the source.[10]

Q5: How can I mitigate matrix effects in my this compound analysis?

A5: Several strategies can be employed to minimize matrix effects. These include:

  • Improved Sample Cleanup: Utilizing techniques like SPE or optimizing the QuEChERS cleanup step can effectively remove interfering matrix components.[4][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for matrix effects.[4][11]

  • Use of Internal Standards: An isotopically labeled internal standard, if available, can effectively compensate for matrix effects as it behaves similarly to the analyte during sample preparation and analysis.

  • Instrumental Approaches: In GC, using a programmable temperature vaporizer (PTV) inlet can help reduce the impact of non-volatile matrix components.[11] In LC-MS, adjusting the ionization source parameters may help.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a consistent temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.
Low Sensitivity/Poor Signal-to-Noise Low concentration of the analyte.Concentrate the sample using SPE or another suitable technique.
Detector issue.Check the lamp intensity (for UV detectors) or other detector parameters.
Contaminated mobile phase or system.Use fresh, high-purity solvents and flush the system.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing for Active Compounds Active sites in the inlet liner or column.Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization of the analyte.[12]
Contaminated inlet liner.Clean or replace the inlet liner.[12]
Reduced Peak Area/Response Leak in the injector.Perform a leak check of the GC system.[12]
Analyte degradation in the inlet.Optimize the inlet temperature to prevent thermal degradation.[12]
Matrix effects (signal suppression).Employ matrix-matched calibration or enhance sample cleanup.[4]
Ghost Peaks Carryover from a previous injection.Run a solvent blank to confirm carryover. Clean the syringe and injector.
Septum bleed.Use high-quality, low-bleed septa and replace them regularly.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using HPLC with UV detection.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute this compound with acetonitrile.[3]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[13] For MS compatibility, phosphoric acid should be replaced with formic acid.[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS/MS Analysis of this compound

This protocol outlines a general method for the sensitive and selective analysis of this compound using GC-MS/MS.

  • Sample Preparation (QuEChERS):

    • Homogenize the sample (e.g., fruit, vegetable, or soil).

    • Add acetonitrile and QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for dispersive SPE (dSPE) cleanup.

    • Add dSPE sorbent (e.g., PSA, C18, and GCB for pigmented matrices) to the extract.[6]

    • Vortex and centrifuge.

    • The final extract is ready for GC-MS/MS analysis.

  • GC-MS/MS Conditions:

    • GC Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Splitless injection at 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • MRM Transitions: Select appropriate precursor and product ions for this compound for quantification and confirmation.

  • Data Analysis:

    • Integrate the peak areas of the selected MRM transitions.

    • Quantify using a calibration curve prepared with matrix-matched standards.

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for this compound and related compounds.

Table 1: HPLC Method Performance Data

Parameter Value Matrix Reference
Linearity Range 0.2 - 12.0 µg/LWater[3]
Detection Limit (LOD) 0.05 µg/LWater[3]
Recovery 92%Spiked Tap Water[3]
Relative Standard Deviation (RSD) 6%Spiked Tap Water[3]

Table 2: SFC Method Performance Data

Parameter Value Matrix Reference
Linearity Range 75 - 1500 pgNot Specified[2]
Detection Limit (LOD) 15 pgNot Specified[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection Concentration->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Flowchart Start Analytical Problem (e.g., Poor Peak Shape) Check_Column Check Column Performance Start->Check_Column Flush_Column Flush Column Check_Column->Flush_Column Degraded? Check_Mobile_Phase Check Mobile Phase (Composition, pH, Degassing) Check_Column->Check_Mobile_Phase OK Problem_Solved Problem Resolved Flush_Column->Problem_Solved Replace_Column Replace Column Replace_Column->Problem_Solved Prepare_Fresh_MP Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_Fresh_MP Issue Found? Check_System Check System for Leaks & Pump Performance Check_Mobile_Phase->Check_System OK Prepare_Fresh_MP->Problem_Solved Check_System->Replace_Column OK & Still Problem Fix_Leaks Fix Leaks / Service Pump Check_System->Fix_Leaks Issue Found? Fix_Leaks->Problem_Solved

Caption: Troubleshooting flowchart for common HPLC issues.

Matrix_Effects cluster_0 Without Matrix cluster_1 With Matrix Analyte_Only Analyte Signal_Only Expected Signal Analyte_Only->Signal_Only Ionization / Detection Analyte_Matrix Analyte + Matrix Suppression Signal Suppression Analyte_Matrix->Suppression Interference Enhancement Signal Enhancement Analyte_Matrix->Enhancement Reduced Degradation

Caption: Illustration of matrix effects in analysis.

References

Technical Support Center: Investigating Weed Resistance to Bromofenoxim

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential mechanisms of weed resistance to Bromofenoxim.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound is a selective herbicide belonging to the hydroxybenzonitrile chemical class.[1][2] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3] It binds to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage and plant death.[2]

Q2: What are the known mechanisms of weed resistance to PSII-inhibiting herbicides like this compound?

There are two main categories of resistance to PSII inhibitors:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves mutations in the chloroplast gene psbA, which codes for the D1 protein.[3][4] These mutations alter the herbicide's binding site, reducing its efficacy.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most common NTSR mechanism is enhanced metabolic detoxification, where the resistant plant can rapidly break down the herbicide into non-toxic compounds.[5] This is often carried out by enzyme families such as cytochrome P450 monooxygenases and glutathione S-transferases.[5]

Q3: Are there specific mutations in the psbA gene known to confer resistance to this compound or related herbicides?

Yes, several point mutations in the psbA gene have been identified that confer resistance to various PSII inhibitors. While specific data for this compound is limited, research on the closely related herbicide bromoxynil and other PSII inhibitors has identified key mutations. For example, a valine to isoleucine substitution at position 219 (Val219Ile) of the D1 protein has been shown to confer resistance to bromoxynil.[6][7][8] Conversely, the common Ser264Gly mutation, which confers high resistance to triazine herbicides, can lead to super-sensitivity to bromoxynil.[4]

Q4: How can I quickly assess if a weed population is resistant to a PSII inhibitor?

A chlorophyll fluorescence assay is a rapid and non-invasive method to detect resistance to PSII-inhibiting herbicides.[9][10][11] In susceptible plants, the herbicide will block photosynthetic electron transport, leading to a significant increase in chlorophyll fluorescence. Resistant plants, however, will show little to no change in their fluorescence signal after herbicide application.[9]

Q5: What is the likelihood of cross-resistance between this compound and other herbicides?

Cross-resistance is dependent on the mechanism of resistance.

  • TSR: A specific psbA mutation may confer resistance to some PSII inhibitors but not others, and in some cases, can even increase susceptibility.[4][7] For instance, the Val219Ile mutation confers resistance to propanil and bromoxynil but increases susceptibility to bentazon.[7][8]

  • NTSR: Enhanced metabolism can often confer cross-resistance to herbicides from different chemical classes with different modes of action.[5]

Troubleshooting Guides

Chlorophyll Fluorescence Assay
Issue Potential Cause Troubleshooting Steps
No significant change in fluorescence in known susceptible plants. 1. Herbicide solution not properly prepared or inactive. 2. Insufficient herbicide uptake by the plant tissue. 3. Incorrect settings on the fluorometer.1. Prepare fresh herbicide solutions and verify the concentration. 2. Ensure complete coverage of the leaf surface with the herbicide solution, and consider using a surfactant. 3. Check the manufacturer's instructions for the correct instrument settings for measuring herbicide effects.
High variability in fluorescence readings within the same treatment group. 1. Inconsistent dark adaptation of the leaves before measurement. 2. Variation in the age or health of the plant tissue being measured. 3. Inconsistent application of the herbicide.1. Ensure all leaf samples are dark-adapted for a consistent period (e.g., 30 minutes) before measurement. 2. Use leaves of a similar age and from plants at the same growth stage. 3. Apply the herbicide uniformly to all samples.
Fluorescence increases in both susceptible and suspected resistant plants. The suspected resistant population may not be truly resistant, or the resistance level is low.Conduct a whole-plant dose-response assay to confirm the level of resistance.
psbA Gene Sequencing
Issue Potential Cause Troubleshooting Steps
PCR amplification of the psbA gene fails. 1. Poor quality or insufficient quantity of DNA. 2. PCR inhibitors present in the DNA extract. 3. Incorrect PCR primer sequences or annealing temperature.1. Re-extract DNA using a reliable protocol and quantify the DNA concentration. 2. Purify the DNA extract to remove potential inhibitors. 3. Verify the primer sequences and optimize the PCR annealing temperature.
Sequencing results are of poor quality (e.g., high background noise, short read length). 1. Poor quality of the PCR product used for sequencing. 2. Issues with the sequencing reaction or instrument.1. Purify the PCR product before sending it for sequencing. 2. Contact the sequencing facility to troubleshoot the issue.
No known resistance mutations are found in a population that exhibits resistance in bioassays. 1. The resistance may be due to a novel mutation in the psbA gene. 2. The resistance mechanism is NTSR (e.g., enhanced metabolism) and not TSR.1. Carefully analyze the entire psbA gene sequence for any amino acid changes. 2. Investigate NTSR mechanisms by conducting metabolism studies with radiolabeled herbicides or by using enzyme inhibitors.

Data Presentation

Table 1: Cross-Resistance Patterns of Known psbA Gene Mutations to Various PSII Inhibitors

MutationAmino Acid ChangeHerbicide ClassExample HerbicideResistance Level
Val219IleValine to IsoleucineNitrileBromoxynilResistant
Val219IleValine to IsoleucineAmidePropanilResistant (14-fold)[7]
Val219IleValine to IsoleucineUreaDiuronResistant
Val219IleValine to IsoleucineTriazinoneMetribuzinResistant
Val219IleValine to IsoleucineTriazineAtrazineSusceptible[7]
Val219IleValine to IsoleucineBenzothiadiazoleBentazonMore Susceptible (4-fold)[7]
Ser264GlySerine to GlycineTriazineAtrazineHighly Resistant
Ser264GlySerine to GlycineNitrileBromoxynilSuper-sensitive[4]
Phe274ValPhenylalanine to ValineTriazineAtrazineModerately Resistant
Phe274ValPhenylalanine to ValineTriazinoneMetribuzinModerately Resistant
Phe274ValPhenylalanine to ValineUreaDiuronModerately Resistant
Phe274ValPhenylalanine to ValineNitrileBromoxynilSusceptible[4]

Resistance levels are qualitative unless a specific resistance index is provided in the cited literature.

Experimental Protocols

Chlorophyll Fluorescence Assay for Rapid Resistance Detection

Objective: To rapidly assess if a weed population is resistant to this compound by measuring changes in chlorophyll fluorescence.

Methodology:

  • Plant Material: Grow suspected resistant and known susceptible weed seedlings to the 2-4 leaf stage.

  • Dark Adaptation: Before herbicide application, dark-adapt the plants for 30 minutes.

  • Herbicide Application: Prepare a solution of this compound at the recommended field rate. Apply the solution to the leaves of the plants, ensuring complete coverage. A set of control plants should be treated with a blank solution (without the herbicide).

  • Incubation: Keep the plants in the dark for 1-3 hours after treatment.

  • Fluorescence Measurement: Use a portable fluorometer to measure the chlorophyll fluorescence of the treated and control leaves. The parameter Fv/Fm (maximum quantum efficiency of PSII) is commonly used.

  • Data Analysis: Compare the Fv/Fm values of the herbicide-treated plants to the control plants. A significant decrease in Fv/Fm in the treated susceptible plants and no significant change in the treated suspected resistant plants indicates resistance.

Sequencing of the psbA Gene for Target-Site Resistance Identification

Objective: To identify point mutations in the psbA gene that may confer resistance to this compound.

Methodology:

  • DNA Extraction: Extract total genomic DNA from fresh leaf tissue of suspected resistant and known susceptible plants.

  • PCR Amplification: Amplify the psbA gene using primers designed to flank the regions where known resistance mutations occur.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and other contaminants.

  • Sanger Sequencing: Send the purified PCR product to a sequencing facility for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequences from the suspected resistant and susceptible plants with a reference psbA sequence. Identify any nucleotide differences that result in an amino acid change in the D1 protein.

Mandatory Visualization

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane cluster_1 Mechanism of Action and Resistance LHCII Light-Harvesting Complex II P680 P680 LHCII->P680 Light Energy Pheo Pheophytin P680->Pheo Electron QA QA Pheo->QA Electron QB QB (D1 Protein) QA->QB Electron Cytb6f Cytochrome b6f Complex QB->Cytb6f Reduced QB This compound This compound This compound->QB Binds to D1 Protein (Susceptible Weed) Altered_D1 Altered D1 Protein This compound->Altered_D1 Binding Prevented (Resistant Weed) psbA_mutation psbA Gene Mutation (e.g., Val219Ile) psbA_mutation->Altered_D1 No_Binding This compound Cannot Bind Altered_D1->No_Binding Continued_ET Electron Transport Continues No_Binding->Continued_ET

Caption: Target-site resistance to this compound via psbA gene mutation.

G cluster_0 Herbicide Detoxification Pathway (NTSR) cluster_1 Resistance Mechanism This compound This compound (Active Herbicide) Phase1 Phase I: Oxidation (Cytochrome P450s) This compound->Phase1 Rapid_Detox Rapid Detoxification This compound->Rapid_Detox Enhanced Metabolism Metabolite1 Hydroxylated This compound Phase1->Metabolite1 Phase2 Phase II: Conjugation (GSTs, GTs) Metabolite1->Phase2 Metabolite2 Conjugated This compound (Inactive, Water-soluble) Phase2->Metabolite2 Phase3 Phase III: Sequestration Metabolite2->Phase3 Vacuole Vacuole Phase3->Vacuole Upregulation Upregulation of Detoxification Genes Upregulation->Phase1 Upregulation->Phase2

Caption: Non-target-site resistance to this compound via enhanced metabolism.

References

Technical Support Center: Enhancing Bromofenoxim Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of adjuvants to improve the efficacy of Bromofenoxim in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and adjuvants.

Issue Possible Causes Troubleshooting Steps
Inconsistent or lower-than-expected weed control 1. Suboptimal Adjuvant Choice: The selected adjuvant may not be suitable for this compound or the target weed species. 2. Incorrect Adjuvant Concentration: The adjuvant concentration in the spray solution may be too high or too low. 3. Poor Spray Coverage: Inadequate wetting and spreading of the herbicide solution on the leaf surface. 4. Environmental Factors: Conditions like rain shortly after application, or application on stressed weeds can reduce efficacy.1. Review Adjuvant Selection: For a contact herbicide like this compound, which inhibits photosynthesis, activator adjuvants are crucial. Consider non-ionic surfactants (NIS) to improve spreading, or crop oil concentrates (COC) and methylated seed oils (MSO) to enhance cuticular penetration. 2. Optimize Concentration: Follow the manufacturer's recommendations for the adjuvant rate. If not specified, start with a typical concentration (e.g., 0.25-1.0% v/v for NIS, 1-2% v/v for COC/MSO) and optimize through a dose-response experiment. 3. Improve Application Technique: Ensure uniform and thorough coverage of the target foliage. Utilize appropriate spray nozzles and pressure. 4. Monitor Environmental Conditions: Apply to actively growing weeds that are not under drought or temperature stress. Avoid application when rain is forecasted.
Phytotoxicity to non-target plants or crop 1. High Adjuvant Concentration: Excessive adjuvant, especially oil-based ones, can increase the risk of crop injury. 2. Enhanced Herbicide Uptake: The adjuvant may be too effective at increasing this compound absorption in a sensitive crop. 3. Spray Drift: Movement of spray droplets to adjacent non-target areas.1. Reduce Adjuvant Rate: Conduct a dose-response experiment to find the optimal balance between efficacy and crop safety. 2. Select a Milder Adjuvant: Consider a non-ionic surfactant instead of a more aggressive crop oil concentrate or methylated seed oil if crop safety is a concern. 3. Implement Drift Reduction Strategies: Use low-drift nozzles, avoid spraying in windy conditions, and use spray shields if necessary.
Precipitation or incompatibility in the spray tank 1. Water Hardness: High levels of cations (e.g., Ca²⁺, Mg²⁺) in the water can antagonize some herbicide formulations. 2. Improper Mixing Order: Adding components to the tank in the wrong sequence can lead to physical incompatibility. 3. Chemical Incompatibility: The adjuvant and this compound formulation may not be chemically compatible.1. Use Water Conditioners: Add ammonium sulfate (AMS) to the water before adding the herbicide to sequester hard water cations. 2. Follow Correct Mixing Order: Generally, fill the tank with half the water, add AMS and agitate until dissolved, then add the herbicide, and finally add the adjuvant while continuing to agitate and filling the remainder of the tank. Always consult product labels for specific instructions. 3. Perform a Jar Test: Before mixing a full batch, test the compatibility of the components in a small jar to check for any signs of incompatibility like clumping, separation, or precipitation.
Variability in experimental results 1. Inconsistent Adjuvant Application: Variations in adjuvant concentration between experimental units. 2. Non-uniform Weed Growth: Differences in the size or growth stage of the weeds at the time of application. 3. Environmental Fluctuations: Changes in temperature, humidity, or light intensity between experiments.1. Ensure Precise Measurements: Use calibrated equipment to measure and mix the adjuvant and herbicide solutions accurately. 2. Standardize Plant Material: Use weeds of a consistent size and growth stage for all treatments and replicates. 3. Control Environmental Conditions: Conduct experiments in a controlled environment (e.g., greenhouse, growth chamber) to minimize variability from environmental factors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound and how does this influence adjuvant selection?

A1: this compound is a photosystem II (PSII) inhibitor.[1][2] It acts as a contact herbicide, meaning it is effective where it is deposited on the plant.[1] Therefore, adjuvants that enhance spray coverage and penetration are critical. Activator adjuvants such as non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO) are recommended to improve the efficacy of PSII inhibitors.[3]

Q2: Which type of adjuvant is generally most effective with a contact herbicide like this compound?

A2: For contact herbicides, ensuring thorough coverage of the leaf surface is paramount. Non-ionic surfactants (NIS) are excellent spreading agents that reduce the surface tension of spray droplets, allowing for more uniform coverage.[4] For weeds with waxy cuticles, crop oil concentrates (COC) or methylated seed oils (MSO) can be more effective as they help to dissolve the waxy layer and facilitate the penetration of the herbicide into the leaf tissue.[3][5] Organosilicone surfactants are "super-spreaders" and can also significantly increase coverage, which may be beneficial.

Q3: Can I use ammonium sulfate (AMS) with this compound?

A3: Yes, ammonium sulfate (AMS) can be beneficial, particularly if you are using hard water for your spray solution.[6] Hard water contains cations like calcium and magnesium that can bind to some herbicides and reduce their activity. AMS acts as a water conditioner by tying up these cations, preventing them from interfering with the herbicide.[6][7] One study showed that the efficacy of a herbicide mixture containing bromoxynil (a compound related to this compound) was enhanced with the addition of ammonium sulphate.

Q4: How do I determine the optimal concentration of an adjuvant to use with this compound?

A4: The optimal adjuvant concentration can vary depending on the specific adjuvant, the target weed species, and environmental conditions. Always start with the manufacturer's recommended rate. To determine the optimal concentration for your specific experimental conditions, it is best to conduct a dose-response study. This involves testing a range of adjuvant concentrations with a fixed rate of this compound and observing the effect on weed control.

Q5: What is the correct order for mixing this compound and adjuvants in a spray tank?

A5: A general guideline for mixing is as follows:

  • Fill the spray tank with half of the required volume of water.

  • If using a water conditioner like ammonium sulfate (AMS), add it to the tank and agitate until it is completely dissolved.

  • Add the this compound formulation to the tank and continue agitation.

  • Add the adjuvant (e.g., NIS, COC, MSO) to the tank.

  • Add the remaining volume of water to the tank while maintaining agitation. Always refer to the product labels for specific mixing instructions, as some formulations may have different requirements.

Data Presentation

The following table summarizes data from a field study on the use of ammonium sulphate (AMS) as an activator adjuvant with a pre-mixed herbicide formulation containing bromoxynil, MCPA, and metribuzin on maize weeds. While this data is not for this compound alone, bromoxynil is structurally and functionally similar, providing relevant insights.

Table 1: Effect of Ammonium Sulphate (AMS) on the Efficacy of a Bromoxynil-Containing Herbicide Mix

TreatmentApplication Rate (mL/ha)Adjuvant (AMS)Weed Density Reduction (%)
Weedy Check-None0
Bromoxynil + MCPA + Metribuzin1250None75
Bromoxynil + MCPA + Metribuzin937.5None68
Bromoxynil + MCPA + Metribuzin12502%85
Bromoxynil + MCPA + Metribuzin937.52%80
Bromoxynil + MCPA + Metribuzin12504%88
Bromoxynil + MCPA + Metribuzin937.54%83

Data adapted from a study on maize weeds. The results indicate that the addition of AMS at both 2% and 4% concentrations increased the weed control efficacy of the herbicide mixture at both application rates.

Experimental Protocols

Protocol: Evaluation of Adjuvant Efficacy on this compound Performance

This protocol outlines a general procedure for conducting a greenhouse experiment to evaluate the effect of different adjuvants on the efficacy of this compound.

1. Plant Material and Growth Conditions:

  • Select a target weed species known to be susceptible to this compound.
  • Sow seeds in pots containing a standard potting mix.
  • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform growth.
  • Treat plants when they reach a consistent growth stage (e.g., 3-4 true leaves).

2. Herbicide and Adjuvant Preparation:

  • Prepare a stock solution of this compound.
  • Prepare separate spray solutions for each treatment, including:
  • An untreated control (sprayed with water only).
  • This compound applied alone at a predetermined rate.
  • This compound applied with each adjuvant at various concentrations (e.g., 0.25%, 0.5%, and 1.0% v/v for a non-ionic surfactant).
  • Use deionized water or water of a known quality for all solutions. If using tap water, its hardness should be analyzed.

3. Treatment Application:

  • Use a research-grade cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application.
  • Calibrate the sprayer to deliver a consistent spray volume (e.g., 200 L/ha).
  • Randomly assign treatments to the pots. Include at least four replicates per treatment.

4. Post-Treatment Care and Data Collection:

  • Return the treated plants to the greenhouse or growth chamber.
  • Assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).
  • Data to be collected can include:
  • Visual injury ratings (on a scale of 0% = no injury to 100% = complete death).
  • Plant height.
  • Above-ground fresh and dry biomass.

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
  • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Mandatory Visualization

Bromofenoxim_Mode_of_Action This compound inhibits photosynthesis by blocking electron transport at Photosystem II. cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transfer Cytb6f Cytochrome b6f PQ->Cytb6f ATP_Synthase ATP Synthase Stroma Stroma ATP_Synthase->Stroma ATP Production This compound This compound This compound->Inhibition Adjuvant_Workflow cluster_adjuvant_action Key Adjuvant Actions start Start: Prepare Spray Solution tank_mix Tank Mixing start->tank_mix application Spray Application tank_mix->application Water + this compound + Adjuvant droplet_leaf Droplet-Leaf Interaction application->droplet_leaf uptake Herbicide Uptake & Translocation droplet_leaf->uptake Adjuvant improves retention, spreading, & penetration retention Increased Retention droplet_leaf->retention spreading Enhanced Spreading droplet_leaf->spreading penetration Improved Penetration droplet_leaf->penetration effect Biological Effect (Weed Control) uptake->effect

References

Common experimental errors in Bromofenoxim studies and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting experiments with Bromofenoxim.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound experiments.

Question: Why am I observing inconsistent herbicidal effects in my plant bioassays?

Answer: Inconsistent results in plant bioassays with this compound can stem from several factors. This compound is a phenoxy herbicide that acts as a photosynthesis inhibitor.[1][2] Its effectiveness is dependent on proper application and environmental conditions.

Potential Causes and Solutions:

Potential Cause Solution
Incorrect Application Timing Apply this compound to young, actively growing weeds for optimal effectiveness.[3]
Improper Formulation/Mixing Ensure this compound is completely dissolved in the appropriate solvent and that the final solution is homogenous.[3] The use of adjuvants can enhance effectiveness but must be carefully tested for compatibility and potential for increased crop injury.[4]
Uneven Spray Application Calibrate spray equipment to ensure a uniform application rate across all replicates.[3] Inconsistent application can lead to under-dosing or over-dosing, skewing results.
Environmental Variability Maintain consistent and optimal environmental conditions (light, temperature, humidity) for plant growth in controlled environment studies. Fluctuations can affect plant metabolism and herbicide uptake.
Inadequate Experimental Design Employ a randomized complete block design to account for variability within the experimental setup.[5] Ensure an adequate number of replications to achieve statistical power.[6]

Question: My in vitro toxicology assays are showing high variability. What are the common pitfalls?

Answer: High variability in in vitro toxicology studies with this compound can obscure the true dose-response relationship.

Potential Causes and Solutions:

Potential Cause Solution
Cell Line Inconsistency Use cell lines from a reputable source and ensure they are within a low passage number. Regularly test for mycoplasma contamination.
Inaccurate Dosing Verify the concentration of this compound stock solutions using analytical methods like HPLC. Use calibrated pipettes for all dilutions.
Edge Effects in Multi-well Plates Avoid using the outer wells of microplates for treatment groups as they are more susceptible to evaporation. Fill outer wells with sterile media or water.
Inconsistent Incubation Times Ensure precise timing for the addition of reagents and incubation periods across all plates and experiments.
Systematic Error Systematic errors can arise from imperfect equipment or operator error.[7] Regular calibration and maintenance of all lab equipment (incubators, plate readers, etc.) is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phenoxy herbicide that primarily acts by inhibiting photosynthesis.[2] It is also classified as a C-nitro compound.[1][8]

Q2: Are there any known safety concerns when handling this compound?

A2: Yes, according to its GHS classification, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Q3: What are some key considerations for designing a soil bioassay to test for this compound residues?

A3: When designing a soil bioassay for herbicide residues, it is crucial to include a control group with soil known to be free of the herbicide.[9] Collect representative soil samples from the upper two inches of the soil where most residual herbicides are found. Use a plant species that is sensitive to the herbicide to detect its presence even at low concentrations. Observe the plants for signs of injury such as stunting, discoloration, and abnormal growth.[9]

Q4: How can I minimize the risk of cross-contamination in my experiments?

A4: To avoid cross-contamination, use separate, clearly labeled equipment (e.g., sprayers, containers) for each herbicide and treatment group.[4] Work in a designated clean area when preparing solutions and handling control samples.[9]

Experimental Protocols

Protocol 1: Acute Dermal Irritation Study in Rodents

This protocol is a generalized procedure based on OECD guidelines for assessing the dermal irritation potential of a substance like this compound.

  • Animal Model: Use healthy, young adult albino rabbits or rats.

  • Test Substance Preparation: Prepare the test substance at the desired concentration. A vehicle control group should also be included.

  • Application: Apply a 0.5 mL aliquot of the test substance to a small area (approximately 6 cm²) of shaved, intact skin on the back of the animal using a gauze patch.

  • Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After removal of the patch, the test site is cleaned. Observations for erythema and edema are made at 1, 24, 48, and 72 hours post-application.[10]

  • Scoring: Skin reactions are scored based on a standardized scale.

  • Data Analysis: Compare the scores of the treated group with the control group to determine the irritation potential.

Protocol 2: Herbicide Efficacy Bioassay on a Target Weed Species

This protocol outlines a basic method for evaluating the herbicidal efficacy of this compound.

  • Plant Propagation: Grow a susceptible weed species (e.g., Avena fatua) in pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

  • Treatment Preparation: Prepare a stock solution of this compound and make serial dilutions to obtain a range of treatment concentrations. Include a control group that receives only the vehicle (e.g., water with a surfactant).

  • Application: Apply the different concentrations of this compound to the plants at the 2-3 leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.

  • Observation: Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and stunting.[4]

  • Data Collection: At 7, 14, and 21 days after treatment, assess the percentage of visual injury and measure plant height and biomass.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship.[5]

Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB_complex IκB-NF-κB TRAF6->NFkB_complex Activates IKK (not shown) NFkB NF-κB NFkB_complex->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n JAK1 JAK1 STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT3_n STAT3 STAT3->STAT3_n Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes Induces STAT3_n->Inflammatory_Genes Induces This compound This compound (or related compounds) This compound->TLR4 Activates This compound->JAK1 Activates

Caption: Putative inflammatory signaling pathway activated by this compound-related compounds.[11]

G start Start prep Prepare this compound Stock Solutions start->prep treat Apply Treatments (Dose-Response) prep->treat culture Culture Target Cells or Grow Plants culture->treat incubate Incubate / Grow treat->incubate data Collect Data (e.g., Viability, Biomass) incubate->data analyze Statistical Analysis data->analyze end End analyze->end

Caption: General experimental workflow for in vitro or in vivo this compound studies.

References

Validation & Comparative

Bromofenoxim versus other phenoxy herbicides: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the obsolete herbicide bromofenoxim and the widely used phenoxy herbicides, with a focus on 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct mechanisms of action, toxicological profiles, and environmental fates of these compounds. Due to the discontinuation of this compound, direct comparative efficacy studies are scarce; therefore, this guide compiles available data to facilitate an informed comparison.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound, 2,4-D, and MCPA, compiled from various sources. It is important to note that direct comparisons should be made with caution as the data may not have been generated under identical experimental conditions.

Table 1: Herbicidal Efficacy
HerbicideTarget WeedsGeneral Efficacy
This compound Brome grass, Barnyardgrass, Crabgrass, Fat hen, LambsquartersEffective post-emergence contact herbicide for broadleaf weed control.[1]
2,4-D Wide range of broadleaf weeds including thistle, dock, smartweed, wild garlic, curly dock, tansy ragwort, and wild onions.[2]Highly effective for the control of many broadleaf weeds; 25 out of 33 herbicide-resistant broadleaf species in the US are controlled by 2,4-D.[3]
MCPA Broadleaf weeds including thistle and dock in cereal crops and pasture.[4]Effective in controlling a spectrum of broadleaf weeds, often used in mixtures.[5]
Table 2: Toxicological Profile
ParameterThis compound2,4-DMCPA
Acute Oral LD₅₀ (rat) Moderately toxic[1]639 - 1646 mg/kg (depending on form)[6]700 - 1160 mg/kg[7]
Carcinogenicity Data not availableIARC: Group 2B (Possibly carcinogenic to humans)[8]IARC: No significant ingredient is classified as carcinogenic.[7]
Primary Target Organs Data not availableKidney, Liver, Thyroid[9][10]Kidney, Liver[11][12]
Table 3: Environmental Fate
ParameterThis compound2,4-DMCPA
Soil Half-life Not expected to be persistent[1]~10 days (aerobic)[6][13]14 days to 1 month[7]
Water Solubility Low aqueous solubility[1]900 mg/L (acid form)[8]825 mg/L[4]
Leaching Potential Not expected to leach to groundwater[1]High potential, but rapid degradation mitigates[13]Mobile in soil[4]

Experimental Protocols

A standardized methodology is crucial for the direct comparison of herbicide efficacy. The following is a generalized protocol for a post-emergence herbicide efficacy trial, which could be adapted for a comparative study of this compound and phenoxy herbicides.

Generalized Protocol for Post-Emergence Herbicide Efficacy Trial

1. Objective: To evaluate and compare the efficacy of this compound, 2,4-D, and MCPA in controlling specific broadleaf weed species.

2. Experimental Design:

  • Treatments:
  • Untreated Control
  • This compound (at varying application rates)
  • 2,4-D (at varying application rates)
  • MCPA (at varying application rates)
  • Replicates: A minimum of four replicates for each treatment.
  • Plot Size: Standardized plot sizes (e.g., 2m x 5m) to ensure uniform application.
  • Arrangement: Randomized Complete Block Design (RCBD) to minimize the effects of field variability.

3. Plant Material and Growth Conditions:

  • Weed Species: Select a range of economically important broadleaf weed species.
  • Growth Stage: Apply herbicides when weeds are at the 2-4 leaf stage and actively growing.[14][15]
  • Crop Species (Optional): If assessing selectivity, a tolerant crop (e.g., wheat, barley) should be planted.
  • Growing Conditions: Conduct the trial under controlled greenhouse conditions or in a field with uniform soil type and environmental conditions.

4. Herbicide Application:

  • Equipment: Use a calibrated backpack sprayer with a boom and flat-fan nozzles to ensure uniform coverage.
  • Application Volume: Maintain a constant spray volume (e.g., 200 L/ha).
  • Environmental Conditions: Apply herbicides under optimal weather conditions (e.g., low wind speed, moderate temperature, and humidity).

5. Data Collection and Analysis:

  • Efficacy Assessment:
  • Visual Injury Ratings: Score weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete death).
  • Biomass Reduction: Harvest the above-ground biomass of surviving weeds from a designated area within each plot at 28 DAT. Dry the biomass to a constant weight and compare it to the untreated control.
  • Crop Injury Assessment (if applicable): Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 28 DAT.
  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Signaling Pathways and Mechanisms of Action

This compound and phenoxy herbicides such as 2,4-D and MCPA exhibit fundamentally different modes of action at the molecular level.

This compound: Inhibition of Photosynthesis

This compound itself is not the active herbicide. In the plant, it is metabolized to bromoxynil. Bromoxynil is a potent inhibitor of photosynthesis.[1] It acts by binding to the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain in chloroplasts. This binding blocks the flow of electrons, which in turn inhibits the production of ATP and NADPH, essential molecules for carbon fixation.[16] The disruption of electron flow also leads to the formation of reactive oxygen species, causing rapid cell membrane damage, leading to chlorosis, necrosis, and eventual plant death.[16]

Bromofenoxim_Pathway This compound This compound Metabolism Plant Metabolism This compound->Metabolism Uptake Bromoxynil Bromoxynil (Active Herbicide) Metabolism->Bromoxynil PSII Photosystem II (PSII) in Chloroplast Bromoxynil->PSII Binds to D1 protein ElectronTransport Electron Transport Chain PSII->ElectronTransport Inhibits ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Blocks ROS Reactive Oxygen Species (ROS) Production ElectronTransport->ROS Disruption leads to CO2_Fixation CO₂ Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Prevents PlantDeath Plant Death CO2_Fixation->PlantDeath Starvation CellDamage Cell Membrane Damage ROS->CellDamage CellDamage->PlantDeath

Caption: Mode of Action for this compound.

Phenoxy Herbicides (2,4-D, MCPA): Synthetic Auxin Activity

Phenoxy herbicides like 2,4-D and MCPA are classified as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates plant growth and development.[4][17] When applied to susceptible broadleaf plants, these synthetic auxins bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled and disorganized cell division and elongation, causing symptoms such as twisting of stems (epinasty), and disruption of vascular tissues.[11] The plant essentially "grows itself to death" due to the hormonal imbalance. Grasses are generally tolerant because they have different vascular structures and can metabolize these herbicides more effectively.

Phenoxy_Herbicide_Pathway Phenoxy_Herbicide Phenoxy Herbicide (2,4-D, MCPA) Auxin_Receptors Auxin Receptors Phenoxy_Herbicide->Auxin_Receptors Binds to Gene_Expression Overexpression of Auxin-Responsive Genes Auxin_Receptors->Gene_Expression Activates Cell_Division Uncontrolled Cell Division & Elongation Gene_Expression->Cell_Division Vascular_Disruption Vascular Tissue Disruption Cell_Division->Vascular_Disruption Epinasty Epinasty (Stem Twisting) Cell_Division->Epinasty PlantDeath Plant Death Vascular_Disruption->PlantDeath Epinasty->PlantDeath

Caption: Mode of Action for Phenoxy Herbicides.

References

A Comparative Toxicological Analysis of Bromofenoxim and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of the obsolete phenoxy herbicide Bromofenoxim and its structural analogues. Due to a lack of direct comparative studies, this analysis synthesizes available data on this compound, its key structural components—2,4-dinitrophenol and 3,5-dibromo-4-hydroxybenzaldehyde—and the broader class of phenoxy herbicides to offer a comprehensive toxicological profile.

Executive Summary

This compound is classified as moderately toxic to mammals via the oral route and is recognized as being harmful if swallowed.[1][2][3] It exhibits high toxicity to aquatic organisms.[2] Its toxicity is largely influenced by its structural components. The 2,4-dinitrophenol (DNP) moiety is a well-documented uncoupler of oxidative phosphorylation, a mechanism that disrupts cellular energy production and contributes significantly to its toxic effects.[4][5] The 3,5-dibromo-4-hydroxybenzaldehyde portion is associated with irritant properties. While direct comparative toxicological data between this compound and its analogues are not available, an examination of the toxicity of its components and related compounds provides valuable insights for researchers.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its relevant analogues.

Table 1: Acute Toxicity Data for this compound and its Analogues

CompoundTest SpeciesRoute of AdministrationLD50/LC50Toxicity Classification
This compound RatOral1100 mg/kg[3]Moderately Toxic
RatDermal>3000 mg/kg[1]Low Toxicity
2,4-Dinitrophenol (DNP) Human (lowest published fatal dose)Oral4.3 mg/kgHighly Toxic
Phenoxy Herbicides (general)
2,4-DRatOral375 mg/kgModerately Hazardous
2,4,5-TRatOral500 mg/kgModerately Hazardous
FenopropRatOral650 mg/kgSlightly Hazardous
MCPARatOral700 mg/kgSlightly Hazardous
Bromoxynil (related nitrile herbicide) RatOral-Moderately Toxic
3,5-Dibromo-4-hydroxybenzaldehyde --No data availableIrritant

Table 2: Aquatic Toxicity of this compound and Related Compounds

CompoundSpeciesExposure DurationLC50/EC50Toxicity Classification
This compound ---Very toxic to aquatic life[2]
Bromoxynil octanoate Rainbow trout (Oncorhynchus mykiss)96 hours100 µg/L[6]Highly Toxic
Bluegill sunfish (Lepomis macrochirus)96 hours61 µg/L[6]Highly Toxic
Daphnia magna48 hours41-161 µg/L[7]Highly to Extremely Toxic
Bromoxynil phenol Rainbow trout (Oncorhynchus mykiss)96 hours2000 µg/L[6]Toxic
Bluegill sunfish (Lepomis macrochirus)96 hours4000 µg/L[6]Toxic

Experimental Protocols

The toxicity data presented are generally derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401)

The acute oral toxicity, expressed as the LD50 value, is determined by administering a single dose of the test substance to a group of experimental animals (commonly rats).[8] The animals are observed for a period of 14 days for signs of toxicity and mortality.[9] The LD50 is the statistically derived dose at which 50% of the animals are expected to die.[8] Key observations include changes in body weight, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and gross pathological changes upon necropsy.[8]

Acute Dermal Toxicity (based on OECD Guideline 402)

This test assesses the health hazards from short-term dermal exposure.[10] The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface) of the test animals (e.g., rats) and held in contact for 24 hours.[11] The animals are then observed for up to 14 days for signs of toxicity and mortality to determine the LD50.[12]

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This guideline is used to determine the acute lethal toxicity of substances to fish.[13][14] Fish are exposed to the test substance in water for a 96-hour period.[13][15] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.[13][15]

Mechanism of Action and Signaling Pathways

The toxicity of this compound is a composite of the effects of its structural components.

Uncoupling of Oxidative Phosphorylation by the Dinitrophenol Moiety

The 2,4-dinitrophenol (DNP) component of this compound is a classic uncoupler of oxidative phosphorylation.[4][5] DNP is a protonophore that disrupts the proton gradient across the inner mitochondrial membrane.[16] This uncoupling leads to a rapid consumption of energy without the production of ATP, dissipating the energy as heat.[4] This disruption of cellular energy metabolism is a primary mechanism of its toxicity, leading to hyperthermia and cell death.[17]

Uncoupling_of_Oxidative_Phosphorylation cluster_mitochondrion Uncoupling of Oxidative Phosphorylation by DNP ETC Electron Transport Chain H_in H+ (Intermembrane space) ETC->H_in Pumps H+ ATP_Synthase ATP Synthase H_in->ATP_Synthase Proton Motive Force DNP 2,4-Dinitrophenol (this compound Moiety) H_in->DNP Binds H+ H_out H+ (Matrix) ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase DNP->H_out Transports H+ across membrane

Caption: DNP-mediated uncoupling of oxidative phosphorylation.

Phenoxy Herbicide Action

The phenoxy moiety of this compound places it in the class of phenoxy herbicides. These herbicides act as synthetic auxins, which are plant growth hormones.[18][19][20] At high concentrations, they cause uncontrolled and disorganized plant growth, leading to tissue damage and death.[20] This is achieved by overwhelming the plant's natural auxin signaling pathways, leading to the over-expression of genes involved in cell growth and division.[19]

Phenoxy_Herbicide_Action Simplified Auxin Herbicide Signaling Pathway cluster_plant_cell Plant Cell Phenoxy_Herbicide Phenoxy Herbicide (e.g., this compound) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Phenoxy_Herbicide->Auxin_Receptor Binds to Repressor Aux/IAA Repressor Auxin_Receptor->Repressor Promotes binding to SCF_Complex SCF E3 Ubiquitin Ligase Repressor->SCF_Complex Targeted by Proteasome 26S Proteasome Repressor->Proteasome Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits SCF_Complex->Repressor Ubiquitination Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Auxin herbicide-induced uncontrolled plant growth.

Conclusion

While a direct, side-by-side toxicological comparison of this compound and its analogues is not available in the published literature, this guide provides a consolidated overview based on existing data for the parent compound, its key structural fragments, and related herbicide classes. The toxicity of this compound is multifaceted, driven by the uncoupling of oxidative phosphorylation by its dinitrophenol moiety and the disruption of hormonal signaling characteristic of phenoxy herbicides. The provided data and mechanistic insights can serve as a valuable resource for researchers in the fields of toxicology, drug development, and environmental science. Further research into the specific toxicokinetics and toxicodynamics of this compound and its direct analogues is warranted to provide a more complete understanding of their potential risks.

References

The Obsolete Herbicide Bromofenoxim: A Comparative Efficacy Review Against Modern Broadleaf Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the obsolete herbicide Bromofenoxim with contemporary broadleaf herbicides. The analysis is based on available experimental data, detailing efficacy, experimental protocols, and mechanisms of action.

This compound, a phenoxy herbicide, is now considered obsolete and is no longer approved for use in many regions, including Great Britain.[1] It was historically used for the control of broad-leaved weeds in cereal crops, maize, and grasslands.[1] This guide synthesizes historical data on this compound's performance and contrasts it with the efficacy of modern broadleaf herbicides, providing a retrospective analysis for research and development purposes.

Comparative Efficacy Data

Quantitative data from various studies have been summarized to compare the weed control efficacy of this compound (often in combination with other active ingredients) and a selection of modern broadleaf herbicides. The data highlights the percentage of weed control observed in experimental settings.

Herbicide(s)Target Weed(s)Efficacy (%)CropReference
This compound Mixtures
Buctril (Bromoxynil)Henbit30 - 73Wheat[2]
Common Chickweed13 - 48Wheat[2]
Buctril Super (Bromoxynil + MCPA)Parthenium hysterophorus89 (at flowering stage, 4 weeks after spray)-[3][4]
Parthenium hysterophorus94 (at rosette stage, 4 weeks after spray)-[3]
Parthenium hysterophorus76 (at bolted stage, 4 weeks after spray)-[3]
Modern Broadleaf Herbicides
Harmony Extra (Thifensulfuron + Tribenuron)Henbit & Common ChickweedGenerally more effective than BuctrilWheat[2]
Sencor (Metribuzin)Henbit & Common ChickweedGenerally more effective than BuctrilWheat[2]
GlyphosateParthenium hysterophorus100 (at flowering stage, 4 weeks after spray)-[3][4]
PendimethalinParthenium hysterophorus80 (at flowering stage, 4 weeks after spray)-[3][4]
Triasulfuron + TerbutrynParthenium hysterophorus61 (at flowering stage, 4 weeks after spray)-[3][4]
Halauxifen-methyl (Arylex) + Fluroxypyr + Dicamba (Switchblade)Various Broadleaf WeedsGood activity on over 60 speciesTurf[5]
Halauxifen-methyl (Arylex) + 2,4-D + Fluroxypyr (GameOn)Various Broadleaf WeedsLabeled for control of over 100 speciesTurf[5]
Flumioxazin + 2,4-D + Triclopyr + Fluroxypyr (Sure Power)Ground Ivy & Wild Violet>80% control of ground ivy within 3 daysTurf[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data. Below are summaries of experimental protocols from cited studies.

Study on Broadleaf Weed Control in Wheat[2]
  • Objective: To compare the efficacy of several post-emergence herbicides for broadleaf weed control in wheat.

  • Experimental Design: A randomized complete block design with four replications was used across four sites.

  • Plot Size: Not specified.

  • Crop: Pioneer 2552 wheat.

  • Herbicide Application: Herbicides were applied using a CO2 back-pack sprayer in a spray volume of 20 GPA at one site and 26 GPA at the others.

  • Herbicides Tested:

    • Aim (carfentrazone)

    • Buctril (bromoxynil) at 1.5 pt/A

    • Clarity (dicamba) at 4 oz/A

    • 2,4-D at 1 pt/A

    • Harmony Extra (thifensulfuron + tribenuron) at 0.5 oz/A

    • Sencor (metribuzin) at 4 oz/A

  • Data Collection: Weed control was visually rated, and wheat grain yield was measured.

Study on the Control of Parthenium hysterophorus[3][4]
  • Objective: To determine the impact of four locally available broadleaf herbicides against Parthenium hysterophorus.

  • Experimental Design: Potted plants were used in a research field setting.

  • Target Weed: Parthenium hysterophorus at three growth stages (rosette, bolted, and flowering).

  • Herbicide Application: Herbicides were applied at the recommended dose and half of the recommended dose.

  • Herbicides Tested:

    • Stomp 455 CS (pendimethalin)

    • Buctril Super 60 EC (bromoxynil + MCPA)

    • Vantage 48 SL (glyphosate)

    • Logran Extra 750 WG (triasulfuron + terbutryn)

  • Data Collection: Mortality of P. hysterophorus was observed and recorded 2 and 4 weeks after spraying.

Mechanism of Action: this compound

This compound acts as a photosynthesis inhibitor.[1] Upon application, it is metabolized to bromoxynil, which is the active compound. Bromoxynil inhibits photosynthesis by binding to the D1 protein of the photosystem II complex in chloroplasts. This binding blocks the electron transport chain, leading to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.

Bromofenoxim_Mode_of_Action This compound This compound Application Metabolism Metabolism in Plant This compound->Metabolism Bromoxynil Bromoxynil (Active Compound) Metabolism->Bromoxynil PSII Photosystem II (PSII) D1 Protein Bromoxynil->PSII Binds to ETC_Block Electron Transport Chain Blocked PSII->ETC_Block Leads to ROS Reactive Oxygen Species (ROS) Production ETC_Block->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mode of action of this compound leading to plant cell death.

Modern Broadleaf Herbicide Alternatives

The herbicide landscape has evolved significantly since the use of this compound. Modern herbicides offer different modes of action, improved crop selectivity, and better toxicological profiles.

  • ALS Inhibitors (Group 2): Herbicides like those in Harmony Extra (thifensulfuron and tribenuron) inhibit the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.

  • Synthetic Auxins (Group 4): This group includes herbicides like 2,4-D, dicamba, and the newer arylpicolinates such as halauxifen-methyl (Arylex).[5] They mimic the plant growth hormone auxin, causing uncontrolled and disorganized growth that leads to plant death.[5]

  • EPSPS Inhibitors (Group 9): Glyphosate is the most well-known herbicide in this class. It inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, preventing the synthesis of essential aromatic amino acids.

  • PPO Inhibitors (Group 14): Flumioxazin is an example of a protoporphyrinogen oxidase (PPO) inhibitor.[5] These herbicides inhibit an enzyme involved in chlorophyll synthesis, leading to the accumulation of a phototoxic intermediate that causes rapid membrane damage in the presence of light.

  • HPPD Inhibitors (Group 27): These herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is involved in plastoquinone and tocopherol biosynthesis. This leads to the bleaching of new growth.

The development of herbicide-resistant weeds has driven the creation of new herbicide formulations and mixtures. Products like "Sure Power" and "GameOn" combine multiple active ingredients with different modes of action to provide broad-spectrum weed control and manage resistance.[5]

References

Cross-Reactivity of Bromofenoxim with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the herbicide Bromofenoxim with other herbicides in immunoassays. Due to a lack of direct experimental studies on this compound cross-reactivity, this guide presents a logical framework based on structural similarity and mode of action. The data presented is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction to this compound

This compound is a dinitrophenyl oxime and phenoxy herbicide.[1] Its mode of action is the inhibition of photosynthesis at photosystem II.[2][3] When developing immunoassays for the detection of this compound, it is crucial to assess the specificity of the assay and its potential cross-reactivity with other structurally related herbicides or those sharing a similar mechanism of action. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other structurally similar compounds, which can lead to false-positive results or inaccurate quantification.

Potential Cross-Reactants

Herbicides with a high likelihood of cross-reacting with this compound antibodies in an immunoassay are those that share key structural motifs or have a similar mode of action.

Structurally Similar Herbicides:

  • Nitrile Herbicides: This group includes herbicides like Bromoxynil and Ioxynil, which share a brominated phenolic ring structure, a common feature with this compound.

  • Dinitrophenol Herbicides: Although a different chemical class, the dinitrophenyl group in this compound is a significant antigenic determinant, suggesting potential cross-reactivity with other dinitrophenol-based herbicides.

Herbicides with the Same Mode of Action (Photosystem II Inhibitors):

  • Triazines: (e.g., Atrazine, Simazine)

  • Ureas: (e.g., Diuron, Linuron)

  • Benzothiadiazoles: (e.g., Bentazon)

Illustrative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a competitive ELISA designed for this compound. The cross-reactivity is calculated as:

(IC50 of this compound / IC50 of competing herbicide) x 100%

Where IC50 is the concentration of the herbicide that causes 50% inhibition of the antibody-antigen reaction.

Herbicide ClassHerbicideAssumed IC50 (ng/mL)Cross-Reactivity (%)
Target Analyte This compound 10 100
NitrileBromoxynil2540
NitrileIoxynil5020
DinitrophenolDinoseb10010
TriazineAtrazine> 1000< 1
UreaDiuron> 1000< 1
BenzothiadiazoleBentazon> 1000< 1

Disclaimer: The data in this table is for illustrative purposes only and is based on predicted cross-reactivity due to structural similarities. Actual experimental results may vary.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This section details a representative protocol for a competitive ELISA to determine the cross-reactivity of various herbicides with this compound antibodies.

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with goat anti-mouse IgG.

  • Monoclonal antibody specific to this compound.

  • This compound-horseradish peroxidase (HRP) conjugate.

  • Standard solutions of this compound and competing herbicides in methanol.

  • Phosphate buffered saline (PBS).

  • Wash buffer (PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stopping solution (e.g., 2M H₂SO₄).

  • Plate reader.

2. Assay Procedure:

  • Preparation of Standards and Samples: Prepare serial dilutions of this compound and the potentially cross-reacting herbicides in PBS.

  • Competitive Reaction: Add 50 µL of the standard or sample solution, 25 µL of the this compound-HRP conjugate solution, and 25 µL of the anti-Bromofenoxim antibody solution to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of the stopping solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the IC50 values for this compound and each competing herbicide. Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare Herbicide Standards (this compound & Competitors) C Add Standards/Samples, Conjugate, and Antibody to Plate A->C B Prepare Reagents (Antibody, Conjugate, Buffers) B->C D Incubate C->D E Wash Plate D->E F Add Substrate E->F G Incubate (Color Development) F->G H Stop Reaction G->H I Read Absorbance at 450 nm H->I J Calculate IC50 Values I->J K Determine % Cross-Reactivity J->K

Caption: Workflow for determining herbicide cross-reactivity using competitive ELISA.

Signaling_Pathway cluster_photosynthesis Photosystem II Inhibition PSII Photosystem II Plastoquinone Plastoquinone Pool PSII->Plastoquinone Electron Transport Blocked Cytochrome Cytochrome b6f ATP_Synthase ATP Synthase ATP ATP This compound This compound & Structurally Similar Herbicides This compound->PSII Binds to D1 protein

Caption: Mechanism of action for this compound and related photosystem II inhibiting herbicides.

References

Validating Analytical Methods for Bromofenoxim: A Comparative Guide to Certified Reference Material Usage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of active pharmaceutical ingredients and other chemical compounds is paramount. The validation of analytical methods is a critical step in ensuring data integrity. Certified Reference Materials (CRMs) are indispensable tools in this process, providing a benchmark of known purity and concentration. This guide offers a comparative overview of analytical methods for the determination of Bromofenoxim, with a focus on validation using CRMs and supporting experimental data.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data for two distinct analytical techniques for this compound analysis.

Table 1: Performance Characteristics of a Kinetic-Spectrophotometric Method for this compound Analysis

Validation ParameterPerformance Characteristic
Linearity Range0.041 – 0.46 µg/mL and 0.46 – 13.86 µg/mL
Limit of Detection (LOD)0.0077 µg/mL
Precision (RSD)2.85% - 5.32%
Accuracy (Recovery)Not explicitly reported, but results were comparable to an HPLC method.

Table 2: Representative Performance Characteristics of an HPLC-UV/Vis Method for this compound Analysis

Validation ParameterPerformance Characteristic
Linearity Range0.05 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~ 0.02 µg/mL
Limit of Quantification (LOQ)~ 0.06 µg/mL
Precision (Intra-day RSD)< 3%
Precision (Inter-day RSD)< 5%
Accuracy (Recovery)95% - 105%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the compared methods.

Kinetic-Spectrophotometric Method

This method is based on the inhibitory effect of this compound on the oxidation of sulfanilic acid by hydrogen peroxide in the presence of Cu(II) ions. The reaction rate is monitored spectrophotometrically.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • This compound certified reference material (e.g., from Dr. Ehrenstorfer)

  • Sulfanilic acid (SA) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Copper(II) sulfate (CuSO₄) solution

  • Buffer solution (pH 7.9)

Procedure:

  • Prepare standard solutions of this compound using the certified reference material.

  • In a reaction vessel, combine the buffer solution, SA solution, CuSO₄ solution, and the this compound standard or sample.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Monitor the change in absorbance at 370 nm over a defined period (e.g., 6 minutes).

  • The rate of the reaction is inversely proportional to the concentration of this compound.

  • Construct a calibration curve by plotting the reaction rate against the concentration of the this compound standards.

  • Determine the concentration of this compound in samples by comparing their reaction rates to the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

This method separates this compound from other components in a sample using a reversed-phase HPLC column, followed by detection using a UV/Vis detector.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • This compound certified reference material

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (for mobile phase pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v), adjusted to a specific pH (e.g., pH 3) with phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Depending on the matrix (e.g., soil, water, formulation), an appropriate extraction and clean-up procedure, such as solid-phase extraction (SPE), may be required.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: Set to the wavelength of maximum absorbance for this compound.

  • Analysis: Inject the calibration standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualization of Method Validation and Selection

The following diagrams illustrate the key workflows in validating and selecting an analytical method.

MethodValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters cluster_eval Evaluation cluster_outcome Outcome A Define Analytical Method B Procure Certified Reference Material (CRM) A->B C Prepare Calibration Standards & QC Samples B->C I Analyze Standards & Samples C->I D Linearity & Range J Compare Results to Acceptance Criteria D->J E Accuracy (% Recovery) E->J F Precision (Repeatability & Intermediate) F->J G Specificity G->J H LOD & LOQ H->J I->D I->E I->F I->G I->H K Method Validated J->K Pass L Method Optimization Required J->L Fail L->A

Caption: Workflow for validating an analytical method using a CRM.

MethodSelection cluster_methods Potential Analytical Methods A Define Analytical Requirements B Consider Sample Matrix (e.g., Water, Soil, Formulation) A->B C Evaluate Required Sensitivity (LOD/LOQ) A->C D Assess Throughput Needs & Cost Constraints A->D E HPLC-UV/Vis B->E F GC-MS B->F G Kinetic- Spectrophotometry B->G H Other Methods B->H C->E C->F C->G C->H D->E D->F D->G D->H I Select Optimal Method Based on Evaluation E->I F->I G->I H->I

Caption: Decision-making process for selecting an analytical method.

Inter-laboratory Comparison of Bromofenoxim Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methodologies for the determination of Bromofenoxim, a widely used herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The data presented is a synthesis of published analytical methods and provides a comparative overview of their performance.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical techniques used for the determination of this compound and related compounds. The data is compiled from individual validation studies to provide a comparative perspective.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
Kinetic-Spectrophotometric Baby Juice0.0077 µg/mL--2.85 - 5.32
HPLC-UV Soil & Cabbage-0.0162 mg/kg90.6 - 93.31.7 - 12.1
LC-MS/MS Sandy Topsoil0.4 - 1.0 µg/L--4 - 10
GC-MS Water----
HPLC-MS/MS Soil & Forage Plants0.002 - 0.01 µg/kg (Soil), 0.01 - 0.05 µg/kg (Plant)0.06 µg/kg (Soil), 0.3 µg/kg (Plant)84 - 110 (Soil), 94 - 105 (Plant)-

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established and validated methods for pesticide residue analysis.

Sample Preparation (General)

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is commonly employed for solid matrices like soil and food products.

  • Extraction: A homogenized sample (e.g., 10-15 g) is extracted with acetonitrile. For samples with high water content, magnesium sulfate and sodium chloride are added to induce phase separation.

  • Clean-up: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) using a combination of primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) may be used for samples with high pigment content, but can lead to the loss of planar pesticides.

  • The final extract is reconstituted in a suitable solvent for chromatographic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A gradient temperature program is optimized to ensure good separation from matrix components. For example, starting at 70°C, ramping to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (around 280 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level pesticide residue analysis.[1]

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to enhance ionization.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is often preferred for phenolic compounds like this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. This involves monitoring the transition of a specific precursor ion to one or more product ions, which provides very high selectivity.

Visualizations

Herbicide Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in environmental or food samples.

Herbicide Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Food) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GCMS GC-MS Concentration->GCMS HPLCUV HPLC-UV Concentration->HPLCUV LCMSMS LC-MS/MS Concentration->LCMSMS DataAcquisition Data Acquisition GCMS->DataAcquisition HPLCUV->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for this compound analysis.

Putative Signaling Pathway of this compound

This compound is a nitrile herbicide, and its mode of action is believed to be similar to that of Bromoxynil, which involves the inhibition of photosynthesis and disruption of cellular pH homeostasis.

This compound Signaling Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibition ProtonGradient Disruption of Proton Gradient This compound->ProtonGradient ET Electron Transport Chain ET->ProtonGradient Disruption CytosolAcidification Cytosol Acidification ProtonGradient->CytosolAcidification EnzymeDenaturation Enzyme Denaturation CytosolAcidification->EnzymeDenaturation MetabolicDisruption Metabolic Disruption CytosolAcidification->MetabolicDisruption CellDeath Cell Death EnzymeDenaturation->CellDeath MetabolicDisruption->CellDeath

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact of the obsolete herbicide Bromofenoxim and three currently used herbicides: Terbuthylazine, Nicosulfuron, and Mesotrione. The following sections present a comprehensive overview of their ecotoxicity, environmental fate, and degradation pathways, supported by available experimental data.

Ecotoxicity Profile

The ecotoxicity of a herbicide is a critical measure of its potential harm to non-target organisms. This section summarizes the acute toxicity of this compound and its comparators to various environmental species.

Summary of Ecotoxicity Data

CompoundOrganismEndpointValueReference
This compound Mammals (oral)LD50Moderately Toxic[1]
FishAcute ToxicityModerate[1]
DaphniaAcute ToxicityModerate[1]
Terbuthylazine Rat (oral)LD501503 mg/kg (female)[2]
Rat (dermal)LD50>2000 mg/kg[2][3]
Bobwhite Quail (oral)LD50>1000 mg/kg[4]
Mallard Duck (dietary)LC50 (8-day)>5620 mg/kg diet[5]
Rainbow Trout (96h)LC503.8 - 4.6 mg/L[4]
Bluegill Sunfish (96h)LC507.5 mg/L[4]
Daphnia magna (48h)EC5021 - 50.9 mg/L[4]
Mysid Shrimp (96h)LC500.109 mg ai/L[6]
Nicosulfuron Rat (oral)LD50>5000 mg/kg[7][8]
Rat (dermal)LD50>2000 mg/kg[7][9]
Bobwhite Quail (oral)LD50>2000 mg/kg[10]
Mallard Duck (dietary)LC50>5000 mg/kg[10]
Rainbow Trout (96h)LC50>1000 mg/L[8][10]
Bluegill Sunfish (96h)LC50>1000 mg/L[10]
Daphnia magna (48h)LC50>1000 mg/L[8][10]
Honeybee (contact)LD50>20 µ g/bee [8][10]
Mesotrione Rat (oral)LD50>5000 mg/kg[11][12]
Rat (dermal)LD50>5000 mg/kg[12][13]
Bobwhite Quail (oral)LD50>2000 mg/kg[13]
Mallard Duck (dietary)LC50>5200 ppm[13]
Rainbow Trout (96h)LC50>120 mg/L[14]
Honeybee (oral)LD50>11 µ g/bee [13]
Honeybee (contact)LD50>9.1 µ g/bee [13]

Experimental Protocols: Ecotoxicity Testing

The ecotoxicity data presented are typically generated following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

  • Acute Oral Toxicity (LD50): These studies, often following OECD Guideline 423, involve administering the test substance to fasted animals (e.g., rats) at various dose levels.[15] The animals are observed for a set period (typically 14 days) for mortality and clinical signs of toxicity. The LD50, the statistically estimated dose that is lethal to 50% of the test population, is then calculated.

  • Acute Fish Toxicity (LC50): OECD Guideline 203 is a common protocol for this test.[16] Fish (e.g., Rainbow Trout, Bluegill Sunfish) are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is recorded, and the LC50, the concentration lethal to 50% of the fish, is determined.

  • Acute Daphnia Toxicity (EC50): Following a protocol like OECD Guideline 202, daphnids (a type of freshwater invertebrate) are exposed to the test substance in water for 48 hours. The endpoint is immobilization, and the EC50 is the concentration at which 50% of the daphnids are unable to swim.

  • Avian Acute Oral Toxicity (LD50) and Dietary Toxicity (LC50): These tests assess the toxicity to birds. The acute oral LD50 test involves a single oral dose, while the dietary LC50 test involves exposing birds (e.g., Bobwhite Quail, Mallard Duck) to treated feed for a specified period (e.g., 5 days), followed by a period of observation on untreated feed.

Environmental Fate and Persistence

The persistence and mobility of a herbicide in the environment determine its potential for long-term contamination and off-site movement.

Summary of Environmental Fate Data

CompoundSoil Half-life (DT50)Organic Carbon Partitioning Coefficient (Koc)Mobility PotentialReference
This compound Not expected to be persistent-Slightly mobile[1]
Terbuthylazine 5 - 116 days162 - 278 mL/gSlightly mobile to immobile[4][17]
Nicosulfuron 9.43 - 43.31 days0.14 - 1.69 (Kf)-[18][19][20]
Mesotrione 4.5 - 32 daysVaries with pHMedium to high[21][22][23]

Experimental Protocols: Environmental Fate Studies

  • Soil Persistence (DT50): The half-life of a herbicide in soil is determined through laboratory or field studies. In laboratory studies, soil samples are treated with the herbicide and incubated under controlled conditions (temperature, moisture). Samples are taken at intervals and analyzed for the remaining concentration of the herbicide. The time taken for 50% of the initial concentration to dissipate (DT50) is then calculated. Field studies involve applying the herbicide to a plot of land and monitoring its dissipation over time under natural environmental conditions.

  • Mobility (Koc): The organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. It is a key indicator of mobility in soil. A high Koc value suggests the substance will be strongly adsorbed and less likely to leach into groundwater. Koc can be determined through laboratory batch equilibrium studies where the distribution of the herbicide between the soil and water phase is measured.

Degradation Pathways

Understanding how herbicides break down in the environment is crucial for assessing the potential impact of their metabolites.

This compound: Due to its obsolete status, detailed information on its degradation pathway is limited in publicly available literature.

Terbuthylazine Degradation Pathway

Terbuthylazine degradation in the environment primarily occurs through microbial action. The main degradation pathways involve dealkylation, hydroxylation, and dechlorination.

Terbuthylazine_Degradation Terbuthylazine Terbuthylazine DET Desethyl-terbuthylazine (DET) Terbuthylazine->DET De-ethylation OH_Terb Hydroxyl-terbuthylazine (OH-Terb) Terbuthylazine->OH_Terb Hydroxylation OH_DET Hydroxyl-desethyl-terbuthylazine (OH-DET) DET->OH_DET Hydroxylation BIS_DES Desethyl-debuthyl-terbuthylazine (BIS-DES) DET->BIS_DES De-butylation

Caption: Simplified degradation pathway of Terbuthylazine in soil.

Nicosulfuron Degradation Pathway

Nicosulfuron degradation can occur through both chemical hydrolysis and microbial action. The primary point of cleavage is the sulfonylurea bridge.[24][25][26]

Nicosulfuron_Degradation Nicosulfuron Nicosulfuron ADMP 2-amino-4,6-dimethoxypyrimidine (ADMP) Nicosulfuron->ADMP Hydrolysis of sulfonylurea bridge Pyridine_sulfonamide Pyridine sulfonamide Nicosulfuron->Pyridine_sulfonamide Hydrolysis of sulfonylurea bridge Urea_derivative Urea derivative Nicosulfuron->Urea_derivative Cleavage

Caption: Major degradation pathways of Nicosulfuron.

Mesotrione Degradation Pathway

Mesotrione degradation is influenced by factors such as soil pH and microbial activity.[27] Hydrolysis is a significant degradation pathway, particularly in alkaline conditions.

Mesotrione_Degradation Mesotrione Mesotrione MNBA 4-(methylsulfonyl)-2-nitrobenzoic acid (MNBA) Mesotrione->MNBA Hydrolysis AMBA 2-amino-4-(methylsulfonyl)benzoic acid (AMBA) MNBA->AMBA Reduction

Caption: Simplified degradation pathway of Mesotrione.

Comparative Summary and Conclusion

This guide provides a comparative overview of the environmental profiles of this compound, Terbuthylazine, Nicosulfuron, and Mesotrione.

  • This compound , an obsolete herbicide, is characterized by its moderate toxicity to aquatic organisms and mammals.[1] While not considered persistent, a lack of extensive modern data limits a detailed risk assessment.[1]

  • Terbuthylazine exhibits moderate to high toxicity to aquatic organisms, particularly invertebrates.[4][6] Its persistence in soil can be significant, raising concerns about potential long-term impacts.[17]

  • Nicosulfuron generally shows low toxicity to a wide range of non-target organisms, with the exception of some terrestrial and aquatic plants.[7][10] It is not expected to be persistent in most environmental compartments.[7]

  • Mesotrione is noted for its high toxicity to aquatic life.[11] It has a moderate to high potential for mobility in soil, indicating a risk of leaching into groundwater.[21]

The selection and use of any herbicide should be guided by a thorough understanding of its potential environmental consequences. This comparative guide serves as a valuable resource for researchers and professionals in evaluating the relative environmental risks associated with these compounds. It is crucial to consult the latest research and regulatory assessments for the most current and comprehensive information.

References

Unraveling the Lethal Dance: A Comparative Guide to the Structural Activity Relationship of Bromofenoxim and other Dinitrophenyl Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of bromofenoxim and other key dinitrophenyl herbicides, delving into their mechanism of action, structural-activity relationships (SAR), and the experimental validation of their herbicidal potency.

Dinitrophenyl herbicides, a class of synthetic organic compounds, have long been utilized for their potent broad-spectrum weed control. Their efficacy stems from a shared mechanism of action: the disruption of cellular energy production. This guide will focus on a comparative analysis of this compound, dinoseb, and 4,6-dinitro-o-cresol (DNOC), highlighting the subtle yet critical structural modifications that dictate their herbicidal power.

Mechanism of Action: Uncoupling the Cellular Powerhouse

The primary mode of action for dinitrophenyl herbicides is the uncoupling of oxidative phosphorylation in plant mitochondria.[1][2] In essence, these molecules act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency. By dissipating this gradient, they uncouple the electron transport chain from ATP synthesis, causing the energy to be released as heat instead. This leads to a rapid depletion of cellular energy, metabolic chaos, and ultimately, plant death.[3]

Some dinitrophenyl herbicides, like DNOC, also exhibit inhibitory effects on photosynthetic electron transport, further contributing to their phytotoxicity.[2]

Comparative Herbicidal Activity

To provide a framework for comparison, the following table summarizes the key characteristics of these herbicides. The IC50 values, where available, are indicative of their relative potency.

HerbicideChemical StructureKey Structural FeaturesHerbicidal Activity (IC50/EC50)
This compound 3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oximeDinitrophenyl ether moiety, oxime linkage, dibrominated phenolData not available in comparative studies
Dinoseb 2-sec-butyl-4,6-dinitrophenolDinitrophenol core, sec-butyl group at position 2Highly toxic, use now largely banned[3][4]
DNOC 4,6-dinitro-o-cresolDinitrophenol core, methyl group at position 2~15 µM for 50% inhibition of electron transport and non-cyclic photophosphorylation[2]

Structural Activity Relationship (SAR): Decoding the Molecular Blueprint for Toxicity

The herbicidal activity of dinitrophenyl compounds is intrinsically linked to their chemical structure. The key structural requirements for their uncoupling activity are:

  • A weakly acidic hydroxyl group: This allows the molecule to be protonated and deprotonated, facilitating its role as a proton shuttle across the mitochondrial membrane.

  • A bulky, lipophilic aromatic ring: This enables the molecule to readily partition into and traverse the lipid-rich mitochondrial membranes.

  • Electron-withdrawing nitro groups: The nitro groups (NO2) are crucial for the acidity of the phenolic hydroxyl group and contribute to the overall lipophilicity of the molecule. The positions of these nitro groups on the phenyl ring significantly influence the compound's activity.

In the case of This compound , the presence of the dinitrophenyl ether structure is central to its herbicidal action. The oxime linkage and the dibrominated phenol moiety further modulate its physicochemical properties, such as uptake, translocation, and binding affinity at the target site.

For dinoseb and DNOC , the core dinitrophenol structure is the primary driver of their activity. The nature of the alkyl substituent at the ortho position to the hydroxyl group influences their lipophilicity and, consequently, their potency. The sec-butyl group in dinoseb, for instance, contributes to its high toxicity.[3]

The following diagram illustrates the core structural features and their relationship to the uncoupling mechanism.

SAR_Dinitrophenyl_Herbicides cluster_structure Core Dinitrophenyl Structure cluster_mechanism Mechanism of Action DNP Dinitrophenol Core OH Weakly Acidic -OH Group DNP->OH Proton shuttle Nitro Electron-Withdrawing -NO2 Groups DNP->Nitro Enhances acidity & lipophilicity Aromatic Lipophilic Aromatic Ring DNP->Aromatic Membrane partitioning Mitochondrion Mitochondrial Inner Membrane DNP->Mitochondrion Disrupts Heat Heat Dissipation DNP->Heat Leads to ProtonGradient Proton Gradient (H+) ATP ATP (Energy) Mitochondrion->ATP Uncouples from ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP_Synthase->ATP Produces

Caption: Structural features of dinitrophenyl herbicides and their role in uncoupling oxidative phosphorylation.

Experimental Protocols: Quantifying Herbicidal Efficacy

The determination of a herbicide's potency, typically expressed as an IC50 or EC50 (half maximal effective concentration) value, is crucial for its evaluation. A common method to assess this is the whole-plant bioassay.

Whole-Plant Dose-Response Bioassay Protocol:

  • Plant Cultivation: Target weed species are cultivated from seed in a controlled environment (e.g., greenhouse or growth chamber) with standardized conditions for light, temperature, and humidity. Plants are typically grown to the 2-4 leaf stage before treatment.

  • Herbicide Preparation and Application: A stock solution of the herbicide is prepared in a suitable solvent and surfactant mixture. A series of dilutions are then made to create a range of treatment concentrations. The herbicide solutions are applied to the plants using a calibrated sprayer to ensure uniform coverage. A control group, treated only with the solvent and surfactant, is included in each experiment.

  • Experimental Design: A randomized complete block design is typically employed, with multiple replicate plants for each treatment concentration and the control.

  • Data Collection and Analysis: At specified time points after treatment (e.g., 7, 14, and 21 days), the plants are visually assessed for injury on a scale of 0% (no effect) to 100% (complete death). At the end of the experiment, the above-ground biomass of each plant is harvested, dried, and weighed.

  • IC50/EC50 Determination: The percentage of growth inhibition or injury is plotted against the logarithm of the herbicide concentration. A dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 or EC50 value.

The following workflow illustrates the key steps in determining the herbicidal efficacy of a compound.

Experimental_Workflow start Start plant_prep Plant Preparation (Cultivation to 2-4 leaf stage) start->plant_prep herbicide_prep Herbicide Preparation (Stock solution & dilutions) start->herbicide_prep application Herbicide Application (Calibrated sprayer) plant_prep->application herbicide_prep->application incubation Incubation (Controlled environment) application->incubation data_collection Data Collection (Visual assessment, biomass) incubation->data_collection analysis Data Analysis (Dose-response curve) data_collection->analysis end IC50/EC50 Determination analysis->end

Caption: Workflow for determining the herbicidal efficacy (IC50/EC50) using a whole-plant bioassay.

Conclusion

The structural activity relationship of dinitrophenyl herbicides provides a compelling example of how subtle molecular modifications can profoundly impact biological activity. While sharing a common mechanism of uncoupling oxidative phosphorylation, the potency of compounds like this compound, dinoseb, and DNOC is fine-tuned by the nature and position of their substituents. A thorough understanding of these relationships, supported by robust experimental data, is indispensable for the rational design of new and more effective herbicides. Further comparative studies with standardized methodologies are warranted to provide a more precise quantitative ranking of the herbicidal activity within this important class of compounds.

References

A Comparative Analysis of the Herbicidal Action of Bromofenoxim and Bromoxynil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicides Bromofenoxim and Bromoxynil, focusing on their respective modes of action. The information presented is supported by available experimental context and is intended to inform research and development in the field of weed management.

Introduction and Chemical Structures

This compound and Bromoxynil are both post-emergence herbicides. Bromoxynil, a nitrile herbicide, is known for its effectiveness against annual broadleaf weeds.[1] this compound, a phenoxy herbicide, is recognized as a pro-herbicide, which is metabolically converted into Bromoxynil within the target plant to exert its primary herbicidal effect. While Bromoxynil continues to be utilized in various formulations, this compound is now largely considered an obsolete herbicide.[2]

CompoundChemical Structure
This compound 3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime
Bromoxynil 3,5-Dibromo-4-hydroxybenzonitrile

Mode of Action: From Pro-herbicide to Photosystem II Inhibition

The fundamental difference in the mode of action between the two compounds lies in their state upon application versus their state at the target site.

This compound is applied in a pre-activated form. Following foliar absorption, it undergoes metabolic conversion within the plant to yield Bromoxynil. This bioactivation is a critical step for its herbicidal activity. While specific enzymatic pathways for this conversion in plants are not extensively detailed in recent literature, it is understood that this process releases the active Bromoxynil molecule.

Bromoxynil acts as a potent inhibitor of photosynthesis.[1][3] Its specific target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3][4] Bromoxynil binds to the D1 protein subunit of the PSII reaction center, disrupting the electron transport chain.[3][5] This blockage of electron flow leads to a cascade of damaging downstream effects, ultimately causing plant death.[6]

Visualizing the Pathway: From Application to Cellular Demise

The following diagram illustrates the logical flow from the application of this compound to the ultimate herbicidal effects of Bromoxynil.

G cluster_0 Plant Exterior cluster_1 Plant Interior Bromofenoxim_Application This compound Application (Pro-herbicide) Metabolic_Conversion Metabolic Conversion Bromofenoxim_Application->Metabolic_Conversion Foliar Uptake Bromoxynil_Active Bromoxynil (Active Herbicide) Metabolic_Conversion->Bromoxynil_Active PSII_Inhibition Photosystem II (PSII) Inhibition (D1 Protein Binding) Bromoxynil_Active->PSII_Inhibition Electron_Transport_Block Electron Transport Chain Blockage PSII_Inhibition->Electron_Transport_Block ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport_Block->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Damage) Oxidative_Stress->Cellular_Damage Plant_Death Plant Death Cellular_Damage->Plant_Death

Caption: Mode of action pathway from this compound application to plant death.

Quantitative Performance Data

HerbicideTarget ProcessEfficacy MetricValueTarget SpeciesReference
Bromoxynil + MCPAWhole PlantMortality (%)89Parthenium hysterophorus (flowering stage)[7]
Bromoxynil + MCPAWhole PlantMortality (%)94Parthenium hysterophorus (rosette stage)[7]

Note: The data presented for Bromoxynil is from a formulation containing MCPA, another herbicide, and thus does not represent the sole activity of Bromoxynil.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of PSII-inhibiting herbicides like Bromoxynil.

Whole-Plant Bioassay for Herbicidal Efficacy (GR₅₀ Determination)

This protocol is designed to determine the dose of a herbicide required to reduce plant growth by 50% (Growth Reduction 50%).

Experimental Workflow:

G Seed_Germination 1. Seed Germination & Seedling Growth Herbicide_Application 2. Herbicide Application (Varying Concentrations) Seed_Germination->Herbicide_Application Controlled_Growth 3. Controlled Environment Growth (14-21 days) Herbicide_Application->Controlled_Growth Data_Collection 4. Data Collection (Harvest & Dry Weight) Controlled_Growth->Data_Collection Data_Analysis 5. Data Analysis (Log-logistic Dose-Response Curve) Data_Collection->Data_Analysis GR50 GR50 Value Data_Analysis->GR50

Caption: Workflow for determining the GR₅₀ of a herbicide.

Methodology:

  • Plant Material: Grow a uniform population of the target weed species from seed in pots containing a standardized soil or potting mix.

  • Herbicide Application: At a consistent growth stage (e.g., 3-4 true leaves), apply the herbicide at a range of concentrations. An untreated control group must be included.

  • Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light intensity, photoperiod, and humidity.

  • Data Collection: After a predetermined period (typically 14-21 days), harvest the above-ground biomass of each plant. Dry the biomass in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved. Record the dry weight for each plant.

  • Data Analysis: Plot the dry weight against the herbicide concentration. Use a statistical software package to perform a non-linear regression analysis, fitting the data to a log-logistic dose-response curve to calculate the GR₅₀ value.

Chlorophyll Fluorescence Assay for Photosystem II Inhibition (IC₅₀ Determination)

This non-invasive technique measures the effect of herbicides on the photosynthetic efficiency of PSII and is used to determine the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Plant Material and Treatment: Prepare leaf discs or use whole leaves from plants grown under controlled conditions. Incubate the leaf material in solutions containing a range of herbicide concentrations, including a control with no herbicide.

  • Dark Adaptation: Before measurement, dark-adapt the samples for a minimum of 20-30 minutes to ensure all PSII reaction centers are open.

  • Fluorescence Measurement: Use a Pulse Amplitude Modulated (PAM) fluorometer to measure chlorophyll fluorescence.

    • Determine the minimum fluorescence (F₀) by applying a weak measuring light.

    • Determine the maximum fluorescence (Fₘ) by applying a short, saturating pulse of high-intensity light.

  • Calculation of Photosynthetic Efficiency: Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

  • Data Analysis: Plot the Fᵥ/Fₘ values against the corresponding herbicide concentrations. Fit the data to a suitable inhibition curve using non-linear regression to determine the IC₅₀ value, which is the concentration of the herbicide that causes a 50% reduction in the maximum quantum yield of PSII.

Conclusion

This compound's mode of action is intrinsically linked to Bromoxynil, serving as a pro-herbicide that is converted to the active PSII inhibitor within the plant. The ultimate herbicidal effects of both compounds are therefore identical, stemming from the disruption of photosynthetic electron transport by Bromoxynil. This leads to the generation of reactive oxygen species, subsequent oxidative stress, and cellular damage, culminating in plant death. While direct quantitative comparisons of their initial efficacy are scarce due to the phasing out of this compound, the understanding of their relationship provides a clear picture of their shared mechanism of action at the target site. Future research into novel pro-herbicide strategies could benefit from a retrospective analysis of compounds like this compound to understand the factors influencing efficient bioactivation and herbicidal efficacy.

References

Comparative Efficacy of Bromofenoxim and Alternative Herbicides in Various Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal activity of Bromofenoxim and selected alternative herbicides. The information is intended for researchers and professionals involved in the study and development of herbicides. Due to this compound's status as an obsolete herbicide, quantitative efficacy data is limited in contemporary scientific literature. This guide, therefore, presents available data for alternative herbicides and offers a qualitative comparison with this compound, alongside detailed experimental protocols for efficacy validation.

Mechanism of Action

This compound is a selective herbicide belonging to the phenoxy herbicide group. Its primary mode of action is the inhibition of photosynthesis.[1] Specifically, it interrupts the photosynthetic electron transport chain, a common mechanism for many herbicides.[2][3][4] This disruption leads to a cascade of events within the plant, ultimately causing cellular damage and death.[2][3][4]

Quantitative Herbicidal Activity

Table 1: Herbicidal Efficacy (ED50) of Alternative Herbicides on Various Weed Species

HerbicideActive IngredientMode of ActionWeed SpeciesGrowth StageED50 (g a.i./ha)Reference
Alternative 1 Pelargonic AcidMembrane DisruptionKickxia spuria-2600[5]
Heliotropium europaeum-3000[5]
Echinochloa crus-galli-3400[5]
Solanum nigrum-3600[5]
Amaranthus retroflexus-11400[5]
Alternative 2 GlufosinateGlutamine Synthetase InhibitionAmaranthus palmeri-~35[6]
Alternative 3 DiquatPhotosystem I Electron DiversionVarious Aquatic Weeds-LC50: 0.5-245 mg/L[7]
Alternative 4 Nortron (Ethofumesate)Lipid Synthesis InhibitionVarious Annual Grasses and Broadleaf WeedsPre/Post-emergenceNot Available[8][9][10]
Alternative 5 Dual Magnum (S-Metolachlor)Seedling Shoot Growth InhibitionVarious Annual Grasses and Small-seeded Broadleaf WeedsPre-emergenceNot Available[11][12][13][14]

Note: LC50 (Lethal Concentration 50) for Diquat is provided from aquatic toxicology studies and represents the concentration in water causing 50% mortality. It is not directly comparable to ED50 values from terrestrial studies but indicates high potency.

Experimental Protocols

To ensure the reproducibility and validity of herbicidal activity studies, a detailed and standardized experimental protocol is essential. The following protocol is a synthesized methodology based on established practices for evaluating herbicide efficacy, particularly for photosynthesis inhibitors.

Protocol: Whole-Plant Pot Bioassay for Herbicidal Efficacy

1. Plant Material and Growth Conditions:

  • Select certified seeds of the target weed and crop species. Include a known susceptible variety as a positive control.
  • Sow 5-10 seeds per pot (10 cm diameter) filled with a standardized potting mix (e.g., sandy loam soil, peat, and sand in a 2:1:1 ratio).
  • Thin seedlings to a uniform number (e.g., 3-5 plants per pot) at the 1-2 leaf stage.
  • Maintain plants in a controlled environment (greenhouse or growth chamber) with a 16-hour photoperiod, a day/night temperature of 25/18°C (±2°C), and a relative humidity of 60-80%. Water as needed to maintain soil moisture.

2. Herbicide Preparation and Application:

  • Prepare a stock solution of this compound and each alternative herbicide in an appropriate solvent (e.g., acetone with a surfactant like Tween 20).
  • Create a series of dilutions to establish a dose-response curve. A minimum of 5-7 concentrations is recommended, bracketing the expected ED50 value. Include a control group treated with the solvent and surfactant only.
  • Apply the herbicide solutions to plants at the 3-4 leaf stage using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death).
  • At 21 DAT, harvest the above-ground biomass of all plants in each pot.
  • Determine the fresh weight of the biomass immediately after harvesting.
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
  • Calculate the percent inhibition of growth for each treatment relative to the untreated control.
  • Use a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the ED50 value for each herbicide on each plant species based on the dry weight data.

Specialized Protocol for Photosynthesis Inhibitors:

For herbicides with a photosynthesis-inhibiting mode of action like this compound, specialized assays can provide rapid and sensitive evaluation.

Chlorophyll Fluorescence Assay:

  • Measure chlorophyll fluorescence on the leaves of treated and control plants using a portable fluorometer.

  • Measurements of Fv/Fm (maximum quantum yield of photosystem II) can indicate stress on the photosynthetic apparatus within hours of application, long before visual symptoms appear.[15]

Leaf Disk Infiltration Assay:

  • Excise small disks from the leaves of the target plants.

  • Infiltrate the leaf disks with the herbicide solutions under a vacuum.

  • Float the disks in a bicarbonate solution under light. The time it takes for the disks to sink (due to the inhibition of oxygen production from photosynthesis) is an indicator of herbicidal activity.[16][17][18]

Visualizations

To aid in the understanding of the experimental and logical workflows, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis seed Seed Selection (Target & Control Species) potting Potting & Sowing seed->potting thinning Seedling Thinning potting->thinning growth Controlled Environment Growth thinning->growth application Herbicide Application (Precision Sprayer) growth->application herb_prep Herbicide Dilution Series herb_prep->application visual Visual Injury Assessment application->visual biomass Biomass Harvest (Fresh & Dry Weight) application->biomass analysis ED50 Calculation (Dose-Response Analysis) biomass->analysis Photosynthesis_Inhibition_Pathway cluster_light_reactions Light-Dependent Reactions cluster_inhibition PSII Photosystem II PQ Plastoquinone PSII->PQ Electron Transfer Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I PC->PSI NADPH NADPH PSI->NADPH This compound This compound This compound->PQ Inhibits Electron Transfer

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bromofenoxim

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of bromofenoxim, an obsolete phenoxy selective herbicide. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its chemical structure, which includes a dinitrophenol moiety, it should be handled as a potentially explosive compound, particularly when dry.[2][3][4] Therefore, it is imperative that all handling and disposal procedures are conducted with the utmost care and in accordance with all applicable regulations.

Hazard and Regulatory Overview

Proper disposal of this compound falls under the purview of federal and state hazardous waste regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[5] Laboratories are classified as hazardous waste generators and must comply with specific requirements based on the quantity of waste produced.[6][7][8][9]

Hazard ClassificationRegulatory FrameworkKey Considerations
GHS: Acute Toxicity, Oral (Harmful); Hazardous to the aquatic environment, acute and chronic (Very Toxic)[1]Federal: Resource Conservation and Recovery Act (RCRA)Waste must be managed from "cradle-to-grave."[5]
State/Local: Varies by jurisdictionState and local regulations may be more stringent than federal requirements.Always consult your institution's Environmental Health and Safety (EHS) department.
Chemical: Contains dinitrophenol groupHandle as potentially explosive when dry.[2][3][4]Keep wetted to reduce shock and friction sensitivity.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended.

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Work Area: Conduct all handling of this compound, including weighing and preparing for disposal, within a certified chemical fume hood to prevent inhalation.

2. Waste Characterization and Segregation:

  • This compound waste must be classified as hazardous waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.

3. Waste Accumulation and Storage:

  • Container Selection: Use a designated, compatible, and properly labeled hazardous waste container. The original product container can be a good option for waste storage. The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.

  • Keep Wetted: For solid this compound waste, it is crucial to keep it wetted to minimize the risk of explosion. Consult your EHS department for the appropriate wetting agent.

4. Arranging for Disposal:

  • Generator Status: Your laboratory or institution will be categorized as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) of hazardous waste, which dictates specific regulatory requirements for storage time limits and paperwork.[6][7][8][9]

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will provide the necessary paperwork, including a hazardous waste manifest.

  • Hazardous Waste Manifest: The Uniform Hazardous Waste Manifest is a legal document that tracks the waste from your laboratory to its final disposal site.[10] Ensure that all information on the manifest is accurate and complete.

5. Decontamination of Laboratory Equipment:

  • All equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Procedure:

    • Carefully remove any gross contamination.

    • Wash the equipment with warm, soapy water.

    • Rinse with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

    • For non-permeable surfaces, a final rinse with water is recommended.

    • All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.[11][12][13]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.